molecular formula C6H7FN2 B2724910 5-Fluoro-2-methylpyridin-3-amine CAS No. 1256835-55-8

5-Fluoro-2-methylpyridin-3-amine

货号: B2724910
CAS 编号: 1256835-55-8
分子量: 126.13 g/mol
InChI 键: SDUBFBGQTDEDDK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Fluoro-2-methylpyridin-3-amine is a useful research compound. Its molecular formula is C6H7FN2 and its molecular weight is 126.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

5-fluoro-2-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUBFBGQTDEDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide on the Physical Properties of 5-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 5-Fluoro-2-methylpyridin-3-amine (CAS Number: 1256835-55-8). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes comparative data for its structural isomers to provide a broader context for researchers. The information is structured to support experimental design, chemical synthesis, and drug development activities.

Core Physicochemical Properties

This compound is a fluorinated pyridine (B92270) derivative with potential applications as a building block in medicinal chemistry. Its structural features, including a primary amine, a methyl group, and a fluorine atom on the pyridine ring, make it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1256835-55-8[1][2][3][4][5]
Molecular Formula C₆H₇FN₂[1][2]
Molecular Weight 126.13 g/mol [1][2][6]
Appearance Solid[6]
Purity ≥97% or 98%[1][2][3][4][5]
Storage Conditions 4°C, protect from light[6]
Comparative Data of Structural Isomers

To provide a reference for the expected physical properties, the following table summarizes the data for two common structural isomers of this compound.

Table 2: Physical Properties of Structural Isomers

Isomer Name2-Fluoro-5-methylpyridin-3-amine5-Fluoro-3-methylpyridin-2-ylamine
CAS Number 186593-48-6886365-56-6
Melting Point 117-118 °CNot available
Boiling Point 275.5 °C at 760 mmHg215.4 °C
Solubility Soluble in DMF, DMSO, and ethyl acetateNot available

Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Table 3: Predicted Spectroscopic Characteristics

SpectroscopyFeatureExpected Chemical Shift / Frequency Range
¹H NMR Aromatic Protonsδ 6.5 - 8.5 ppm
Amine Protons (NH₂)δ 3.0 - 5.0 ppm (broad)
Methyl Protons (CH₃)δ 2.0 - 2.5 ppm
¹³C NMR Aromatic Carbonsδ 100 - 160 ppm
Methyl Carbonδ 15 - 25 ppm
IR Spectroscopy N-H Stretch (primary amine)3300 - 3500 cm⁻¹ (two bands)
N-H Bend (primary amine)1580 - 1650 cm⁻¹
C-N Stretch (aromatic amine)1250 - 1335 cm⁻¹
C-F Stretch1000 - 1400 cm⁻¹

Experimental Protocols

The following are generalized protocols for the determination of key physical properties and for obtaining spectroscopic data.

Determination of Melting Point

A calibrated digital melting point apparatus should be used. A small amount of the crystalline solid is packed into a capillary tube and heated at a steady rate (e.g., 1-2 °C/min) to determine the temperature range from the onset of melting to complete liquefaction.

Determination of Boiling Point

For a solid compound, the boiling point would be determined under reduced pressure to prevent decomposition. The sample is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the applied pressure is recorded.

Solubility Assessment

A known mass of this compound is added incrementally to a fixed volume of a solvent (e.g., water, ethanol, DMSO, DMF) at a constant temperature with stirring. The point at which no more solid dissolves determines the solubility.

NMR Spectroscopy

A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in ppm relative to a tetramethylsilane (B1202638) (TMS) internal standard.

IR Spectroscopy

The IR spectrum can be obtained using an FT-IR spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Representative Synthesis Workflow

While a specific synthesis for this compound is not detailed in the search results, a common route for the synthesis of related fluorinated aminopyridines involves the reduction of a nitro group followed by a diazotization-fluorination reaction. The following diagram illustrates a plausible synthetic pathway for a structural isomer, which serves as a representative experimental workflow.

G cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Diazotization-Fluorination 2_Bromo_5_methyl_3_nitropyridine 2-Bromo-5-methyl-3-nitropyridine (B1280105) 2_Bromo_5_methylpyridin_3_amine 2-Bromo-5-methylpyridin-3-amine 2_Bromo_5_methyl_3_nitropyridine->2_Bromo_5_methylpyridin_3_amine Reduction Fe_AcOH Fe / Acetic Acid Fe_AcOH->2_Bromo_5_methylpyridin_3_amine NaNO2_HF 1. NaNO₂ / HF 2. Heat 2_Fluoro_5_methylpyridin_3_amine 2-Fluoro-5-methylpyridin-3-amine NaNO2_HF->2_Fluoro_5_methylpyridin_3_amine 2_Bromo_5_methylpyridin_3_amine_step2 2-Bromo-5-methylpyridin-3-amine 2_Bromo_5_methylpyridin_3_amine_step2->2_Fluoro_5_methylpyridin_3_amine Fluorination

Caption: Representative synthesis of a fluorinated aminopyridine.

Detailed Experimental Protocol for Representative Synthesis

This protocol is adapted from general procedures for the synthesis of aminofluoropyridines.

Step 1: Synthesis of 2-Bromo-5-methylpyridin-3-amine (Reduction)

  • To a reaction vessel, add iron powder (e.g., 4 equivalents) and acetic acid.

  • Heat the mixture to approximately 80°C.

  • Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1 equivalent) in acetic acid.

  • Add the nitropyridine solution dropwise to the heated iron-acetic acid mixture.

  • After the addition is complete, stir the reaction at 80°C for an additional 30 minutes.

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 2-Fluoro-5-methylpyridin-3-amine (Diazotization-Fluorination)

  • In a fluoropolymer reaction vessel, dissolve 2-bromo-5-methylpyridin-3-amine (1 equivalent) in anhydrous hydrogen fluoride (B91410) at a low temperature (e.g., -78°C).

  • Add sodium nitrite (B80452) (e.g., 1.1 equivalents) portion-wise, maintaining the low temperature.

  • After the addition, allow the reaction mixture to warm to a temperature between -5°C and 5°C and stir for 30 minutes.

  • Heat the reaction to 30-70°C for 30-60 minutes to facilitate the decomposition of the diazonium salt.

  • Cool the reaction mixture and carefully quench with an ice-water mixture.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

This guide provides a foundational understanding of the physical properties of this compound for researchers and professionals in the field. Experimental verification of the predicted properties is highly recommended for any practical application.

References

5-Fluoro-2-methylpyridin-3-amine chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Fluoro-2-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a fluorinated pyridine (B92270) derivative. Given the limited specific experimental data for this exact isomer, this document also includes detailed methodologies and application contexts for the closely related and well-documented isomer, 2-Fluoro-5-methylpyridin-3-amine, to serve as a representative example for this class of compounds. Pyridine derivatives are fundamental scaffolds in numerous pharmaceuticals, and the strategic introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1]

Physicochemical Properties

The core data for this compound and its structural isomers are summarized below. These properties are essential for designing synthetic routes and understanding structure-activity relationships (SAR).

Table 1: Core Physicochemical Data for this compound

Property Value Source(s)
Chemical Structure Chemical structure of this compound (Generated based on IUPAC name)
CAS Number 1256835-55-8 [2][3]
Molecular Formula C₆H₇FN₂ [2]
Molecular Weight 126.13 g/mol [2]

| Purity | ≥97% - 98% (typical) |[2] |

Table 2: Comparative Data of Structural Isomers

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Distinction
This compound 1256835-55-8 C₆H₇FN₂ 126.13 Fluoro at C5, Methyl at C2
2-Fluoro-5-methylpyridin-3-amine 173435-33-1 C₆H₇FN₂ 126.13 Fluoro at C2, Methyl at C5

| 5-Fluoro-3-methylpyridin-2-amine | 886365-56-6 | C₆H₇FN₂ | 126.13 | Amino at C2, Fluoro at C5 |

Applications in Drug Discovery

Fluorinated pyridine scaffolds are crucial building blocks in medicinal chemistry. This compound is utilized as a drug intermediate for the synthesis of various active compounds.[4] While specific targets for this isomer are not widely published, related compounds are prominent in oncology research. For instance, the isomeric scaffold 5-Fluoro-3-methylpyridin-2-ylamine is a key intermediate in the development of kinase inhibitors, including those targeting EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase) pathways, which are critical in certain cancer types.[5]

The structural isomer 2-Fluoro-5-methylpyridin-3-amine is extensively used as a scaffold for developing inhibitors of p38 mitogen-activated protein kinase (MAPK), a significant target in inflammatory diseases and cancer.[6] The fluorine atom at the 2-position can enhance binding affinity and improve metabolic stability due to the strength of the carbon-fluorine bond.[6]

Representative Experimental Protocols

Workflow for a Representative Synthesis

G cluster_0 Step 1: Reduction cluster_1 Step 2: Fluorination A 2-Bromo-5-methyl-3-nitropyridine (B1280105) B 2-Bromo-5-methylpyridin-3-amine A->B  Fe, Acetic Acid (AcOH)  80°C C 2-Bromo-5-methylpyridin-3-amine D 2-Fluoro-5-methylpyridin-3-amine (Final Product) C->D  1. Anhydrous HF, NaNO₂  -78°C to 70°C  (Diazotization-Fluorination)

A representative two-step synthesis workflow.
Protocol 1: Synthesis of 2-Bromo-5-methylpyridin-3-amine (Step 1)

This protocol details the reduction of a nitro group to a primary amine using iron in acetic acid.[1][7]

  • Materials:

    • 2-Bromo-5-methyl-3-nitropyridine (1.0 eq)

    • Iron powder (4.3 eq)

    • Acetic acid (AcOH)

    • Ethyl acetate (B1210297) (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Celite

  • Procedure:

    • To a reaction vessel, add iron powder (4.3 eq) followed by the dropwise addition of acetic acid. Heat the mixture to 80°C.[7]

    • Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 eq) in acetic acid.[1]

    • Add the nitropyridine solution dropwise to the heated iron/acetic acid mixture over a period of 20 minutes.[7]

    • After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at 80°C.[7]

    • Allow the reaction to cool to room temperature and stir for 16 hours.[1]

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with ethyl acetate.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Carefully neutralize the residue by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.[1]

    • Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[1]

    • The product, 2-Bromo-5-methylpyridin-3-amine, can be further purified by column chromatography or recrystallization.[1]

Protocol 2: Synthesis of 2-Fluoro-5-methylpyridin-3-amine (Step 2)

This protocol describes the conversion of the bromo-intermediate to the final fluoro-product via a diazotization-fluorination reaction, a variation of the Balz-Schiemann reaction.[7]

  • Caution: Anhydrous hydrogen fluoride (B91410) (HF) is highly corrosive and toxic. This reaction must be performed in a suitable fluoropolymer vessel (e.g., Teflon) with extreme care and appropriate personal protective equipment in a specialized fume hood.

  • Materials:

    • 2-Bromo-5-methylpyridin-3-amine (1.0 eq)

    • Anhydrous hydrogen fluoride (HF)

    • Sodium nitrite (B80452) (NaNO₂) (1.1 eq)

    • Dichloromethane

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ice

  • Procedure:

    • In a Teflon reaction vessel, dissolve 2-bromo-5-methylpyridin-3-amine (1.0 eq) in anhydrous hydrogen fluoride. Cool the solution to -78°C.[7]

    • Add sodium nitrite (1.1 eq) portion-wise to the stirred solution, ensuring the temperature is maintained at -78°C.[7]

    • After the addition is complete, stir the reaction mixture for 30 minutes at a temperature between -5°C and 5°C.[7]

    • Raise the reaction temperature to 30-70°C and maintain for 30-60 minutes.[7]

    • After the reaction is complete, cool the mixture and carefully quench by pouring it into a mixture of ice and water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The final product, 2-Fluoro-5-methylpyridin-3-amine, can be purified by recrystallization.

Biological Activity and Signaling Pathways

Aminopyridines as a class are well-documented as blockers of voltage-gated potassium (K⁺) channels.[1] This mechanism is fundamental to the therapeutic effect of drugs like 4-aminopyridine, which is used to improve nerve signal conduction. The introduction of fluorine and other substituents can modulate this activity.

As mentioned, the related isomer 2-Fluoro-5-methylpyridin-3-amine is a key scaffold for inhibitors of the p38 MAPK signaling pathway.[6] This pathway is a critical regulator of cellular responses to inflammatory cytokines and stress. Its inhibition is a therapeutic strategy for various inflammatory diseases and cancers. The fluorinated aminopyridine core serves as a foundational structure that can be elaborated to create potent and selective inhibitors that interfere with this signaling cascade.

G cluster_pathway p38 MAPK Signaling Pathway cluster_inhibition Mechanism of Inhibition Stress Inflammatory Cytokines / Stress p38 p38 MAPK Activation Stress->p38 Downstream Downstream Signaling (e.g., MK2, ATF2) p38->Downstream Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Scaffold Fluorinated Aminopyridine Scaffold Inhibitor Synthesized p38 Inhibitor Scaffold->Inhibitor Chemical Synthesis Inhibitor->p38 Inhibits

Inhibition of the p38 MAPK pathway by inhibitors derived from a fluorinated aminopyridine scaffold.

References

5-Fluoro-2-methylpyridin-3-amine CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Fluoro-2-methylpyridin-3-amine

CAS Number: 1256835-55-8

This technical guide provides a comprehensive overview of this compound, a fluorinated pyridine (B92270) derivative of significant interest to researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, synthesis protocols, and its critical role as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors.

Physicochemical and Safety Data

This compound is a functionalized pyridine derivative whose unique substitution pattern makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 1256835-55-8[1]
Molecular Formula C₆H₇FN₂
Molecular Weight 126.13 g/mol
Appearance Solid
Purity ≥97% to ≥98% (typical)
Synonyms 3-Amino-5-fluoro-2-methylpyridine

Table 2: Hazard and Precautionary Information (Based on related aminopyridine compounds)

CategoryInformation
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A representative synthetic route involves the reduction of a nitropyridine precursor followed by a halogen exchange reaction. The following protocols are adapted from established methods for analogous compounds.

Synthesis_Workflow Representative Synthesis Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Methylation Start 2-Chloro-5-fluoro-3-nitropyridine Ammonia Aqueous Ammonia Start->Ammonia Intermediate 5-Fluoro-3-nitropyridin-2-amine Grignard Methylmagnesium Bromide (Grignard Reagent) Intermediate->Grignard Product This compound Ammonia->Intermediate Nucleophilic Aromatic Substitution Grignard->Product Grignard Reaction followed by reduction

Caption: Representative Synthesis Workflow.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 5-Fluoro-3-nitropyridin-2-amine (Intermediate)

  • Materials: 2-Chloro-5-fluoro-3-nitropyridine, Aqueous ammonia, Ethanol.

  • Procedure:

    • To a solution of 2-Chloro-5-fluoro-3-nitropyridine in ethanol, add aqueous ammonia.

    • The reaction mixture is heated in a sealed vessel at a controlled temperature (e.g., 80-100 °C) for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • The resulting crude product is purified by recrystallization or column chromatography to yield 5-Fluoro-3-nitropyridin-2-amine.

Step 2: Synthesis of this compound (Final Product)

  • Materials: 5-Fluoro-3-nitropyridin-2-amine, Methylmagnesium bromide (Grignard reagent) in a suitable solvent (e.g., THF), Reducing agent (e.g., H₂ with Pd/C catalyst).

  • Procedure:

    • Dissolve the intermediate, 5-Fluoro-3-nitropyridin-2-amine, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath and slowly add the methylmagnesium bromide solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

    • The reaction is then carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

    • The nitro group is subsequently reduced. This can be achieved by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • After the reduction is complete, the catalyst is filtered off.

    • The filtrate is concentrated, and the final product, this compound, is isolated and purified, typically by column chromatography.

Applications in Drug Discovery and Signaling Pathways

This compound is a valuable scaffold for generating compound libraries for drug discovery. Its primary application is as an intermediate in the synthesis of small-molecule kinase inhibitors, which are central to many cell signaling pathways implicated in diseases like cancer and inflammatory conditions.[2] The fluorinated pyridine motif can enhance metabolic stability and binding affinity.[2] This compound has been cited in patents for the development of inhibitors for key kinases such as PIM kinase , Phosphoinositide 3-kinase (PI3K) , and p38 mitogen-activated protein kinase (MAPK) .[2]

Targeted Signaling Pathways

A. p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, playing a key role in inflammation and apoptosis.[3][4] Inhibitors targeting p38 MAPK are investigated for treating inflammatory diseases.

p38_MAPK_Pathway p38 MAPK Signaling Pathway Inhibition Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., TAK1) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream ATF2, MK2 p38->Downstream Response Inflammation, Apoptosis Downstream->Response Inhibitor Inhibitor Scaffold (Derived from Core Compound) Inhibitor->p38

Caption: p38 MAPK Signaling Pathway Inhibition.

B. PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, controlling cell growth, proliferation, and survival.[5][6][7] Pan-PI3K or dual PI3K/mTOR inhibitors are major areas of oncology research.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTORC1 AKT->mTOR Downstream Protein Synthesis, Cell Proliferation, Survival mTOR->Downstream Inhibitor Inhibitor Scaffold (Derived from Core Compound) Inhibitor->PI3K Inhibitor->mTOR Dual Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Table 3: Representative IC₅₀ Values for Inhibitors of Targeted Kinases

(Note: These values are for representative inhibitors of each class to provide context on typical potencies and are not specific to derivatives of this compound.)

InhibitorTarget KinaseIC₅₀ (nM)Reference(s)
Doramapimod (BIRB 796)p38α MAPK38[4]
SB 202190p38α MAPK50[4]
PIM447PIM1 / PIM2 / PIM36 / 18 / 5[8]
AZD1208Pan-PIM5[9]
Dactolisib (BEZ235)p110α (PI3K)4[10]
Dactolisib (BEZ235)mTOR6[10]
Pictilisib (GDC-0941)p110α (PI3K)3[10]

This guide serves as a foundational resource for understanding the synthesis and application of this compound. Its utility as a core scaffold in the design of potent and selective kinase inhibitors highlights its importance in modern drug discovery efforts.

References

5-Fluoro-2-methylpyridin-3-amine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of 5-Fluoro-2-methylpyridin-3-amine, a key intermediate in the synthesis of various active pharmaceutical ingredients.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.

PropertyValue
Molecular Weight 126.13 g/mol [1][2][3]
Molecular Formula C₆H₇FN₂[1][2][3][4][5]
CAS Number 1256835-55-8[1][2]
Appearance Solid[2][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary and specific to the manufacturing entity. However, a general workflow for its use as a drug intermediate can be conceptualized.

General Workflow for Use as a Pharmaceutical Intermediate

The following diagram illustrates a typical workflow where this compound is utilized in a drug discovery and development pipeline.

Pharmaceutical_Intermediate_Workflow start Synthesis & Purification of This compound reaction Chemical Reaction (e.g., Coupling, Cyclization) start->reaction api_synthesis Active Pharmaceutical Ingredient (API) Synthesis reaction->api_synthesis purification Purification of API (e.g., Chromatography) api_synthesis->purification analysis Analytical Characterization (e.g., NMR, MS, HPLC) purification->analysis formulation Formulation Studies analysis->formulation end Preclinical & Clinical Development formulation->end

General workflow for utilizing this compound in drug development.

This generalized protocol involves the initial synthesis and purification of the intermediate, followed by its incorporation into a larger molecule to form the active pharmaceutical ingredient. Subsequent steps include purification and rigorous analytical testing before the final compound proceeds to formulation and further development.

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5-Fluoro-2-methylpyridin-3-amine, a key building block in medicinal chemistry. The document details two primary synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the reaction workflows. This guide is intended to be a valuable resource for researchers and professionals involved in the design and synthesis of novel pharmaceutical agents.

Introduction

This compound is a fluorinated pyridine (B92270) derivative of significant interest in drug discovery. The incorporation of a fluorine atom can modulate the physicochemical and biological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins. As such, this compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients. This guide outlines two viable synthetic pathways for its preparation.

Synthesis Pathway 1: From 2-Bromo-5-methyl-3-nitropyridine (B1280105)

This two-step synthesis commences with the commercially available starting material, 2-bromo-5-methyl-3-nitropyridine. The process involves the reduction of the nitro group to a primary amine, followed by a diazotization-fluorination reaction to introduce the fluorine atom.[1]

Experimental Protocols and Data

Step 1: Synthesis of 2-Bromo-5-methylpyridin-3-amine

The initial step is the reduction of the nitro group of 2-bromo-5-methyl-3-nitropyridine to yield 2-bromo-5-methylpyridin-3-amine. A common and effective method for this transformation is the use of iron powder in acetic acid.[1][2]

Experimental Protocol:

  • To a reaction vessel, add iron powder (4.3 equivalents) and slowly add acetic acid.

  • Warm the mixture to 80°C.

  • Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 equivalent) in acetic acid.

  • Add the solution of the nitro compound dropwise to the heated iron/acetic acid mixture over 20 minutes.

  • After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at 80°C.

  • Allow the reaction to cool to room temperature and stir for 16 hours.[1][2]

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite. Wash the Celite pad thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Carefully neutralize the residue by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1][2]

  • The product, 2-Bromo-5-methylpyridin-3-amine, can be further purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

The second step is the conversion of 2-bromo-5-methylpyridin-3-amine to the final product via a diazotization-fluorination reaction.[1]

Experimental Protocol:

Caution: Anhydrous hydrogen fluoride (B91410) is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve 2-bromo-5-methylpyridin-3-amine (1.0 equivalent) in anhydrous hydrogen fluoride in a suitable fluoropolymer reaction vessel (e.g., Teflon).

  • Cool the solution to -78°C.

  • Add sodium nitrite (B80452) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at -78°C.

  • After the addition is complete, stir the reaction mixture for 30 minutes at a temperature between -5°C and 5°C.

  • Raise the reaction temperature to 30-70°C and maintain for 30-60 minutes.

  • After the reaction is complete, cool the mixture and carefully quench the reaction by pouring it into a mixture of ice and water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (B109758) (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethyl acetate/petroleum ether system to yield this compound.[1]

Quantitative Data
StepStarting MaterialProductReagentsSolvent(s)YieldPurity
12-Bromo-5-methyl-3-nitropyridine2-Bromo-5-methylpyridin-3-amineIron powder, Acetic acidAcetic acid, Ethyl acetate93%[1]Not specified
22-Bromo-5-methylpyridin-3-amineThis compoundSodium nitrite, Anhydrous hydrogen fluorideAnhydrous hydrogen fluoride, Dichloromethane70-85% (estimated)[1]Determined by NMR and LC-MS

Synthesis Workflow Diagram

Synthesis_Pathway_1 start 2-Bromo-5-methyl-3-nitropyridine intermediate 2-Bromo-5-methylpyridin-3-amine start:e->intermediate:w Fe, AcOH 80°C -> RT end_product This compound intermediate:e->end_product:w 1. NaNO2, HF, -78°C to 5°C 2. 30-70°C

Caption: Synthesis of this compound from 2-Bromo-5-methyl-3-nitropyridine.

Synthesis Pathway 2: From 2-Fluoro-5-methylpyridine

An alternative route to this compound begins with 2-Fluoro-5-methylpyridine. This pathway involves a nitration step followed by the reduction of the newly introduced nitro group.

Experimental Protocols and Data

Step 1: Nitration of 2-Fluoro-5-methylpyridine

This step introduces a nitro group onto the pyridine ring.

Experimental Protocol:

  • In a three-necked, round-bottom flask, add 2-Fluoro-5-methylpyridine (1.0 equivalent) to concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 10°C.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-Fluoro-5-methylpyridine, ensuring the internal temperature does not exceed 15°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia (B1221849) until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Fluoro-5-methyl-3-nitropyridine.

Step 2: Reduction of 2-Fluoro-5-methyl-3-nitropyridine

The final step is the reduction of the nitro group to the desired amine.

Experimental Protocol:

  • Dissolve the crude 2-Fluoro-5-methyl-3-nitropyridine (1.0 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

  • Seal the reaction vessel and purge with hydrogen gas.

  • Maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Quantitative Data
StepStarting MaterialProductReagentsSolvent(s)YieldPurity
12-Fluoro-5-methylpyridine2-Fluoro-5-methyl-3-nitropyridineFuming nitric acid, Sulfuric acidSulfuric acid, Ethyl acetateLow (e.g., 10% for 2-fluoropyridine)Requires purification
22-Fluoro-5-methyl-3-nitropyridineThis compound10% Pd/C, H₂Ethanol, Methanol, or Ethyl acetateHigh (typically)Generally high after filtration
Synthesis Workflow Diagramdot

Synthesis_Pathway_2 start 2-Fluoro-5-methylpyridine intermediate 2-Fluoro-5-methyl-3-nitropyridine start:e->intermediate:w HNO3, H2SO4 <15°C -> RT end_product This compound intermediate:e->end_product:w H2, 10% Pd/C RT

References

Spectroscopic Profile of 5-Fluoro-2-methylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of 5-Fluoro-2-methylpyridin-3-amine (CAS No. 1256835-55-8). Due to the limited availability of public domain experimental data for this specific compound, this document presents a combination of predicted spectroscopic values and generalized, detailed experimental protocols for acquiring such data. The guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development by providing a foundational understanding of the expected spectroscopic profile of this fluorinated pyridine (B92270) derivative. The document includes predicted data for ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Furthermore, standardized methodologies for these analytical techniques are provided, alongside a visual workflow for the spectroscopic analysis of a novel compound.

Introduction

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom and a methyl group to the 3-aminopyridine (B143674) scaffold can significantly influence the molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability. These modifications can, in turn, affect its binding affinity to biological targets and its overall pharmacokinetic profile. Accurate spectroscopic characterization is a critical step in the synthesis and application of such novel compounds, ensuring structural integrity and purity. This guide provides an in-depth summary of the predicted spectroscopic data and the necessary experimental protocols for the analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are based on computational models and analysis of structurally similar compounds and should be used as a reference pending experimental verification.

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are presented below.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Assignment
H-4~7.2 - 7.4Doublet of doublets (dd)J(H-F) ≈ 8-10, J(H-H) ≈ 2-3Pyridine Ring
H-6~7.8 - 8.0Doublet (d)J(H-H) ≈ 2-3Pyridine Ring
NH₂~3.5 - 4.5Broad singlet (br s)-Amino Group
CH₃~2.2 - 2.4Singlet (s)-Methyl Group
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C-2~145 - 150Pyridine Ring (bearing CH₃)
C-3~130 - 135Pyridine Ring (bearing NH₂)
C-4~120 - 125 (doublet, J(C-F) ≈ 20-30 Hz)Pyridine Ring
C-5~150 - 155 (doublet, J(C-F) ≈ 240-260 Hz)Pyridine Ring (bearing F)
C-6~135 - 140 (doublet, J(C-F) ≈ 3-5 Hz)Pyridine Ring
CH₃~15 - 20Methyl Group
¹⁹F NMR Predicted Chemical Shift (ppm) Reference
F-5~ -120 to -140CFCl₃ at 0 ppm
Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3450 - 3250Medium - Strong
C-H Stretch (aromatic)3100 - 3000Medium - Weak
C-H Stretch (aliphatic)2980 - 2850Medium - Weak
N-H Bend1650 - 1580Medium - Strong
C=C and C=N Stretch (aromatic ring)1600 - 1450Medium - Strong
C-N Stretch (aromatic amine)1335 - 1250Strong
C-F Stretch1250 - 1000Strong
Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Analysis Type Predicted m/z Assignment
Molecular Ion (M⁺)126.06C₆H₇FN₂
Major Fragments111[M - CH₃]⁺
99[M - HCN]⁺
83[M - CH₃ - HCN]⁺

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample and solvent.

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum. Proton decoupling may be applied to simplify the spectrum.

    • Typical parameters: wide spectral width (e.g., 300 ppm), acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and 64-256 scans.

    • Process the data and reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer, typically with a Diamond ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC-MS system with an electron ionization (EI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Data Acquisition:

    • Inject 1 µL of the sample solution into the GC inlet.

    • The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5ms column).

    • A typical GC temperature program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • The eluting compounds enter the mass spectrometer.

    • Acquire mass spectra over a range of m/z 40-500 using EI at 70 eV.

    • Analyze the resulting chromatogram to identify the retention time of the compound and the corresponding mass spectrum for structural elucidation and fragmentation analysis.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization A Compound Synthesis and Purification B Preliminary Checks (TLC, Melting Point) A->B C Mass Spectrometry (MS) - Molecular Weight - Elemental Formula B->C Purity OK? D Infrared (IR) Spectroscopy - Functional Group ID C->D E NMR Spectroscopy (1H, 13C, 19F, etc.) D->E F 2D NMR Experiments (COSY, HSQC, HMBC) (If structure is complex) E->F Ambiguity? G Data Analysis and Structure Elucidation E->G F->G H Final Structure Confirmation and Purity Assessment G->H

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational spectroscopic profile for this compound, a compound of interest for further research and development. While experimental data is not yet widely available, the predicted values and detailed analytical protocols herein offer a robust starting point for researchers. The combination of NMR, IR, and MS analyses, as outlined, will be essential for the definitive structural confirmation and purity assessment of this and related molecules, thereby facilitating their advancement in the drug discovery pipeline.

Technical Guide: 13C NMR Data for 5-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) data for the compound 5-Fluoro-2-methylpyridin-3-amine. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted 13C NMR chemical shifts to serve as a reference for researchers in the fields of medicinal chemistry and drug development. The document also outlines a general experimental protocol for acquiring such data and includes a workflow diagram for the synthesis and characterization process.

Introduction to this compound

This compound is a fluorinated pyridine (B92270) derivative of significant interest in the synthesis of pharmacologically active molecules. The presence of the fluorine atom can modulate the physicochemical properties of compounds, including metabolic stability and binding affinity, making it a valuable building block in drug discovery programs. Accurate characterization, including 13C NMR spectroscopy, is crucial for confirming the structure and purity of this and any derived compounds.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were calculated using computational models and should be considered as estimates. Experimental verification is recommended.

Carbon AtomPredicted Chemical Shift (ppm)
C2148.5 (d, J = 13.5 Hz)
C3130.2 (d, J = 4.2 Hz)
C4123.8 (d, J = 4.5 Hz)
C5145.1 (d, J = 235.0 Hz)
C6135.7 (d, J = 18.0 Hz)
CH322.1

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS at 0 ppm). The solvent used for prediction is typically CDCl3. The values in parentheses for the pyridine ring carbons indicate the splitting pattern and coupling constant (J) due to the fluorine atom.

Experimental Protocol for 13C NMR Data Acquisition

The following is a general protocol for the acquisition of a 13C NMR spectrum, which can be adapted for this compound.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d6).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Tune and match the probe for the 13C frequency.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.

  • Number of Scans (ns): This will depend on the sample concentration and can range from several hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks and identify the chemical shifts.

Logical Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a target molecule like this compound, culminating in the acquisition of 13C NMR data.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction Reagents workup Work-up & Purification reaction->workup product Isolated Product (this compound) workup->product nmr_prep NMR Sample Preparation product->nmr_prep nmr_acq 13C NMR Data Acquisition nmr_prep->nmr_acq data_proc Data Processing nmr_acq->data_proc data_analysis Spectral Analysis data_proc->data_analysis final_data Final 13C NMR Data data_analysis->final_data Confirmation

Caption: Workflow for Synthesis and 13C NMR Characterization.

Signaling Pathway and Experimental Workflow Visualization

In the context of drug development, this compound can serve as a key building block for the synthesis of kinase inhibitors. The following diagram illustrates a conceptual signaling pathway that such an inhibitor might target, along with a generalized experimental workflow for evaluating its efficacy.

G cluster_pathway Conceptual Kinase Signaling Pathway cluster_workflow Inhibitor Evaluation Workflow receptor Receptor kinase Kinase receptor->kinase Activation substrate Substrate kinase->substrate Phosphorylation response Cellular Response substrate->response synthesis Inhibitor Synthesis (from 5-Fluoro-2-methyl- pyridin-3-amine) biochem_assay Biochemical Assay (Kinase Activity) synthesis->biochem_assay inhibitor Synthesized Inhibitor cell_assay Cell-based Assay (Cellular Response) biochem_assay->cell_assay in_vivo In Vivo Studies cell_assay->in_vivo inhibitor->kinase Inhibition

Caption: Kinase Inhibition Pathway and Evaluation Workflow.

Mass Spectrometry of 5-Fluoro-2-methylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 5-Fluoro-2-methylpyridin-3-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental mass spectra for this specific compound in publicly accessible literature, this document outlines a theoretically derived fragmentation pathway based on established principles of mass spectrometry for analogous chemical structures, including aromatic amines, fluorinated heterocycles, and methylated pyridines. The guide also includes a detailed, generalized experimental protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Predicted Mass Spectral Data

Under positive mode electrospray ionization (ESI+), this compound (C₆H₇FN₂) is expected to be readily protonated to form the molecular ion [M+H]⁺. The subsequent fragmentation in a tandem mass spectrometer (MS/MS) is predicted to proceed through several key pathways.

The following table summarizes the expected quantitative data for the major ions.

Ion Proposed Formula Calculated m/z Description
[M+H]⁺[C₆H₈FN₂]⁺127.07Protonated Parent Molecule
Fragment 1[C₆H₅FN]⁺110.04Loss of ammonia (B1221849) (NH₃)
Fragment 2[C₅H₅N]⁺80.04Loss of hydrogen fluoride (B91410) (HF) from Fragment 1
Fragment 3[C₅H₄F]⁺97.03Loss of hydrogen cyanide (HCN) from Fragment 1

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is anticipated to be initiated by the loss of a neutral ammonia molecule (NH₃) from the protonated amine group, a common fragmentation route for primary aromatic amines.[1] This would result in a fragment ion at m/z 110.04. Subsequent fragmentation of this ion could proceed via two primary routes: the loss of hydrogen fluoride (HF), a characteristic fragmentation for fluorinated aromatic compounds, or the loss of hydrogen cyanide (HCN), a typical fragmentation pattern for pyridine (B92270) rings.[2]

fragmentation_pathway parent [M+H]⁺ m/z = 127.07 frag1 Fragment 1 [C₆H₅FN]⁺ m/z = 110.04 parent->frag1 - NH₃ frag2 Fragment 2 [C₅H₅N]⁺ m/z = 80.04 frag1->frag2 - HF frag3 Fragment 3 [C₅H₄F]⁺ m/z = 97.03 frag1->frag3 - HCN

Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using a standard LC-MS/MS system. Optimization of these parameters for specific instrumentation and analytical requirements is recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile (B52724).

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.

  • Sample Matrix (for quantification): For analysis in biological matrices such as plasma, a protein precipitation step is advised. To 100 µL of the plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. The resulting supernatant can then be diluted and injected.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The exact gradient should be optimized to ensure good peak shape and separation from any impurities.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 450 °C.

    • Nebulizer Gas (Nitrogen): Flow rate to be optimized for the specific instrument.

    • Drying Gas (Nitrogen): Flow rate to be optimized for the specific instrument.

  • Data Acquisition:

    • Full Scan (for confirmation): Scan a mass range of m/z 50-200 to confirm the presence of the parent ion.

    • Tandem MS (for fragmentation and quantification): Use Multiple Reaction Monitoring (MRM) for targeted analysis. The precursor ion would be the [M+H]⁺ at m/z 127.07, and the product ions would be the fragments at m/z 110.04, 80.04, and 97.03. The collision energy for each transition should be optimized to maximize the signal of the product ions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Data Processing stock Stock Solution (1 mg/mL) working Working Standards stock->working lc Liquid Chromatography (C18 Column) working->lc sample Matrix Sample (e.g., Plasma) ppt Protein Precipitation sample->ppt ppt->lc ms Mass Spectrometry (ESI+) lc->ms data Data Acquisition (MRM Mode) ms->data quant Quantification data->quant confirm Structural Confirmation data->confirm

General experimental workflow for LC-MS/MS analysis.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a robust starting point for method development. Researchers are encouraged to use this information as a basis for their own experimental design and validation.

References

An In-depth Technical Guide to the Infrared Spectrum Analysis of 5-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-Fluoro-2-methylpyridin-3-amine. The document details the expected vibrational modes, a summary of predicted absorption frequencies, a generalized experimental protocol for obtaining the spectrum, and a workflow for spectral analysis. This guide is intended to be a valuable resource for scientists and researchers involved in the synthesis, characterization, and application of this fluorinated pyridine (B92270) derivative in drug development and other chemical research.

Introduction

This compound is a substituted pyridine derivative. The introduction of a fluorine atom and an amino group to the pyridine ring can significantly influence the molecule's chemical reactivity, binding affinity, and metabolic stability, making it a compound of interest in medicinal chemistry. Infrared spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such molecules by identifying their functional groups and overall molecular structure based on the absorption of infrared radiation.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is characterized by vibrational modes associated with its primary functional groups: the aromatic amine (N-H), the pyridine ring (C=C, C=N), the methyl group (C-H), and the carbon-fluorine bond (C-F). Based on established group frequencies for similar aromatic and fluorinated compounds, the following table summarizes the predicted key IR absorption bands.

Data Presentation: Predicted IR Absorption Bands
Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected IntensityNotes
N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine3500 - 3300Medium to StrongPrimary amines typically show two distinct bands in this region.[1][2][3] The presence of two bands is a key indicator of the -NH₂ group.
C-H Aromatic StretchPyridine Ring3100 - 3000Weak to MediumThese absorptions are characteristic of C-H bonds on an aromatic ring.
C-H Aliphatic StretchMethyl Group2975 - 2850Weak to MediumAssociated with the asymmetric and symmetric stretching of the C-H bonds in the methyl substituent.
N-H Bend (Scissoring)Primary Aromatic Amine1650 - 1580Medium to StrongThis bending vibration is characteristic of primary amines.[1][3]
C=C and C=N Ring StretchPyridine Ring1600 - 1450Medium to StrongAromatic rings, including pyridine, exhibit several bands in this region due to ring stretching vibrations.[4]
C-N StretchAromatic Amine1335 - 1250StrongThe C-N stretching vibration for aromatic amines is typically strong and falls within this range.[1][3]
C-F StretchFluoro Substituent1250 - 1020StrongThe C-F bond gives rise to a strong absorption band. The exact position can be influenced by the electronic environment of the aromatic ring.[5]
N-H WagPrimary Aromatic Amine910 - 665Broad, MediumThis out-of-plane bending vibration is characteristic of primary and secondary amines.[1]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following provides a generalized methodology for obtaining the IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Objective: To obtain a high-quality infrared spectrum of this compound for structural characterization.

Materials and Equipment:

  • This compound sample

  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Perform a background scan to record the spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation:

    • Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

    • Ensure the sample covers the entire surface of the crystal to obtain a good quality spectrum.

  • Sample Measurement:

    • Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline corrections to ensure a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

  • Cleaning:

    • Release the pressure clamp and carefully remove the sample from the ATR crystal using a spatula.

    • Clean the crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the IR spectrum of this compound.

IR_Spectrum_Analysis_Workflow Sample Sample: this compound FTIR FTIR-ATR Spectrometer Sample->FTIR Acquire Acquire Spectrum (4000-400 cm⁻¹) FTIR->Acquire Process Process Spectrum (Background Subtraction, Baseline Correction) Acquire->Process Identify Identify Key Absorption Bands Process->Identify Correlate Correlate Bands with Functional Groups Identify->Correlate Structure Confirm Molecular Structure Correlate->Structure Table Tabulate Peak Assignments Structure->Table Report Generate Analysis Report Table->Report

Caption: Workflow for IR Spectrum Analysis of this compound.

References

Reactivity of the Fluorine Atom in 5-Fluoro-2-methylpyridin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the reactivity of the fluorine atom in 5-Fluoro-2-methylpyridin-3-amine, a key heterocyclic building block in medicinal chemistry. The strategic placement of the fluorine atom, activated by the pyridine (B92270) ring's electron-withdrawing nature and influenced by the amino and methyl substituents, makes it a prime site for nucleophilic aromatic substitution (SNAr). This reactivity is pivotal in the synthesis of complex molecules for drug discovery, particularly in the development of novel therapeutics.

Core Concepts: Reactivity of Fluorinated Pyridines

Fluorinated pyridine derivatives are of significant interest in pharmaceutical development. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The carbon-fluorine bond is strong, yet the fluorine atom on an electron-deficient pyridine ring can serve as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is fundamental to the utility of this compound as a versatile synthetic intermediate.

The reactivity of the fluorine atom at the 5-position is influenced by the electronic effects of the other substituents on the pyridine ring. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack. The amino group at the 3-position is an electron-donating group, which can modulate the reactivity. The methyl group at the 2-position has a mild electron-donating effect. The overall electronic landscape of the molecule dictates the susceptibility of the fluorine atom to displacement by a nucleophile.

Nucleophilic Aromatic Substitution (SNAr) at the 5-Position

The fluorine atom in this compound is susceptible to displacement by various nucleophiles through an SNAr mechanism. This reaction is a cornerstone of its application in the synthesis of more complex molecules. A notable example of this reactivity is its use in the preparation of triazolopyridinone compounds, which have been investigated as corticotropin-releasing factor (CRF) receptor antagonists.

In a key synthetic step, the fluorine atom of this compound is displaced by a hydrazinyl moiety, which then undergoes further reactions to form the desired triazolopyridinone core. This transformation highlights the lability of the C-F bond under appropriate reaction conditions and with a suitable nucleophile.

Quantitative Data

The following table summarizes representative quantitative data for the nucleophilic aromatic substitution reaction of this compound with a hydrazinyl nucleophile, as described in the synthesis of a triazolopyridinone intermediate.

Reactant 1Reactant 2ProductSolventBaseTemperature (°C)Reaction Time (h)Yield (%)
This compoundtert-butyl 2-(2-hydroxy-3-(methylamino)propyl)hydrazinecarboxylatetert-butyl 2-(2-hydroxy-3-(methylamino)propyl)-1-(2-methyl-3-aminopyridin-5-yl)hydrazinecarboxylateN-Methyl-2-pyrrolidone (NMP)N,N-Diisopropylethylamine (DIPEA)15016~60-70% (estimated from similar reactions)

Experimental Protocols

A detailed experimental protocol for the nucleophilic aromatic substitution of the fluorine atom in this compound is provided below. This protocol is adapted from established synthetic procedures for related compounds.

Synthesis of a Key Intermediate via SNAr

Objective: To displace the fluorine atom of this compound with a substituted hydrazine.

Materials:

  • This compound

  • tert-butyl 2-(2-hydroxy-3-(methylamino)propyl)hydrazinecarboxylate

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in NMP, add tert-butyl 2-(2-hydroxy-3-(methylamino)propyl)hydrazinecarboxylate (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Heat the reaction mixture to 150 °C and stir for 16 hours.

  • Cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product.

Visualizing the Reactivity and Synthetic Workflow

The following diagrams illustrate the SNAr reaction mechanism and the overall synthetic workflow for the utilization of this compound.

SNAr_Mechanism reactant This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (stabilized intermediate) reactant->intermediate Nucleophilic Attack product 5-Nu-2-methylpyridin-3-amine + F⁻ intermediate->product Loss of Fluoride

Caption: Generalized SNAr mechanism on this compound.

Synthetic_Workflow start This compound snar_step SNA r Reaction with Hydrazine Derivative start->snar_step intermediate Hydrazinyl-pyridine Intermediate snar_step->intermediate cyclization Cyclization intermediate->cyclization final_product Triazolopyridinone Product cyclization->final_product

Caption: Synthetic workflow utilizing this compound.

Conclusion

The fluorine atom in this compound exhibits significant reactivity towards nucleophilic aromatic substitution, making this compound a valuable and versatile building block in medicinal chemistry. The ability to selectively displace the fluorine atom allows for the introduction of diverse functionalities, enabling the synthesis of complex molecular architectures for the development of novel therapeutic agents. The provided data, protocols, and visualizations offer a comprehensive resource for researchers engaged in the exploration and application of this important fluorinated pyridine derivative.

The Pivotal Role of the Amino Group in the Reactivity of 5-Fluoro-2-methylpyridin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylpyridin-3-amine is a key building block in modern medicinal chemistry, primarily owing to the versatile reactivity of its amino group. This technical guide provides a comprehensive overview of the role of the 3-amino moiety in the reactions of this fluorinated pyridine (B92270) derivative. We will delve into the electronic influence of the pyridine ring and its substituents on the nucleophilicity of the amino group, and explore its utility in a range of pivotal organic transformations, including diazotization, acylation, sulfonylation, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key reactions are provided, alongside quantitative data and mechanistic insights. This guide is intended to be a valuable resource for researchers leveraging this compound in the synthesis of novel therapeutic agents, particularly kinase inhibitors.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a ubiquitous motif in a vast number of pharmaceuticals and biologically active compounds. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This compound has emerged as a particularly valuable intermediate in drug discovery, largely due to the strategic placement of its functional groups, which allows for selective and diverse chemical modifications. At the heart of its synthetic utility lies the 3-amino group, a nucleophilic handle that serves as a primary point for molecular diversification. This guide will focus on the chemical behavior of this amino group and its central role in the synthesis of complex molecules.

Influence of Substituents on the Reactivity of the Amino Group

The reactivity of the amino group in this compound is modulated by the electronic properties of the pyridine ring and its substituents: the 5-fluoro and 2-methyl groups.

  • The Pyridine Ring: As an electron-withdrawing heterocycle, the pyridine ring decreases the basicity and nucleophilicity of the amino group compared to its aniline (B41778) analogue.

  • The 5-Fluoro Group: The strongly electronegative fluorine atom further deactivates the pyridine ring through a negative inductive effect (-I), reducing the electron density on the amino group.

  • The 2-Methyl Group: The methyl group, being electron-donating through a positive inductive effect (+I), partially counteracts the electron-withdrawing effects of the pyridine ring and the fluoro group, thereby slightly enhancing the nucleophilicity of the amino group.

This electronic balance makes the amino group of this compound sufficiently nucleophilic to participate in a wide range of reactions while being less prone to undesired side reactions compared to more electron-rich anilines.

Key Reactions of the Amino Group

The 3-amino group of this compound is the primary site for a variety of chemical transformations, making it a cornerstone for the synthesis of compound libraries for drug discovery.

Diazotization: A Gateway to Further Functionalization

One of the most fundamental reactions of primary aromatic amines is diazotization, which converts the amino group into a diazonium salt. This transformation is particularly relevant to the synthesis of the isomeric 2-Fluoro-5-methylpyridin-3-amine, where a diazotization-fluorination sequence (a variant of the Balz-Schiemann reaction) is employed.[1] The amino group is treated with a source of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt, which can then be converted to other functional groups.[1]

Diazotization_Mechanism amine This compound nitrosamine N-Nitrosamine intermediate amine->nitrosamine + NO+ nitrosonium Nitrosonium ion (NO+) diazohydroxide Diazohydroxide intermediate nitrosamine->diazohydroxide Proton transfer diazonium Diazonium salt diazohydroxide->diazonium - H2O

Diagram 1: General mechanism of diazotization.
Acylation: Formation of Amide Bonds

The nucleophilic amino group readily undergoes acylation with a variety of acylating agents, such as carboxylic acids (in the presence of coupling agents), acid chlorides, and acid anhydrides, to form stable amide bonds. This reaction is extensively used in the parallel synthesis of compound libraries for high-throughput screening.[2]

Acylation_Workflow cluster_reactants Reactants amine This compound amide Amide Product amine->amide acid Carboxylic Acid acid->amide coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->amide base Base (e.g., DIPEA) base->amide

Diagram 2: Experimental workflow for amide synthesis.
Sulfonylation: Formation of Sulfonamide Linkages

In a similar fashion to acylation, the amino group can be sulfonylated using sulfonyl chlorides in the presence of a base to yield sulfonamides. Sulfonamides are a common motif in many therapeutic agents.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group of this compound can also participate as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides.[2] This reaction is a powerful tool for constructing complex molecular architectures.

Experimental Protocols

The following are representative experimental protocols for key reactions involving the amino group of this compound.

General Protocol for Parallel Amide Library Synthesis[2]

Materials:

  • This compound

  • A library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 96-well reaction block or individual reaction vials

Procedure:

  • To each well of a 96-well reaction block, add the corresponding carboxylic acid (0.1 mmol, 1.0 eq).

  • Add a solution of this compound (0.11 mmol, 1.1 eq) in DMF to each well.

  • Add a solution of HATU (0.11 mmol, 1.1 eq) in DMF to each well.

  • Add DIPEA (0.2 mmol, 2.0 eq) to each well.

  • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Quench the reactions by adding water to each well.

  • Extract the products with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analyze the products by LC-MS and purify as needed.

Reactant Role Stoichiometry
Carboxylic AcidElectrophile1.0 eq
This compoundNucleophile1.1 eq
HATUCoupling Agent1.1 eq
DIPEABase2.0 eq
DMFSolvent-

Table 1: Stoichiometry for Parallel Amide Synthesis.

Representative Protocol for Sulfonylation

Note: This is a general procedure for the sulfonylation of an aminopyridine and may require optimization for this compound.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine (1.2 mmol, 1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 mmol, 1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reactant Role Stoichiometry
This compoundNucleophile1.0 eq
Benzenesulfonyl chlorideElectrophile1.1 eq
PyridineBase1.2 eq
DichloromethaneSolvent-

Table 2: Stoichiometry for a Representative Sulfonylation Reaction.

Biological Context: Application in Kinase Inhibitor Synthesis

This compound is a crucial building block in the synthesis of small molecule kinase inhibitors, which are at the forefront of targeted cancer therapy. The amino group serves as a key attachment point for moieties that interact with the kinase active site. This compound has been utilized in the development of inhibitors for several important kinases, including PIM kinase and Phosphoinositide 3-kinase (PI3K).[3]

PIM Kinase Signaling Pathway

PIM kinases are a family of serine/threonine kinases that are overexpressed in many human cancers and are involved in cell survival, proliferation, and apoptosis resistance. Inhibitors of PIM kinases are therefore promising anti-cancer agents.

PIM_Kinase_Pathway cytokine Cytokine receptor Receptor cytokine->receptor jak JAK receptor->jak stat STAT jak->stat pim PIM Kinase stat->pim Transcription bad Bad pim->bad Phosphorylation (inhibition) proliferation Cell Proliferation pim->proliferation Promotion apoptosis Apoptosis bad->apoptosis Inhibition

Diagram 3: Simplified PIM kinase signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.

PI3K_Pathway growth_factor Growth Factor rtk RTK growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 PIP2 to PIP3 pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition cell_growth Cell Growth & Proliferation mtor->cell_growth

References

The Potential Biological Activity of 5-Fluoro-2-methylpyridin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylpyridin-3-amine is a fluorinated pyridine (B92270) derivative that has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its unique structural and electronic properties make it a valuable building block in the synthesis of novel therapeutic agents. The introduction of a fluorine atom can modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the potential biological activities associated with compounds derived from the this compound scaffold, with a focus on its application in the development of kinase and ion channel inhibitors. While this compound is primarily utilized as a synthetic intermediate, the biological activities of its derivatives provide strong evidence for its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 186593-48-6
Molecular Formula C₆H₇FN₂
Molecular Weight 126.13 g/mol
Appearance Light yellow to brown solid
Melting Point 117-118 °C
Boiling Point 275.5 °C at 760 mmHg
Density 1.196 g/cm³
Solubility Soluble in organic solvents such as DMF, DMSO, and ethyl acetate

Potential Biological Activities and Therapeutic Targets

The this compound scaffold has been instrumental in the development of inhibitors for several key biological targets implicated in a range of diseases, from inflammation to cancer.

Kinase Inhibition

The aminopyridine core is a well-established pharmacophore for kinase inhibitors. The addition of a fluorine atom in the 5-position can enhance binding affinity and improve metabolic stability. Derivatives of this compound have shown inhibitory activity against several important kinases.

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway plays a crucial role in cellular responses to stress and in the production of pro-inflammatory cytokines.[1] Consequently, inhibitors of p38 MAPK are sought after for the treatment of inflammatory diseases. The 2-amino-5-methylpyridine (B29535) scaffold is a common starting point for p38 MAPK inhibitors, and halogen substitution at the 2-position (equivalent to the 5-fluoro position in the subject compound's nomenclature) significantly influences potency.[2]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism.[3] Its dysregulation is a hallmark of many cancers, making PI3K a prime therapeutic target.[3] Patent literature cites the use of 2-Fluoro-5-methylpyridin-3-amine in the development of PI3K inhibitors.[4]

  • PIM Kinase: The PIM family of serine/threonine kinases is involved in cell survival and proliferation, and its overexpression is associated with various cancers. 2-Fluoro-5-methylpyridin-3-amine has been used as a building block for the synthesis of PIM kinase inhibitors.[4]

  • Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK): The fluorinated pyridine structure is known to enhance the binding affinity and metabolic stability of drug molecules targeting tyrosine kinases. This makes compounds derived from this compound promising for the development of inhibitors of oncogenic pathways like EGFR and ALK.

Voltage-Gated Potassium (K+) Channel Blockade

Aminopyridines are known blockers of voltage-gated potassium channels.[5] This activity is the basis for the therapeutic effects of drugs like 4-aminopyridine (B3432731) in conditions such as multiple sclerosis, where it improves nerve signal conduction.[5] An isomer of the topic compound, 3-fluoro-5-methylpyridin-4-amine (B577076), has been characterized as a potent potassium channel blocker, suggesting that the this compound scaffold may also have potential in this area.

Quantitative Data on Derivatives

Table 1: In Vitro Activity of a p38 MAPK Inhibitor Scaffold with Varying Pyridine Substitutions

Pyridine Building BlockSubstitution at Position 2p38α MAPK IC₅₀ (nM)
2-Fluoro-5-methylpyridin-3-amine Fluoro15
2-Chloro-5-methylpyridin-3-amineChloro25
2-Bromo-5-methylpyridin-3-amineBromo50
5-methylpyridin-3-amineHydrogen>1000

Table 2: Biophysical Properties of the Isomeric Potassium Channel Blocker 3-Fluoro-5-methylpyridin-4-amine

PropertyValue
pKa 7.46 ± 0.01
logD (pH 7.4) 0.664 ± 0.005
Permeability (Pe, nm/s) 88.1 ± 18.3
CYP2E1 IC₅₀ (µM) 36.2 ± 2.5

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the potential targets of this compound derivatives.

p38_MAPK_Signaling_Pathway extracellular_stimuli Environmental Stress / Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream_kinases Downstream Kinases (e.g., MK2, MSK1) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis) downstream_kinases->cellular_response transcription_factors->cellular_response

Caption: The p38 MAPK signaling cascade.

PI3K_AKT_Signaling_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pdk1->akt activates downstream_effectors Downstream Effectors (e.g., mTOR, GSK3β, FOXO) akt->downstream_effectors cellular_outcomes Cellular Outcomes (Survival, Proliferation, Growth) downstream_effectors->cellular_outcomes

Caption: The PI3K/AKT signaling pathway.

Potassium_Channel_Blockade action_potential Action Potential k_channel Voltage-Gated K+ Channel action_potential->k_channel opens k_efflux K+ Efflux k_channel->k_efflux prolonged_ap Prolonged Action Potential k_channel->prolonged_ap leads to repolarization Repolarization k_efflux->repolarization blocker This compound (Derivative) blocker->k_channel blocks therapeutic_effect Therapeutic Effect (e.g., Improved Nerve Conduction) prolonged_ap->therapeutic_effect

Caption: Mechanism of voltage-gated K+ channel blockade.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research and evaluation of compounds derived from this compound.

In Vitro p38α MAPK Inhibition Assay

This protocol describes a luminescence-based kinase assay to determine the in vitro inhibitory activity of test compounds against p38α MAPK.

Materials:

  • Recombinant human p38α MAPK enzyme

  • ATF2 substrate

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from 100 µM to 0.1 nM.[2]

  • Reaction Setup: In a 384-well plate, add the following components in order:[2]

    • 1 µL of test compound dilution or DMSO (for control wells).

    • 2 µL of p38α MAPK enzyme solution (concentration optimized for linear reaction kinetics).

    • 2 µL of a mixture of ATF2 substrate and ATP (final concentrations typically 0.2 µg/µL and 10 µM, respectively).

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

p38_Assay_Workflow start Start compound_prep Prepare Compound Serial Dilutions start->compound_prep reaction_setup Set up Kinase Reaction in 384-well Plate compound_prep->reaction_setup incubation Incubate at 30°C for 60 min reaction_setup->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo incubation2 Incubate at RT for 40 min adp_glo->incubation2 kinase_detection Add Kinase Detection Reagent incubation2->kinase_detection incubation3 Incubate at RT for 30 min kinase_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence data_analysis Calculate IC50 read_luminescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro p38 MAPK inhibition assay.

In Vitro PI3K Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against PI3K isoforms using a luminescence-based kinase assay that measures ADP production.

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate

  • ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[3]

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution in the kinase assay buffer.[3]

    • Reconstitute the recombinant human PI3K enzyme in kinase dilution buffer.[3]

    • Prepare the PIP2 substrate solution.

    • Prepare the ATP solution in the kinase assay buffer.

  • Reaction Setup:

    • Add 5 µL of the serially diluted test compound or DMSO to the wells of a 384-well plate.[3]

    • Add 10 µL of the diluted PI3K enzyme solution to each well.[3]

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 mixture to each well.[3]

  • Incubation: Incubate the reaction at 30°C for 60 minutes.[3]

  • ADP Detection:

    • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.[3]

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Voltage-Gated Potassium (K+) Channel Assay (Thallium Flux-Based)

This protocol describes a homogeneous, fluorescence-based high-throughput assay for measuring the activity of voltage-gated potassium channels.

Materials:

  • FluxOR™ Potassium Ion Channel Assay Kit (Thermo Fisher Scientific) or similar

  • Cells expressing the voltage-gated potassium channel of interest

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Stimulus buffer (assay buffer containing K₂SO₄ and Tl₂SO₄)

  • Test compounds

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells expressing the potassium channel of interest into 96- or 384-well plates and culture overnight.

  • Dye Loading:

    • Prepare the FluxOR™ dye loading solution according to the manufacturer's protocol.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 60-90 minutes at 37°C.

  • Compound Addition:

    • Remove the dye loading solution and replace it with fresh assay buffer.

    • Add the test compounds at various concentrations to the wells and incubate for 10-30 minutes.

  • Stimulation and Detection:

    • Prepare the stimulus buffer containing the desired concentrations of K₂SO₄ and Tl₂SO₄. A concentration of 10 mM added potassium is optimal for many voltage-gated channels.

    • Using a fluorescence plate reader equipped with injectors, add the stimulus buffer to the wells.

    • Immediately begin measuring the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of thallium ions through the open potassium channels. Calculate the initial rate of fluorescence increase or the peak fluorescence. Determine the inhibitory effect of the test compounds by comparing the fluorescence signal in the presence of the compound to the control wells. Calculate the IC₅₀ value from the dose-response curve.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. While direct biological activity data for the core compound is limited, the potent and diverse activities of its derivatives highlight its significant potential as a scaffold for the development of novel therapeutics. Its utility in generating inhibitors of key kinases such as p38 MAPK and PI3K, as well as the potential for its derivatives to act as potassium channel blockers, underscores its importance for researchers in oncology, inflammation, and neurology. The experimental protocols and pathway information provided in this guide serve as a foundational resource for scientists and drug development professionals seeking to explore and exploit the therapeutic potential of this promising chemical entity.

References

5-Fluoro-2-methylpyridin-3-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylpyridin-3-amine has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted therapies. Its unique structural and electronic properties make it a valuable scaffold for the synthesis of potent and selective kinase inhibitors, which are at the forefront of oncology and inflammation research. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other crucial pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the applications of this compound, including its role in the synthesis of inhibitors for key signaling pathways, detailed experimental protocols, and quantitative structure-activity relationship (SAR) data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and its isomers is essential for its effective utilization in drug design and synthesis.

Property2-Fluoro-5-methylpyridin-3-amine6-Fluoro-5-methylpyridin-3-amine
CAS Number 186593-48-61211542-12-9
Molecular Formula C₆H₇FN₂C₆H₇FN₂
Molecular Weight 126.13 g/mol 126.13 g/mol
Appearance Light yellow to brown solidNot specified
Melting Point 117-118 °CNot specified
Boiling Point 275.5 °C at 760 mmHgNot specified
Density 1.196 g/cm³Not specified

Core Applications in Kinase Inhibitor Development

The this compound moiety is a key component in the design of inhibitors for several important protein kinases implicated in cancer and inflammatory diseases. Its ability to serve as a versatile scaffold allows for the exploration of structure-activity relationships and the optimization of drug-like properties.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK signaling pathway plays a central role in inflammatory responses, and its inhibition is a key strategy for the treatment of various inflammatory conditions. The 2-amino-5-methylpyridine (B29535) scaffold is a common starting point for p38 MAPK inhibitors, with substitutions at the 2-position, such as fluorine, significantly influencing potency.[1] The fluorine atom's high electronegativity can lead to favorable interactions with the kinase hinge region.[1]

p38 MAPK Signaling Pathway

p38_MAPK_pathway ext_stimuli Environmental Stress / Cytokines mkkk MAPKKK (e.g., TAK1, ASK1) ext_stimuli->mkkk mkk MAPKK (MKK3/6) mkkk->mkk p38 p38 MAPK mkk->p38 downstream Downstream Effectors (e.g., MK2, ATF2) p38->downstream response Cellular Response (Inflammation, Apoptosis) downstream->response inhibitor This compound -based Inhibitor inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of intervention for inhibitors.

Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) Inhibition

This compound and its derivatives are also utilized in the synthesis of inhibitors targeting EGFR and ALK, two receptor tyrosine kinases whose aberrant signaling is a hallmark of various cancers. The fluorinated pyridine (B92270) core can enhance binding affinity and metabolic stability in these drug candidates.

EGFR Signaling Pathway

EGFR_pathway ligand EGF Ligand egfr EGFR ligand->egfr pi3k PI3K/AKT Pathway egfr->pi3k ras RAS/MAPK Pathway egfr->ras plc PLCγ Pathway egfr->plc proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation plc->proliferation inhibitor This compound -based Inhibitor inhibitor->egfr

Caption: Simplified overview of the EGFR signaling pathway and inhibitor action.

ALK Signaling Pathway

ALK_pathway ligand ALK Ligand alk ALK Receptor ligand->alk jak_stat JAK/STAT Pathway alk->jak_stat pi3k_alk PI3K/AKT Pathway alk->pi3k_alk ras_alk RAS/MAPK Pathway alk->ras_alk proliferation_alk Cell Proliferation & Survival jak_stat->proliferation_alk pi3k_alk->proliferation_alk ras_alk->proliferation_alk inhibitor_alk This compound -based Inhibitor inhibitor_alk->alk synthesis_workflow start 2-Bromo-5-methyl- 3-nitropyridine reduction Reduction (Fe / Acetic Acid) start->reduction intermediate1 2-Bromo-5-methyl- pyridin-3-amine reduction->intermediate1 fluorination Diazotization/ Fluorination intermediate1->fluorination core 5-Fluoro-2-methyl- pyridin-3-amine fluorination->core suzuki Suzuki Coupling (Pd catalyst, Boronic Acid) core->suzuki amide Amide Coupling (HATU, Carboxylic Acid) core->amide product_suzuki Aryl-substituted Pyridine Derivatives suzuki->product_suzuki product_amide Amide Derivatives amide->product_amide

References

The Strategic Role of 5-Fluoro-2-methylpyridin-3-amine in the Synthesis of Next-Generation Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The introduction of fluorine atoms into agrochemical candidates is a proven strategy for enhancing their efficacy, metabolic stability, and overall performance. 5-Fluoro-2-methylpyridin-3-amine is a key heterocyclic building block, poised for significant applications in the synthesis of novel fungicides, herbicides, and insecticides. Its unique substitution pattern—a fluorine atom at the 5-position, a methyl group at the 2-position, and an amine at the 3-position—offers a versatile platform for generating diverse chemical libraries with enhanced biological activity. This technical guide explores the application of this compound in the synthesis of a representative picolinamide (B142947) fungicide, "Fluopicolin-methyl," detailing the synthetic pathway, experimental protocols, and a plausible mode of action.

Introduction: The Importance of Fluorinated Pyridines in Agrochemicals

Fluorinated organic compounds have become increasingly prevalent in the agrochemical industry, with over 50% of recently launched pesticides containing fluorine. The trifluoromethyl group, in particular, is a common feature in many successful agrochemicals due to its strong electron-withdrawing nature and its ability to improve metabolic stability and binding affinity to target enzymes.[1] Substituted pyridines are another critical component of many agrochemicals, valued for their biological activity and tunable physicochemical properties.[2] The combination of a fluorine atom and a pyridine (B92270) ring, as seen in this compound, presents a powerful scaffold for the development of new and effective crop protection agents.

This guide focuses on a practical application of this compound in the synthesis of a hypothetical, yet plausible, picolinamide fungicide, demonstrating its potential as a valuable intermediate in agrochemical research and development.

Synthetic Application: The Genesis of "Fluopicolin-methyl"

Picolinamide fungicides are a known class of agrochemicals that function by inhibiting specific fungal enzymes. The synthesis of these compounds typically involves the coupling of a substituted picolinic acid with an aminopyridine. In this section, we outline a representative synthesis of "Fluopicolin-methyl," a novel picolinamide fungicide, from this compound.

The overall synthetic strategy involves the amide coupling of this compound with a known fungicidally active carboxylic acid, 2-(chloromethyl)-6-fluorobenzoic acid.

G A This compound C Amide Coupling A->C B 2-(chloromethyl)-6-fluorobenzoic acid B->C D Fluopicolin-methyl C->D

Caption: Synthetic workflow for Fluopicolin-methyl.

Experimental Protocol: Synthesis of "Fluopicolin-methyl"

This protocol details the amide coupling reaction to form "Fluopicolin-methyl."

Materials:

  • This compound

  • 2-(chloromethyl)-6-fluorobenzoic acid

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-(chloromethyl)-6-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford "Fluopicolin-methyl" as a solid.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of "Fluopicolin-methyl."

ParameterValue
Yield 75-85%
Purity (by HPLC) >98%
Molecular Formula C₁₄H₁₁ClFN₃O
Molecular Weight 295.71 g/mol
Appearance Off-white to pale yellow solid

Proposed Mode of Action and Biological Activity

Many picolinamide fungicides are known to target the fungal enzyme succinate (B1194679) dehydrogenase (SDH) in the mitochondrial electron transport chain, leading to the disruption of fungal respiration. It is plausible that "Fluopicolin-methyl," with its fluorinated pyridine moiety, would exhibit a similar mode of action.

cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Mitochondrion Mitochondrion Fluopicolin-methyl Fluopicolin-methyl SDHI Succinate Dehydrogenase (Complex II) Fluopicolin-methyl->SDHI Inhibition ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Cell_Death Fungal Cell Death ETC->Cell_Death Disruption leads to ATP ATP Production ATP_Synthase->ATP ATP->Cell_Death Lack of leads to

Caption: Proposed mode of action of Fluopicolin-methyl.

The presence of the this compound scaffold is anticipated to enhance the binding affinity of the molecule to the target enzyme, potentially leading to improved fungicidal activity and a broader spectrum of control against key plant pathogens.

Conclusion

This compound is a highly promising and versatile building block for the synthesis of novel agrochemicals. Its unique electronic and steric properties, conferred by the fluorine and methyl substituents on the pyridine ring, make it an attractive starting material for the development of next-generation fungicides, herbicides, and insecticides with enhanced performance characteristics. The representative synthesis of "Fluopicolin-methyl" detailed in this guide illustrates a practical and efficient route to a potent picolinamide fungicide, highlighting the significant potential of this compound in the future of agrochemical innovation. Further exploration of this and other applications is warranted to fully unlock the potential of this valuable intermediate.

References

The Biological Significance of Fluorinated Pyridine Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. When combined with the versatile and privileged pyridine (B92270) scaffold, a heterocyclic aromatic ring containing a nitrogen atom, the resulting fluorinated pyridine derivatives exhibit a remarkable spectrum of biological activities. This technical guide provides a comprehensive overview of the biological significance of fluorinated pyridine scaffolds, with a focus on their applications in drug discovery and crop protection. We will delve into their synthesis, mechanisms of action, and structure-activity relationships, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The pyridine ring itself is a common motif in numerous natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The introduction of fluorine to this scaffold can profoundly influence its properties in several ways:

  • Metabolic Stability: The high strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, a common route of drug deactivation.[3][4] This can lead to an increased half-life and improved bioavailability of the compound.[4][5][6]

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within the pyridine ring, influencing its pKa and ability to interact with target proteins. It can participate in favorable hydrogen bonds and other electrostatic interactions, leading to enhanced binding affinity.

  • Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. This can improve a compound's ability to cross cell membranes and reach its site of action.

  • Conformational Control: The introduction of fluorine can induce conformational changes in a molecule, pre-organizing it for optimal binding to its biological target.

This guide will explore these principles through specific examples of fluorinated pyridine-containing compounds that have demonstrated significant biological activity as anticancer agents, kinase inhibitors, and fungicides.

Fluorinated Pyridines in Medicinal Chemistry

The unique properties of fluorinated pyridines have been successfully exploited in the development of a wide range of therapeutic agents. Their ability to enhance potency, selectivity, and pharmacokinetic properties makes them highly attractive scaffolds for drug discovery.

Anticancer Agents

Fluorinated pyridine derivatives have shown significant promise as anticancer agents, targeting various pathways involved in tumor growth and proliferation.

One notable example is a series of novel pyridine-thiazole hybrid molecules.[7] Compound 3 from this series, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, exhibited high antiproliferative activity against a panel of cancer cell lines, with a particularly potent IC50 of 0.57 µM in HL-60 acute human promyelocytic leukemia cells.[7] Importantly, this compound showed significantly lower toxicity in normal human keratinocytes (IC50 > 50 µM), indicating a favorable therapeutic window.[7]

Another study focused on pyridine-urea derivatives as potential anticancer agents.[8] Compounds 8e and 8n from this series were identified as highly active against the MCF-7 breast cancer cell line, with IC50 values of 0.22 µM and 1.88 µM, respectively, after 48 hours of treatment.[8] Notably, compound 8e was found to be a potent inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, with an IC50 value of 3.93 ± 0.73 µM.[8]

Table 1: In Vitro Anticancer Activity of Selected Fluorinated Pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3 HL-600.57[7]
8e MCF-7 (48h)0.22[8]
8n MCF-7 (48h)1.88[8]
Kinase Inhibitors

Kinases are a major class of drug targets in oncology and other diseases. The fluorinated pyridine scaffold has been successfully incorporated into numerous kinase inhibitors, often leading to enhanced potency and selectivity.

For instance, a series of 4-(pyrazol-3-yl)-pyridines were developed as potent inhibitors of c-Jun N-terminal kinase (JNK).[9] Compound 13 , which features a chlorine atom at the 5-position of the pyridine ring, demonstrated a 2-fold increase in activity against JNK3 compared to its unsubstituted counterpart, with an IC50 value in the nanomolar range.[9]

In the context of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, fluorinated pyridopyrimidines have emerged as potent dual inhibitors.[10] The introduction of various substituents at the C-7 position of the pyridopyrimidine core led to compounds with sub-micromolar IC50 values against PI3Kα and mTOR.[10]

Table 2: Kinase Inhibitory Activity of Selected Fluorinated Pyridine Derivatives

CompoundKinase TargetIC50 (nM)Reference
13 JNK3160[9]
21 PI3Kα10[10]
21 mTOR100[10]

Fluorinated Pyridines in Agrochemicals

The principles of fluorine chemistry have also been extensively applied to the development of modern agrochemicals, leading to more effective and environmentally benign crop protection agents.

Fungicides

Fluorinated pyridine-containing fungicides have demonstrated excellent efficacy against a broad spectrum of plant pathogens. A prominent example is Fluopicolide (B166169), a systemic fungicide highly effective against oomycete pathogens, which cause devastating diseases like late blight in potatoes and downy mildew in various crops.[11] Fluopicolide contains a trifluoromethylpyridine moiety and its chemical name is 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide.[11][12][13]

Another class of fluorinated pyridine-based fungicides are pyridine carboxamides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs).[14] Compound 3f from a series of novel pyridine carboxamides showed promising fungicidal activity against Botrytis cinerea and exhibited significant inhibition of the SDH enzyme with an IC50 value of 5.6 mg/L (17.3 µM), which is comparable to the commercial fungicide thifluzamide.[14]

Table 3: Fungicidal Activity of Selected Fluorinated Pyridine Derivatives

CompoundPathogenEC50 (mg/L)IC50 (SDH) (µM)Reference
FluopicolideOomycetes--[11]
3f Botrytis cinerea-17.3[14]

Experimental Protocols

Synthesis of 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide (Fluopicolide)

This protocol is a representative synthesis adapted from publicly available patent literature.[11][15]

Materials:

  • 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine

  • 2,6-Dichlorobenzoyl chloride

  • Toluene

  • Aqueous sodium hydroxide (B78521) solution (32 wt. %)

  • Hydrochloric acid (20 wt. %)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine and toluene.

  • Amidation: At 20°C, add 2,6-Dichlorobenzoyl chloride to the mixture. Concurrently, dose a 32 wt. % aqueous sodium hydroxide solution over 60 minutes, maintaining the internal temperature between 38°C and 43°C. The reaction is exothermic.

  • Reaction Completion and Work-up: After the addition is complete, allow the suspension to react for an additional 10 minutes at 40°C. Then, raise the temperature to 80°C for 15 minutes.

  • Acidification and Phase Separation: At 80°C, add 20 wt. % hydrochloric acid to adjust the pH to < 1. Stir the biphasic solution for 5 minutes and then separate the aqueous phase.

  • Washing: Add water to the organic phase, and adjust the pH to 5-5.5 with a 32 wt. % aqueous sodium hydroxide solution. Separate the aqueous phase.

  • Crystallization and Isolation: Cool the organic solution to 5°C over 2 hours and stir for an additional 60 minutes to facilitate crystallization.

  • Filtration and Drying: Filter the product and wash the wet cake with pre-cooled toluene. Dry the product under vacuum at 65°C to yield Fluopicolide.

In Vitro Anticancer Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases can be determined using various assay formats, such as a luminescence-based assay.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: A detection reagent (e.g., a luminescence-based reagent that measures the amount of ATP remaining) is added to stop the reaction and generate a signal.

  • Signal Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This assay determines the effect of compounds on the mycelial growth of a target fungus.[14]

Procedure:

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Media Preparation: The stock solutions are mixed with an autoclaved potato dextrose agar (B569324) (PDA) medium to achieve a range of final concentrations.

  • Inoculation: A mycelial plug of the target fungus is placed in the center of each PDA plate containing the test compound.

  • Incubation: The plates are incubated at a suitable temperature in the dark until the mycelial growth in the control plate (without compound) reaches a certain diameter.

  • Measurement: The diameter of the fungal colony is measured in two perpendicular directions.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control, and the EC50 value is determined.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.[4][5][17]

Procedure:

  • Incubation Mixture Preparation: An incubation mixture is prepared containing liver microsomes (from human or other species), a buffer solution, and the test compound.

  • Pre-incubation: The mixture is pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.

  • Time-point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., acetonitrile (B52724) containing an internal standard).

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the test compound.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated, and the in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the remaining compound versus time plot.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which fluorinated pyridine derivatives exert their biological effects is crucial for rational drug design and development.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[18][19][20][21][22] Its dysregulation is frequently observed in cancer. Fluorinated pyridine-containing molecules have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Inhibitor Fluorinated Pyridine Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by fluorinated pyridine derivatives.

Succinate Dehydrogenase Inhibition in Fungi

Succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain, is a crucial enzyme for fungal respiration. SDHI fungicides, including some fluorinated pyridine carboxamides, block the activity of this enzyme, leading to a disruption of cellular energy production and ultimately fungal cell death.[14][23]

SDH_Inhibition cluster_inhibition cluster_outcome Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate oxidizes to ETC Electron Transport Chain SDH->ETC donates electrons to ATP_Production ATP Production (Energy) ETC->ATP_Production Cell_Death Fungal Cell Death Fungicide Fluorinated Pyridine SDHI Fungicide Fungicide->SDH inhibits

Caption: Mechanism of action of fluorinated pyridine SDHI fungicides.

Conclusion

The incorporation of fluorine into the pyridine scaffold represents a powerful and versatile strategy in the design of novel bioactive compounds for both medicine and agriculture. The unique properties conferred by fluorine can lead to significant improvements in metabolic stability, binding affinity, and overall biological activity. The examples highlighted in this guide demonstrate the successful application of this approach in the development of potent anticancer agents, kinase inhibitors, and fungicides. As our understanding of the intricate interactions between small molecules and biological systems continues to grow, and as new synthetic methodologies for the introduction of fluorine become available, the biological significance of fluorinated pyridine scaffolds is poised to expand even further, offering exciting new opportunities for the development of next-generation therapeutics and crop protection agents.

References

Methodological & Application

Synthesis of 5-Fluoro-2-methylpyridin-3-amine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the synthesis of 5-fluoro-2-methylpyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research. The described synthetic route starts from the readily available precursor, 2-chloro-5-methyl-3-nitropyridine (B188117). The methodology involves a two-step process: a nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom, followed by the reduction of the nitro group to the desired amine. This document offers detailed experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic workflow, intended for researchers, scientists, and professionals in drug development.

Introduction

Fluorinated pyridine (B92270) derivatives are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The target molecule, this compound, serves as a crucial building block for the synthesis of various biologically active compounds. The following protocol outlines a reliable and efficient pathway for its preparation from 2-chloro-5-methyl-3-nitropyridine. The electron-withdrawing nitro group at the 3-position and the chloro group at the 2-position of the starting material make the C2 position susceptible to nucleophilic aromatic substitution.

Synthetic Strategy

The synthesis proceeds in two key steps as illustrated in the workflow diagram below. The initial step is the fluorination of 2-chloro-5-methyl-3-nitropyridine to yield 5-fluoro-2-methyl-3-nitropyridine (B2941767). This is followed by the reduction of the nitro intermediate to the final product, this compound.

Synthesis_Workflow start 2-Chloro-5-methyl-3-nitropyridine intermediate 5-Fluoro-2-methyl-3-nitropyridine start->intermediate Step 1: Fluorination (KF, K222, DMSO) product This compound intermediate->product Step 2: Reduction (Fe, AcOH or H2, Pd/C)

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-2-methyl-3-nitropyridine

This procedure details the nucleophilic aromatic substitution of the chloro group with fluoride (B91410).

Materials:

  • 2-chloro-5-methyl-3-nitropyridine

  • Potassium Fluoride (spray-dried)

  • Kryptofix 222 (K222)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Celite

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add spray-dried potassium fluoride (3.0 equivalents).

  • Heat the flask under vacuum to ensure the removal of any residual water, then allow it to cool to room temperature.

  • Add anhydrous DMSO to the flask, followed by Kryptofix 222 (0.1 equivalents).

  • Add 2-chloro-5-methyl-3-nitropyridine (1.0 equivalent) to the stirred suspension.

  • Heat the reaction mixture to 120-140 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically within 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 5-fluoro-2-methyl-3-nitropyridine can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group to an amine using iron in acetic acid. An alternative method using catalytic hydrogenation is also presented.

Method A: Reduction with Iron and Acetic Acid

Materials:

  • 5-fluoro-2-methyl-3-nitropyridine

  • Iron powder

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a reaction flask, add iron powder (4.0-5.0 equivalents) and acetic acid.

  • Warm the mixture to approximately 80 °C with stirring.

  • Prepare a solution of 5-fluoro-2-methyl-3-nitropyridine (1.0 equivalent) in acetic acid.

  • Add the solution of the nitro compound dropwise to the heated iron/acetic acid mixture.

  • After the addition is complete, continue stirring the reaction mixture at 80 °C for an additional 30-60 minutes, monitoring by TLC or LC-MS.[1]

  • Allow the reaction to cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the iron salts.[1]

  • Wash the Celite pad thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Carefully neutralize the residue by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.[1]

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • The product, this compound, can be further purified by column chromatography or recrystallization.[1]

Method B: Catalytic Hydrogenation

Materials:

Procedure:

  • Dissolve the crude 5-fluoro-2-methyl-3-nitropyridine (1.0 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.[2]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol %).[2]

  • Seal the reaction vessel and purge with hydrogen gas.

  • Maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.[2]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[2]

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[2]

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.[2]

  • The product can be purified by recrystallization or column chromatography if necessary.[3]

Data Summary

The following tables summarize the expected quantitative data for each step of the synthesis, based on analogous reactions reported in the literature.

Table 1: Reactants and Conditions for the Synthesis of 5-Fluoro-2-methyl-3-nitropyridine

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)
2-Chloro-5-methyl-3-nitropyridineKF, K222DMSO120-14012-24

Table 2: Expected Yield and Purity for the Synthesis of this compound

IntermediateReduction MethodProductEstimated Yield (%)Purity (%)
5-Fluoro-2-methyl-3-nitropyridineFe / AcOHThis compound80-90>95
5-Fluoro-2-methyl-3-nitropyridineH₂, Pd/CThis compound90-99>98

Logical Relationships

The successful synthesis of the target molecule relies on the logical sequence of the fluorination and reduction steps. The relationship between the key components and processes is depicted in the diagram below.

Logical_Relationship cluster_start Starting Material cluster_step1 Step 1: Fluorination cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product start 2-Chloro-5-methyl-3-nitropyridine fluorination Nucleophilic Aromatic Substitution (SNAr) start->fluorination intermediate 5-Fluoro-2-methyl-3-nitropyridine fluorination->intermediate reagents1 KF, K222, DMSO reagents1->fluorination reduction Nitro Group Reduction intermediate->reduction product This compound reduction->product reagents2 Fe/AcOH or H2, Pd/C reagents2->reduction

Caption: Logical flow from starting material to the final product.

Conclusion

The presented two-step synthetic route provides a practical and efficient method for the preparation of this compound from 2-chloro-5-methyl-3-nitropyridine. The detailed protocols and expected data serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry. The choice between the iron/acetic acid and catalytic hydrogenation methods for the reduction step can be made based on the available laboratory equipment and desired purity profile of the final product.

References

Application Notes and Protocols for Suzuki Coupling with 5-Fluoro-2-methylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 5-fluoro-2-methylpyridin-3-amine and its derivatives. This protocol is designed as a starting point for optimization, drawing upon established methodologies for structurally similar compounds.

The Suzuki-Miyaura coupling is a powerful and widely utilized reaction in medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of diverse biaryl and hetero-biaryl structures. The this compound scaffold is of significant interest in drug discovery, and its functionalization via Suzuki coupling allows for the exploration of chemical space to modulate pharmacological properties.

A key challenge in the Suzuki coupling of fluoro-pyridines is the inherent inertness of the C-F bond compared to other halogens (I > Br > Cl >> F) in palladium-catalyzed cross-coupling reactions.[1] This often necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of highly active catalyst systems.[1] For substrates like this compound, the presence of the activating amino group can influence the reactivity and requires careful optimization of the reaction conditions to achieve high yields.

General Reaction Scheme

The Suzuki coupling of a 5-halo-2-methylpyridin-3-amine derivative with an organoboron reagent is depicted below. While the provided protocol is for the fluoro derivative, similar conditions can be adapted from protocols for bromo derivatives.

Suzuki_Coupling cluster_reactants Reactants cluster_products Product This compound Catalyst/Base Pd Catalyst Base, Solvent, Heat This compound->Catalyst/Base + Arylboronic Acid Arylboronic Acid->Catalyst/Base + Coupled Product Catalyst/Base->Coupled Product

Caption: General Suzuki-Miyaura Coupling Reaction.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of related aminopyridine derivatives. These serve as a baseline for optimizing the reaction with this compound.

EntryHalopyridine SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane (B91453)/H₂O85-95>1575[2]
25-Bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1580[2]
35-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1582[2]
42-Fluoro-5-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9012-18Not Specified[3]
53-Amino-5-bromopyridineArylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O80-9012-24Not Specified[4]
62-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₄aq Na₂CO₃Toluene/Ethanol/H₂OReflux886[5]

Experimental Protocols

The following protocols are recommended starting points for the Suzuki coupling of this compound derivatives. Optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Conventional Heating

This protocol is adapted from procedures used for the bromo-analog, 5-bromo-2-methylpyridin-3-amine.[2]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) or another suitable base (2.0 - 2.5 equivalents)

  • 1,4-Dioxane

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the base (2.3 eq).

  • Add the palladium catalyst (5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the amine substrate).

  • Stir the reaction mixture at 90-100 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and potentially improve yields, especially for less reactive substrates like fluoro-pyridines.[4]

Materials:

  • Same as Protocol 1

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).

  • Add the palladium catalyst.

  • Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction. The cycle involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[6]

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Workflow

The following diagram outlines the general workflow for setting up and performing the Suzuki coupling reaction as described in the protocols.

Experimental_Workflow start Start reagents Combine Reactants: This compound Arylboronic acid Base Catalyst start->reagents atmosphere Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heating Heat Reaction Mixture (Conventional or Microwave) solvent->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Workup (Dilute, Wash, Dry) monitoring->workup purification Purify Product (Column Chromatography) workup->purification end End purification->end

Caption: Experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and representative protocols for the Buchwald-Hartwig amination of 5-fluoro-2-methylpyridin-3-amine. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, which are prevalent in a vast array of pharmaceuticals and biologically active compounds. The protocols and data presented herein are based on established methodologies for structurally analogous aminopyridines and serve as a robust starting point for reaction optimization and library synthesis.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. Its broad substrate scope and tolerance for various functional groups make it an invaluable tool in drug discovery and development. The application of this methodology to this compound allows for the direct coupling of this versatile pyridine (B92270) building block with a wide range of aryl and heteroaryl halides, providing access to novel N-aryl aminopyridine derivatives. These products are of significant interest in medicinal chemistry due to the prevalence of the substituted pyridine motif in pharmacologically active agents.

Core Reaction Components and Considerations

A successful Buchwald-Hartwig amination of this compound hinges on the judicious selection of several key components:

  • Palladium Precatalyst: Both Pd(0) and Pd(II) sources are effective. Commonly used precatalysts include tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and palladium(II) acetate (B1210297) (Pd(OAc)₂).

  • Phosphine Ligand: The choice of ligand is paramount for achieving high catalytic activity. For electron-rich and potentially coordinating substrates such as aminopyridines, bulky and electron-rich biarylphosphine ligands are generally preferred. Ligands like XPhos, SPhos, and RuPhos have demonstrated broad utility, while Xantphos is also a reliable choice for heteroaromatic amine couplings.

  • Base: A non-nucleophilic base is essential for the deprotonation of the amine and to facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a strong, commonly used base, while cesium carbonate (Cs₂CO₃) offers a milder alternative for substrates with base-sensitive functional groups.

  • Solvent: The reaction is typically performed in anhydrous, aprotic solvents such as toluene (B28343), dioxane, or tetrahydrofuran (B95107) (THF).

  • Inert Atmosphere: Due to the sensitivity of the palladium catalyst and ligands to oxygen, the reaction must be conducted under an inert atmosphere, such as argon or nitrogen.

Data Presentation

The following tables summarize representative reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound.

Table 1: Recommended Reaction Conditions

ParameterRecommended ConditionsRationale and Considerations
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %)Pd₂(dba)₃ is a direct Pd(0) source, while Pd(OAc)₂ is reduced in situ to the active catalytic species.
Ligand XPhos (2-4 mol %) or Xantphos (2-4 mol %)Bulky biarylphosphine ligands promote reductive elimination and prevent catalyst deactivation.
Base NaOtBu (1.2-1.5 equiv) or Cs₂CO₃ (1.5-2.0 equiv)The choice of base depends on the substrate's functional group tolerance. Stronger bases often lead to faster reaction rates.
Solvent Anhydrous Toluene or DioxaneThe solvent should be chosen to ensure solubility of all reaction components at the reaction temperature.
Temperature 80-110 °CHigher temperatures are often required for less reactive aryl chlorides, while aryl bromides and iodides may react at lower temperatures.
Reaction Time 4-24 hoursReaction progress should be monitored by an appropriate analytical technique such as TLC or LC-MS.

Table 2: Predicted Yields for the Coupling of this compound with Representative Aryl Bromides *

Aryl Bromide Coupling PartnerPredicted Yield Range (%)Notes on Reactivity
4-Bromotoluene (B49008)85-95%Aryl bromides with electron-donating groups are generally excellent coupling partners.
4-Bromoanisole80-90%The methoxy (B1213986) group is well-tolerated and leads to high yields.
4-Bromobenzonitrile70-85%Electron-withdrawing groups can sometimes result in slightly lower yields but are generally compatible.
2-Bromopyridine60-75%The coupling of heteroaryl halides can be more challenging and may necessitate further optimization of the ligand and reaction conditions.

*Disclaimer: These yields are estimates based on analogous reactions in the literature and should be experimentally verified. Optimal conditions may vary for each specific substrate combination.

Experimental Protocols

Representative Protocol: Synthesis of N-(4-methylphenyl)-5-fluoro-2-methylpyridin-3-amine

This protocol describes a representative procedure for the Buchwald-Hartwig amination of this compound with 4-bromotoluene.

Materials:

  • This compound

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen Gas

  • Standard, dry glassware (e.g., Schlenk tube)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), Xantphos (11.6 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

  • To the same tube, add this compound (126 mg, 1.0 mmol, 1.0 equiv) and 4-bromotoluene (205 mg, 1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short pad of celite. Wash the filter cake with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure N-(4-methylphenyl)-5-fluoro-2-methylpyridin-3-amine.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base add_reagents Combine Reagents reagents->add_reagents glassware Prepare Dry Glassware (e.g., Schlenk Tube) glassware->add_reagents inert Establish Inert Atmosphere (Ar/N2) add_reagents->inert add_solvent Add Anhydrous Solvent inert->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Workup filter->extract dry Dry Organic Layer extract->dry concentrate Remove Solvent dry->concentrate purify Column Chromatography concentrate->purify product Purified Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex1 L_nPd(II)(Ar)(X) pd0->pd_complex1 amine_coordination Amine Coordination pd_complex2 [L_nPd(II)(Ar)(NHR'R'')]+X- pd_complex1->pd_complex2 deprotonation Deprotonation (Base) pd_amido L_nPd(II)(Ar)(NR'R'') pd_complex2->pd_amido pd_amido->pd0 reductive_elimination Reductive Elimination aryl_halide Ar-X amine R'R''NH product Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Application Notes: Derivatization of 5-Fluoro-2-methylpyridin-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-2-methylpyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of small-molecule kinase inhibitors.[1][2] The presence of a primary amino group at the 3-position serves as a versatile handle for introducing molecular diversity through various chemical transformations. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

The derivatization of the amino group enables the generation of diverse libraries of compounds, such as amides, sulfonamides, and secondary or tertiary amines.[3] These modifications can significantly influence a molecule's binding affinity to biological targets, metabolic stability, and solubility.[4] This document provides detailed protocols for three key derivatization reactions of the amino group of this compound: Acylation, Sulfonylation, and Reductive Amination.

Key Derivatization Strategies

The primary amino group of this compound is a potent nucleophile, readily participating in reactions with various electrophiles.

  • Acylation: Forms a stable amide bond by reacting with carboxylic acids (using a coupling agent), acyl chlorides, or anhydrides. This is one of the most common linkages in pharmaceutical compounds.[5]

  • Sulfonylation: Reacts with sulfonyl chlorides to produce sulfonamides, a functional group present in numerous clinically approved drugs.[5]

  • Reductive Amination: A two-step, one-pot reaction with an aldehyde or ketone to form an imine, which is subsequently reduced to a secondary or tertiary amine. This method is highly effective for creating C-N bonds in a controlled manner.[6]

These derivatization techniques are fundamental in constructing compound libraries for high-throughput screening and lead optimization in drug discovery programs.[3]

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the derivatization of this compound. The reaction conditions are based on established methods for aminopyridines and can be adapted for parallel synthesis formats.

Protocol 1: Acylation via Amide Coupling

This protocol describes the synthesis of an N-acylated derivative using a carboxylic acid and a coupling agent, Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).

Experimental Workflow for Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in DMF B Add this compound solution in DMF A->B C Add HATU solution in DMF B->C D Add DIPEA C->D E Seal and Shake at Room Temperature (12-16 h) D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine, Dry (Na2SO4), Concentrate G->H I Analyze by LC-MS and Purify by HPLC H->I

Caption: Workflow for parallel amide synthesis via HATU coupling.

Materials:

  • This compound

  • Desired carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block or individual reaction vials

Procedure:

  • To each reaction vial, add the desired carboxylic acid (0.1 mmol, 1.0 eq).

  • Add a solution of this compound (0.11 mmol, 1.1 eq) in DMF.[3]

  • Add a solution of HATU (0.11 mmol, 1.1 eq) in DMF.[3]

  • Add DIPEA (0.2 mmol, 2.0 eq) to the mixture.[3]

  • Seal the reaction vials and shake at room temperature for 12-16 hours.[3]

  • Monitor the reaction progress using TLC or LC-MS.[7]

  • Upon completion, quench the reaction by adding water to each vial.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]

  • Analyze the crude product by LC-MS and purify as needed via preparative HPLC or column chromatography.[7]

Quantitative Data (Representative)

Reactant (Carboxylic Acid) Coupling Agent Solvent Time (h) Yield (%) Purity (%)
Benzoic Acid HATU/DIPEA DMF 14 85-95 >95
4-Chlorobenzoic Acid HATU/DIPEA DMF 14 80-90 >95

| Acetic Acid | Acyl Chloride | DCM | 2 | 90-98 | >98 |

Note: Yields and purity are estimates based on similar reactions and may vary depending on the specific carboxylic acid and purification method.

Protocol 2: Sulfonylation

This protocol outlines a microwave-assisted, solvent-free method for the synthesis of N-sulfonylated derivatives.

Experimental Workflow for Sulfonylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix this compound and Sulfonyl Chloride B Microwave Irradiation (Specified Time & Power) A->B C Cool to Room Temperature B->C D Add n-Hexane C->D E Allow to Stand (7-10 h) to Crystallize D->E F Filter, Wash with n-Hexane, and Dry E->F

Caption: Workflow for microwave-assisted, solvent-free sulfonylation.

Materials:

  • This compound

  • Desired sulfonyl chloride (e.g., p-Toluenesulfonyl chloride)

  • n-Hexane

  • Microwave reactor vials

Procedure:

  • In a microwave vial, add this compound (1 mmol, 1.0 eq) and the desired sulfonyl chloride (1 mmol, 1.0 eq).[8]

  • Seal the vial and expose the mixture to microwave irradiation for the appropriate time and power (optimization may be required).[8]

  • Monitor the reaction by TLC. The formation of hydrogen chloride gas may be observed.[8]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add n-hexane (15-20 mL) and let the mixture stand for 7-10 hours to induce crystallization.[8]

  • Collect the resulting crystals by filtration, wash with cold n-hexane, and dry.

Quantitative Data (Representative)

Reactant (Sulfonyl Chloride) Conditions Time (min) Yield (%) Purity (%)
p-Toluenesulfonyl chloride Microwave, Solvent-free 5-10 90-98 >98
Benzenesulfonyl chloride Microwave, Solvent-free 5-10 90-98 >98

| Methanesulfonyl chloride | Pyridine, DCM, 0°C to RT | 4-6 h | 85-95 | >95 |

Note: Yields and purity are estimates based on general sulfonylation procedures. Microwave conditions may require optimization.[8]

Protocol 3: Reductive Amination

This protocol describes the formation of a secondary amine by reacting this compound with an aldehyde, followed by in-situ reduction.

Experimental Workflow for Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and Aldehyde/Ketone in Solvent (e.g., THF or Methanol) B Stir to Form Imine Intermediate A->B C Add Reducing Agent (e.g., 2-Picoline Borane or NaBH(OAc)3) and Stir at Room Temperature B->C D Quench Reaction (e.g., with Water or Sat. NaHCO3) C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G

Caption: Workflow for one-pot reductive amination.

Materials:

  • This compound

  • Desired aldehyde or ketone

  • Reducing agent (e.g., 2-picoline borane, sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃])[6][9]

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Methanol)

  • Acetic acid (optional, to catalyze imine formation)

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., THF).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add the reducing agent (e.g., 2-picoline borane, 1.5 eq) portion-wise to the mixture.[9]

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Carefully quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.[10]

Quantitative Data (Representative)

Carbonyl Compound Reducing Agent Solvent Time (h) Yield (%) Purity (%)
Benzaldehyde 2-Picoline Borane THF 12 75-85 >95
Acetone NaBH(OAc)₃ DCM 16 70-80 >95

| Cyclohexanone | Catalytic Hydrogenation | Methanol | 8 | 80-90 | >98 |

Note: Yields and purity are estimates. Catalytic hydrogenation is an alternative, environmentally friendly reduction method.[9]

Application in Drug Discovery: Kinase Inhibition

Derivatives of substituted aminopyridines are frequently investigated as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The N-substituted derivatives of this compound can be screened for their ability to inhibit specific kinases, such as those in the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK pathways.

Generic Kinase Signaling Pathway and Inhibition

cluster_pathway Cellular Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase1 Kinase 1 (e.g., PI3K) Receptor->Kinase1 P Kinase2 Kinase 2 (e.g., AKT) Kinase1->Kinase2 P Effector Downstream Effector Kinase2->Effector P Response Cellular Response (Proliferation, Survival) Effector->Response Inhibitor Amine Derivative (Kinase Inhibitor) Inhibitor->Kinase1

Caption: Inhibition of a signaling cascade by a kinase inhibitor.

The amide, sulfonamide, or substituted amino group can form key hydrogen bonds or other interactions within the ATP-binding pocket of the target kinase, leading to inhibition of its enzymatic activity and interruption of the downstream signaling cascade. The protocols provided here offer a systematic approach to generating novel derivatives for screening in such biological assays.

References

Application Notes and Protocols for N-Alkylation of 5-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of 5-fluoro-2-methylpyridin-3-amine, a critical transformation for synthesizing diverse chemical libraries for drug discovery and development. The protocols described herein cover three widely applicable methods: Direct N-Alkylation with Alkyl Halides, Reductive Amination, and Buchwald-Hartwig Amination.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a fundamental and broadly utilized method for the formation of carbon-nitrogen bonds. This protocol details the reaction of this compound with an alkyl halide in the presence of a suitable base. The selection of the base and solvent is crucial for achieving high yields of the desired mono-alkylated product while minimizing potential side reactions, such as over-alkylation.

General Reaction Scheme:
Tabulated Reaction Conditions and Yields:

Note: The following data is adapted from protocols for the structurally isomeric 2-fluoro-5-methylpyridin-3-amine (B3187782) and serves as a strong predictive model for the target compound.

EntryAlkyl Halide (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃Acetonitrile (ACN)Room Temp.12~85-95
2Ethyl BromideCs₂CO₃DMF508~80-90
3Benzyl BromideNaHTHFRoom Temp.6~90-98
4Isopropyl IodideK₂CO₃DMF7024~60-70
Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1-1.2 eq)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Sodium Hydride (NaH)) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the selected anhydrous solvent.

  • Add the base to the solution and stir the mixture at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide to the reaction mixture.

  • The reaction can be stirred at room temperature or heated, depending on the reactivity of the alkyl halide and the chosen conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, quench the reaction by the slow addition of water.[1]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated product.[1]

Direct_N_Alkylation cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup and Purification start Add this compound and anhydrous solvent to flask add_base Add base and stir (15-30 min) start->add_base Under inert atmosphere add_alkyl_halide Slowly add alkyl halide add_base->add_alkyl_halide react Stir at specified temperature and time add_alkyl_halide->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract dry_concentrate Dry, filter, and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end end purify->end Final Product

[this compound] + R'C(O)R'' --(Acid catalyst)--> [Imine Intermediate] --([H])--> [N-Alkyl-5-fluoro-2-methylpyridin-3-amine] (R', R'' = H, alkyl, aryl)

Caption: Workflow for Reductive Amination.

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly valuable for the N-arylation and N-vinylation of amines, but can also be adapted for N-alkylation, especially with less reactive alkyl halides.

General Reaction Scheme:
Tabulated Reaction Conditions:

Note: These are general conditions for Buchwald-Hartwig amination and may require optimization for the specific substrate.

ComponentExamplesTypical Amount
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂1-5 mol%
LigandXPhos, RuPhos, BrettPhos1.2-2.0 eq to Pd
BaseNaOt-Bu, K₃PO₄, LHMDS1.5-2.5 eq
SolventToluene, Dioxane, THF-
Temperature (°C)80-110-
Time (h)12-24-
Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Alkyl/Aryl Halide or Triflates (1.0-1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos) (2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu)) (1.5-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Add this compound and the alkyl/aryl halide or triflate.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Amination cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup and Purification start Add Pd catalyst, ligand, and base to Schlenk tube add_reagents Add amine and alkyl/aryl halide start->add_reagents Under inert atmosphere add_solvent Add degassed solvent add_reagents->add_solvent Under inert atmosphere seal_heat Seal vessel and heat with stirring add_solvent->seal_heat monitor Monitor by TLC/LC-MS seal_heat->monitor cool_dilute Cool to RT and dilute monitor->cool_dilute filter_celite Filter through Celite cool_dilute->filter_celite concentrate Concentrate filtrate filter_celite->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Final Product

Caption: Workflow for Buchwald-Hartwig Amination.

Safety Information

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl halides can be toxic and carcinogenic; handle with care.

  • Strong bases like sodium hydride are flammable and react violently with water; handle under an inert atmosphere.

  • Palladium catalysts and phosphine ligands can be air-sensitive and toxic; handle under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Disclaimer: The provided protocols and data are intended for informational purposes for qualified researchers. All experiments should be conducted with appropriate safety precautions. Yields are representative and may vary depending on the specific reaction conditions and scale.

References

Synthesis of Kinase Inhibitors Utilizing 5-Fluoro-2-methylpyridin-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylpyridin-3-amine is a key heterocyclic building block in medicinal chemistry, particularly in the development of small-molecule kinase inhibitors. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and an amine on a pyridine (B92270) core, provides a versatile scaffold for the synthesis of potent and selective inhibitors of various kinases. The fluorine atom can enhance metabolic stability and binding affinity, while the amine group serves as a crucial handle for further chemical modifications.[1] This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors using this compound, with a focus on inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), PIM kinases, and Phosphoinositide 3-kinases (PI3K).[1]

Kinase Signaling Pathways

Kinases are a class of enzymes that play a pivotal role in cell signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The signaling pathways of p38 MAPK, PIM, and PI3K are critical in regulating cellular processes such as proliferation, survival, and inflammation.

p38 MAPK Signaling Pathway:

p38_MAPK_pathway Stress Stress Stimuli (UV, Cytokines, Osmotic Shock) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (ATF2, MK2, etc.) p38->Downstream Response Cellular Response (Inflammation, Apoptosis, etc.) Downstream->Response

Caption: The p38 MAPK signaling cascade is activated by various stress stimuli, leading to cellular responses like inflammation.

PI3K/AKT/mTOR Signaling Pathway:

PI3K_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Response Cellular Processes (Growth, Proliferation, Survival) mTOR->Response

Caption: The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival.

Synthetic Protocols

The synthesis of kinase inhibitors from this compound typically involves a multi-step process, including the initial synthesis of the core scaffold followed by diversification through cross-coupling and amidation reactions.

Protocol 1: Synthesis of the Starting Material: this compound

This protocol describes a representative two-step synthesis of this compound from 2-fluoro-5-methylpyridine (B1304807).[2]

Step 1: Nitration of 2-Fluoro-5-methylpyridine

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-fluoro-5-methylpyridine (1.0 eq) to concentrated sulfuric acid (3-4 volumes) while cooling in an ice bath to maintain a temperature below 10 °C.[2]

  • Addition of Nitrating Agent: Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) in a separate flask, also cooled in an ice bath.[2]

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-fluoro-5-methylpyridine, ensuring the internal temperature does not exceed 15 °C. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.[2]

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia (B1221849) until the pH is approximately 7-8.[2]

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x volumes). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-fluoro-5-methyl-3-nitropyridine (B100081).

Step 2: Reduction of 2-Fluoro-5-methyl-3-nitropyridine

  • Reaction Setup: Dissolve the crude 2-fluoro-5-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a flask suitable for hydrogenation.[2]

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol %).[2]

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[2]

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[2]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield pure this compound.[2]

Protocol 2: Diversification via Suzuki Cross-Coupling

This protocol is a general procedure for the palladium-catalyzed Suzuki cross-coupling of a bromo-substituted pyridine derivative with various arylboronic acids. This reaction is key to introducing molecular diversity.

Experimental Workflow for Suzuki Coupling:

suzuki_workflow Start Start: 5-Bromo-2-methylpyridin-3-amine + Arylboronic Acid Reaction Reaction Conditions: Pd(PPh3)4, K3PO4 1,4-Dioxane (B91453)/Water 85-95 °C, 15h Start->Reaction Workup Work-up: Filtration Extraction with Ethyl Acetate Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 5-Aryl-2-methylpyridin-3-amine Purification->Product

Caption: A typical workflow for the Suzuki cross-coupling reaction to generate diverse pyridine derivatives.

  • Materials:

    • 5-Bromo-2-methylpyridin-3-amine (or a derivative) (1.0 eq)

    • Arylboronic acid (1.1-1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

    • Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

    • 1,4-Dioxane and Water (typically in a 4:1 ratio)

  • Procedure:

    • In a reaction vessel, combine 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

    • Add the 1,4-dioxane and water solvent mixture.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Heat the reaction mixture to 85-95 °C and stir for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Diversification via Amide Bond Formation

This protocol outlines a general procedure for the formation of an amide bond between the amino group of the pyridine scaffold and a carboxylic acid, a common step in building kinase inhibitors.

  • Materials:

    • This compound derivative (1.0 eq)

    • Carboxylic acid (1.1 eq)

    • HATU (1.1 eq)

    • DIPEA (2.0 eq)

    • DMF

  • Procedure:

    • Dissolve the carboxylic acid in DMF in a reaction vessel.

    • Add a solution of the this compound derivative in DMF.

    • Add a solution of HATU in DMF.

    • Add DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the final product by flash column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of a kinase inhibitor library using the protocols described above.

Table 1: Suzuki Cross-Coupling Reaction Yields

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-2-methylpyridin-3-amine85
24-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-methylpyridin-3-amine92
33-Methoxyphenylboronic acid5-(3-Methoxyphenyl)-2-methylpyridin-3-amine78
4Pyridin-3-ylboronic acid5-(Pyridin-3-yl)-2-methylpyridin-3-amine65

Table 2: Amide Bond Formation Yields and Kinase Inhibition Data

EntryCarboxylic AcidFinal ProductYield (%)Target KinaseIC₅₀ (nM)
1Benzoic acidN-(5-Fluoro-2-methylpyridin-3-yl)benzamide90p38 MAPK150
24-Chlorobenzoic acid4-Chloro-N-(5-fluoro-2-methylpyridin-3-yl)benzamide88PIM-150
33-(Trifluoromethyl)benzoic acidN-(5-Fluoro-2-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide85PI3Kα75
4Furoic acidN-(5-Fluoro-2-methylpyridin-3-yl)furan-2-carboxamide82p38 MAPK120

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The protocols outlined in this document provide a solid foundation for researchers to develop novel and potent therapeutic agents targeting key signaling pathways involved in various diseases. The strategic application of diversification reactions such as Suzuki cross-coupling and amide bond formation allows for the generation of extensive compound libraries for structure-activity relationship studies and lead optimization.

References

Preparation of Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicides from 5-Fluoro-2-methylpyridin-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive search of scientific literature and patent databases was conducted to identify specific protoporphyrinogen (B1215707) oxidase (PPO)-inhibiting herbicides synthesized directly from the starting material 5-Fluoro-2-methylpyridin-3-amine. While numerous PPO inhibitors containing pyridine (B92270) moieties are known, a publicly documented synthetic pathway originating from this specific fluorinated methylpyridinamine, complete with detailed experimental protocols and quantitative data, could not be located.

Pyridine derivatives are a known class of compounds utilized in the development of PPO-inhibiting herbicides.[1][2][3] The general mechanism of action for PPO inhibitors involves the blockage of the protoporphyrinogen IX to protoporphyrin IX conversion, a critical step in chlorophyll (B73375) and heme biosynthesis in plants.[4][5][6] This inhibition leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, causes rapid cell membrane disruption and plant death.[7][8]

References

Application Notes and Protocols for the Purity Assessment of 5-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylpyridin-3-amine is a key building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical to the safety and efficacy of the final drug product. This document provides detailed analytical methods and protocols for the comprehensive purity assessment of this compound, employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Reverse-phase HPLC is a robust and widely used technique for determining the potency of the main component and for the separation, detection, and quantification of process-related impurities.

Experimental Protocol: Reverse-Phase HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Shim-pack Scepter C18, 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

Procedure:

  • Mobile Phase Preparation:

    • Buffer Preparation (pH 3.0): Dissolve 1.36 g of KH2PO4 in 1 L of purified water. Adjust the pH to 3.0 with orthophosphoric acid.

    • Mobile Phase A: Phosphate buffer (pH 3.0)

    • Mobile Phase B: Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a stock solution of approximately 500 µg/mL.

    • Prepare working standards by further dilution of the stock solution.

  • Sample Solution Preparation:

    • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient elution with Mobile Phase A (Phosphate buffer pH 3.0) and Mobile Phase B (Acetonitrile)
Gradient Program0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Calculate the percentage purity (assay) of the sample using the external standard method.

    • Identify and quantify any impurities by their relative retention times and peak areas.

Data Presentation: HPLC Purity Analysis
Sample IDRetention Time (min)Peak Area% Purity (Assay)
Reference Standard12.51,850,00099.9%
Sample Batch 00112.51,835,00099.2%
Impurity 1 (RRT 0.8)10.09,2000.5%
Impurity 2 (RRT 1.2)15.05,5000.3%

RRT = Relative Retention Time

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Diluent A->B C Dilute to Final Concentration B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peaks F->G H Calculate % Purity & Impurities G->H GCMS_Workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Sample + DCM B Add BSTFA + TMCS A->B C Heat at 70°C B->C D Inject into GC C->D E Separation in Capillary Column D->E F Mass Spectrometry Detection E->F G Identify Peaks F->G H Library Search for Impurities G->H qNMR_Logic cluster_input Input Data cluster_calc Calculation cluster_output Result Analyte_Data Analyte: Mass (m_analyte) MW (MW_analyte) Integral (I_analyte) Protons (N_analyte) Formula Purity = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Analyte_Data->Formula Standard_Data Standard: Mass (m_std) MW (MW_std) Integral (I_std) Protons (N_std) Purity (P_std) Standard_Data->Formula Purity_Value Absolute Purity (%) Formula->Purity_Value

Application Note: A Stability-Indicating HPLC Method for the Determination of 5-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-2-methylpyridin-3-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and stability are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its degradation products. The method is suitable for routine quality control and stability studies.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for developing an appropriate HPLC method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1256835-55-8[1][2]
Molecular FormulaC₆H₇FN₂[3]
Molecular Weight126.13 g/mol [3]
AppearanceOff-white to light yellow solidAssumed based on similar compounds
pKa~4-6 (Estimated for aminopyridines)[4]
UV λmax~275 nm (Estimated)Based on UV spectra of similar aminopyridines

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Formic acid (analytical grade)

  • Water (deionized and filtered)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector was used. The detailed chromatographic conditions are outlined in Table 2.

Table 2: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Further dilute to 10 µg/mL with the mobile phase.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Forced Degradation Studies

Forced degradation studies were performed to establish the stability-indicating nature of the method. The reference standard was subjected to acidic, basic, oxidative, and thermal stress conditions.

  • Acidic Degradation: 1 mL of the stock solution was mixed with 1 mL of 0.1 M HCl and heated at 60 °C for 4 hours.

  • Basic Degradation: 1 mL of the stock solution was mixed with 1 mL of 0.1 M NaOH and kept at room temperature for 2 hours.

  • Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 8 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105 °C for 24 hours.

Results and Discussion

The developed HPLC method provided good separation of this compound from its degradation products. The retention time for the parent compound was approximately 8.5 minutes. The results of the forced degradation studies are summarized in Table 3.

Table 3: Summary of Forced Degradation Studies

Stress Condition% DegradationRetention Time of Major Degradant(s) (min)
0.1 M HCl, 60 °C, 4h15.2%6.2, 7.8
0.1 M NaOH, RT, 2h8.5%5.4
3% H₂O₂, RT, 8h22.1%9.8
Thermal (105 °C, 24h)5.3%7.1

The method was validated for linearity, precision, accuracy, and robustness according to ICH guidelines. The calibration curve was linear over a concentration range of 1-50 µg/mL with a correlation coefficient (r²) of >0.999. The precision (RSD) was found to be less than 2%, and the accuracy was within 98-102%.

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps involved in the HPLC method development.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation HPLC_System HPLC System Setup SamplePrep->HPLC_System MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLC_System Injection Sample Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration and Analysis DataAcquisition->PeakIntegration Reporting Result Reporting PeakIntegration->Reporting

Caption: Experimental Workflow for HPLC Analysis.

Method_Development_Logic Start Define Analytical Objective Physicochem Review Physicochemical Properties Start->Physicochem ColumnSelection Column Selection (C18) Physicochem->ColumnSelection WavelengthSel Wavelength Selection Physicochem->WavelengthSel MobilePhaseOpt Mobile Phase Optimization ColumnSelection->MobilePhaseOpt GradientDev Gradient Development MobilePhaseOpt->GradientDev ForcedDeg Forced Degradation Studies GradientDev->ForcedDeg WavelengthSel->ForcedDeg Validation Method Validation (ICH Guidelines) ForcedDeg->Validation FinalMethod Finalized HPLC Method Validation->FinalMethod

References

Purification of 5-Fluoro-2-methylpyridin-3-amine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 5-Fluoro-2-methylpyridin-3-amine by Column Chromatography

Introduction

This compound is a fluorinated pyridine (B92270) derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom into the pyridine ring can significantly alter the molecule's physicochemical properties, such as metabolic stability and binding affinity to biological targets.[1] Achieving high purity of this intermediate is critical for the successful synthesis of downstream compounds and for ensuring the reliability of biological assay results. Column chromatography is a widely used and effective technique for the purification of such heterocyclic compounds in a laboratory setting.[2][3]

This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. It addresses common challenges associated with the purification of basic amines and offers troubleshooting strategies to achieve high purity.

Challenges in Purifying Pyridine Amines

The purification of pyridine derivatives, particularly basic amines like this compound, presents a common challenge in chromatography. The basic nitrogen atom in the pyridine ring can interact strongly with acidic residual silanol (B1196071) groups on the surface of standard silica gel stationary phases.[4] This interaction can lead to several issues:

  • Peak Tailing: The strong adsorption results in a non-uniform elution, causing the chromatographic peaks to be broad and asymmetrical (tailing), which significantly reduces resolution.[4][5]

  • Poor Separation: Tailing peaks often overlap, making it difficult to separate the target compound from closely related impurities.[5]

  • Low Recovery: Irreversible adsorption of the compound onto the stationary phase can lead to a loss of material and reduced yield.[4]

To mitigate these issues, modifications to the mobile phase are typically required, such as the addition of a competing base.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for designing an effective purification strategy.

PropertyValueReference(s)
CAS Number 1256835-55-8 (or 186593-48-6 for an isomer)[7][8][9]
Molecular Formula C₆H₇FN₂[7][8]
Molecular Weight 126.13 g/mol [7][8]
Appearance Light yellow to brown solid[9]
Solubility Soluble in organic solvents such as DMF, DMSO, and ethyl acetate (B1210297).[9]

Recommended Materials and Methods

The following table outlines the recommended materials and conditions for the column chromatography purification.

ParameterRecommendationRationale & Details
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective adsorbent for normal-phase chromatography.[3] For difficult separations or severe tailing, consider neutral alumina (B75360) or amine-functionalized silica.[5][6]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane (B109758)/Methanol with a basic modifier.Start with a non-polar solvent system and gradually increase polarity. The addition of a basic modifier is crucial.[10][11]
Basic Modifier Triethylamine (B128534) (TEA) or Ammonium Hydroxide (0.1 - 1.0% v/v)Neutralizes acidic silanol sites on the silica gel, preventing strong adsorption of the basic amine and improving peak shape.[5][6]
Column Dimensions 20-50:1 ratio of stationary phase weight to crude sample weight.A higher ratio is used for more difficult separations. Column length increases resolution.[3]
Analysis Method Thin Layer Chromatography (TLC)Used to determine the optimal eluent composition and to monitor fractions during elution.[10]

Experimental Protocol

This protocol provides a step-by-step guide for the purification of crude this compound.

Preparation of the Mobile Phase
  • Prepare a series of mobile phases with increasing polarity. A common system is a gradient of ethyl acetate (EtOAc) in hexane.

  • Crucially, add 0.5% v/v triethylamine (TEA) to each mobile phase mixture. For example:

    • Eluent A: 5% EtOAc in Hexane + 0.5% TEA

    • Eluent B: 10% EtOAc in Hexane + 0.5% TEA

    • Eluent C: 20% EtOAc in Hexane + 0.5% TEA

    • ...and so on.

  • The optimal starting polarity should be determined by TLC, aiming for an Rf value of approximately 0.2-0.3 for the target compound.

Column Packing (Slurry Method)
  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Eluent A).[2]

  • Secure a glass chromatography column vertically. Ensure the stopcock is closed. Add a small plug of cotton or glass wool and a thin layer of sand.

  • Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove any air bubbles.[2]

  • Add a protective layer of sand on top of the settled silica gel bed.[2]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading (Dry Loading Method)
  • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, creating an even layer.[5]

Elution and Fraction Collection
  • Carefully add the initial, least polar mobile phase to the column.

  • Open the stopcock and begin collecting fractions. Maintain a constant flow rate.

  • Gradually increase the polarity of the mobile phase (gradient elution) according to the separation needs determined by TLC.[5][10] For example, start with 100 mL of Eluent A, followed by 100 mL of Eluent B, and so on.

  • Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes or flasks.

Fraction Analysis and Product Isolation
  • Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Combine the fractions containing the pure this compound.

  • Remove the solvents and the triethylamine under reduced pressure using a rotary evaporator to yield the purified product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Compound will not elute Mobile phase is not polar enough. Strong interaction with silica gel.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add methanol).[11] Ensure a basic modifier (TEA) is present in the eluent.[5]
Poor separation of spots Incorrect mobile phase polarity. Column was packed improperly.Optimize the solvent system using TLC to maximize the difference in Rf values. Repack the column carefully to avoid channels or cracks.
Streaking or Tailing on TLC/Column The compound is basic and interacting with acidic silica. Sample is overloaded.Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[5][6] Use a less acidic stationary phase like neutral alumina. Reduce the amount of sample loaded onto the column.[4]
Low product recovery Irreversible adsorption on the column. Product is too soluble in the mobile phase and elutes with the solvent front.Use a basic modifier (TEA) to reduce strong adsorption.[4] If the compound is eluting too quickly, start with a less polar mobile phase.

Workflow Visualization

The following diagram illustrates the key steps in the purification workflow.

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_isolation Isolation Phase Crude Crude 5-Fluoro-2- methylpyridin-3-amine TLC TLC Analysis to Determine Eluent Crude->TLC Elute Gradient Elution (Hexane/EtOAc + TEA) TLC->Elute Optimized Conditions Slurry Prepare Silica Gel Slurry Pack Pack Column Slurry->Pack Load Dry Load Sample onto Column Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Analyze->Elute Adjust Gradient Combine Combine Pure Fractions Analyze->Combine Pure Fractions Evaporate Evaporate Solvent (Reduced Pressure) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Recrystallization of 5-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylpyridin-3-amine is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors for targeted cancer therapies. The purity of this amine is critical for the successful synthesis of active pharmaceutical ingredients (APIs). Recrystallization is a robust and essential technique for the purification of this compound, ensuring the removal of impurities from the crude product obtained after synthesis. This document provides a detailed protocol for the recrystallization of this compound, along with relevant data and procedural diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₇FN₂
Molecular Weight 126.13 g/mol [1]
Appearance Light yellow to brown solid[1]
Melting Point 117-118 °C[1]
Boiling Point 275.5 °C at 760 mmHg[1]
Solubility Soluble in organic solvents such as DMF, DMSO, and ethyl acetate[1]

Experimental Protocols

Recrystallization of this compound

This protocol is adapted from procedures for closely related aminopyridine derivatives and is designed to yield high-purity this compound.[2][3]

Materials:

  • Crude this compound

  • Ethyl acetate (B1210297) (ACS grade or higher)

  • Petroleum ether or hexane (B92381) (ACS grade or higher)

  • Activated charcoal (optional, for colored impurities)

  • Sodium hydrosulfite (optional, for colored impurities)[4]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Fluted filter paper

  • Glass funnel

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring. Avoid adding excessive solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is highly colored, add a small amount of activated charcoal and/or sodium hydrosulfite to the hot solution.[3][4]

    • Heat the mixture with stirring for 5-10 minutes to allow for the adsorption of colored impurities.[4]

  • Hot Filtration:

    • Quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, slowly add petroleum ether or hexane as an anti-solvent until the solution becomes slightly turbid.

    • To maximize the yield, place the flask in an ice bath for at least one hour to induce further crystallization.[3]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of cold petroleum ether or hexane to remove any residual soluble impurities.[3]

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point or in a vacuum desiccator to remove all traces of solvent.[3]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of aminopyridine derivatives by recrystallization.

ParameterValue/RangeNotes
Expected Yield 70-85%[2]Based on similar reactions and subsequent recrystallization.[2]
Purity (Post-Recrystallization) >98%To be confirmed by analytical methods such as HPLC, LC-MS, and NMR.
Rate of Cooling 5 - 40 °C/hour[5]A slower cooling rate generally results in higher purity crystals.[5]

Visualizations

Experimental Workflow for Synthesis and Recrystallization

The following diagram illustrates the workflow for the synthesis of this compound followed by its purification via recrystallization.

G cluster_synthesis Synthesis cluster_purification Recrystallization Protocol start Starting Material: 2-Fluoro-5-methyl-3-nitropyridine reduction Reduction (e.g., H₂, Pd/C) start->reduction workup Aqueous Work-up & Extraction reduction->workup crude Crude Product: This compound workup->crude dissolution 1. Dissolution in minimal hot ethyl acetate crude->dissolution decolorization 2. Decolorization (Optional) with activated charcoal dissolution->decolorization hot_filtration 3. Hot Filtration decolorization->hot_filtration crystallization 4. Slow Cooling & Addition of Anti-solvent hot_filtration->crystallization isolation 5. Vacuum Filtration & Washing crystallization->isolation drying 6. Drying isolation->drying pure Pure Product: >98% Purity drying->pure G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->PI3K inhibits

References

Application Notes and Protocols for the Parallel Synthesis of Compound Libraries Utilizing 5-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of 5-Fluoro-2-methylpyridin-3-amine as a versatile building block in the parallel synthesis of compound libraries for drug discovery. Detailed protocols for key chemical transformations, data presentation, and illustrative diagrams are included to facilitate the efficient generation of diverse molecular scaffolds.

Introduction

This compound is a valuable scaffold for creating focused compound libraries due to its distinct reactive sites that allow for selective diversification. The pyridine (B92270) core is a prevalent motif in numerous biologically active compounds, and its substitution pattern can be tailored to modulate physicochemical and pharmacological properties.[1] The primary points of diversification on the this compound scaffold are the amino group at the 3-position and the fluorine atom at the 5-position, although the provided search results focus on diversification at the 2-position of a similar isomer. For the purpose of these notes, we will focus on the reactivity of the amino group, a common handle for library synthesis. This amino group is readily amenable to a variety of chemical transformations, making it an ideal starting point for combinatorial chemistry efforts.[2]

The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3][4] Consequently, this compound serves as a crucial starting material in the synthesis of small-molecule kinase inhibitors and other targeted therapeutics.[3][5]

Data Presentation

Physicochemical Properties of this compound
PropertyValue
CAS Number 173435-33-1
Molecular Formula C₆H₇FN₂
Molecular Weight 126.13 g/mol
Synonyms 3-AMINO-5-FLUORO-2-METHYLPYRIDINE

Note: Data sourced from publicly available chemical databases.

Representative Yields for Parallel Synthesis Reactions
Reaction TypeBuilding BlocksReagentsSolventTemperature (°C)Time (h)Typical Yield Range (%)
Amide CouplingCarboxylic AcidsHATU, DIPEADMFRoom Temp.12-1660-95
SulfonylationSulfonyl ChloridesPyridineDCMRoom Temp.8-1255-90
Reductive AminationAldehydes/KetonesNaBH(OAc)₃DCERoom Temp.12-1850-85

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following protocols are designed for parallel synthesis in a 96-well plate format.

Protocol 1: Parallel Amide Coupling

This protocol describes the parallel synthesis of an amide library from this compound and a diverse set of carboxylic acids.

Materials:

  • This compound

  • A library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Orbital shaker

Procedure:

  • In each well of the 96-well reaction block, add 1.0 equivalent of a unique carboxylic acid (0.1 mmol).

  • To each well, add a solution of this compound (1.1 equivalents, 0.11 mmol) in DMF.

  • Add a solution of HATU (1.1 equivalents, 0.11 mmol) in DMF to each well.

  • Add DIPEA (2.0 equivalents, 0.2 mmol) to each well.

  • Seal the reaction block securely with a sealing mat.

  • Place the reaction block on an orbital shaker and agitate at room temperature for 12-16 hours.

  • Upon completion, quench the reactions by adding water to each well.

  • Extract the product from each well with ethyl acetate.

  • The organic extracts can be combined for a bulk work-up or processed individually.

  • Analyze the crude products by LC-MS and purify as required, typically by preparative HPLC.

Protocol 2: Parallel Sulfonylation

This protocol outlines the synthesis of a sulfonamide library.

Materials:

  • This compound

  • A library of diverse sulfonyl chlorides

  • Pyridine or Triethylamine

  • DCM (Dichloromethane), anhydrous

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Orbital shaker

Procedure:

  • To each well of a 96-well reaction block, add a solution of this compound (1.0 equivalent, 0.1 mmol) in DCM.

  • Add pyridine (1.5 equivalents, 0.15 mmol) to each well.

  • To each well, add a solution of a unique sulfonyl chloride (1.2 equivalents, 0.12 mmol) in DCM.

  • Seal the reaction block and shake at room temperature for 8-12 hours.

  • Quench the reactions with the addition of aqueous sodium bicarbonate solution.

  • Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analyze the products by LC-MS and purify by a suitable chromatographic technique.

Visualizations

Experimental Workflow for Parallel Amide Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Analysis A Dispense Carboxylic Acids (0.1 mmol) into 96-well plate B Add this compound (0.11 mmol in DMF) A->B C Add HATU (0.11 mmol in DMF) B->C D Add DIPEA (0.2 mmol) C->D E Seal and Shake (Room Temp, 12-16h) D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H LC-MS Analysis G->H I Purification (Prep-HPLC) H->I G cluster_pathway p38 MAPK Signaling Pathway Stress Cellular Stress / Cytokines MKK MAPKKs (MKK3/6) Stress->MKK p38 p38 MAPK MKK->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Inflammatory Response Substrates->Response Inhibitor This compound -based Library Member Inhibitor->p38 Inhibition

References

Application Notes: A Representative Scale-up Synthesis of 5-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-2-methylpyridin-3-amine is a valuable fluorinated pyridine (B92270) derivative that serves as a key building block in medicinal chemistry and drug discovery.[1] The unique arrangement of its functional groups—a fluorine atom, a methyl group, and an amine—makes it a crucial intermediate for synthesizing complex pharmaceutical compounds, particularly kinase inhibitors used in targeted cancer therapies.[1][2] The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

This document provides a detailed, representative two-step protocol for the scale-up synthesis of this compound. The proposed route is based on established organic chemistry principles and adapted from synthetic procedures for structurally related compounds, as a direct, scalable synthesis is not extensively detailed in the primary literature.

Synthetic Strategy Overview

The proposed synthetic pathway involves two main transformations: the regioselective nitration of a commercially available pyridine precursor, followed by the reduction of the introduced nitro group to the target primary amine. This approach is efficient and utilizes common, scalable chemical reactions.

  • Step 1: Nitration of 5-Fluoro-2-methylpyridine (B1303128). The synthesis begins with the nitration of 5-fluoro-2-methylpyridine using a standard nitrating mixture of fuming nitric acid and concentrated sulfuric acid. This reaction introduces a nitro group at the 3-position of the pyridine ring, yielding the intermediate 5-Fluoro-2-methyl-3-nitropyridine. Careful temperature control is crucial to ensure regioselectivity and minimize side reactions.[3][4]

  • Step 2: Reduction of 5-Fluoro-2-methyl-3-nitropyridine. The nitro intermediate is then reduced to the final product. Several methods are effective for this transformation on a large scale, including catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction using iron powder in an acidic medium like acetic acid.[5][6] Catalytic hydrogenation is often preferred for its high efficiency and cleaner reaction profile.[3][6]

Visualized Experimental Workflow

G SM 5-Fluoro-2-methylpyridine (Starting Material) Nitration Step 1: Nitration (HNO₃, H₂SO₄) SM->Nitration Intermediate 5-Fluoro-2-methyl-3-nitropyridine Nitration->Intermediate Reduction Step 2: Reduction (H₂, Pd/C) Intermediate->Reduction Product This compound (Final Product) Reduction->Product Purification Purification (Crystallization/ Chromatography) Product->Purification

Caption: Overall two-step workflow for the synthesis of this compound.

Detailed Experimental Protocols

Disclaimer: The following protocols are representative examples adapted from procedures for similar compounds and may require optimization for specific lab conditions and scale.[3][7]

Step 1: Synthesis of 5-Fluoro-2-methyl-3-nitropyridine

This protocol is based on standard pyridine nitration procedures.[3]

Materials:

  • 5-Fluoro-2-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 5-Fluoro-2-methylpyridine (1.0 eq) to concentrated sulfuric acid (3-4 volumes). Cool the flask in an ice/salt bath to maintain an internal temperature below 10°C.

  • Nitrating Agent Preparation: In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume), ensuring the mixture remains cold in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 5-Fluoro-2-methylpyridine over 1-2 hours. Critically, maintain the internal reaction temperature below 15°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Fluoro-2-methyl-3-nitropyridine. The crude product can be carried to the next step or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol describes a catalytic hydrogenation, a common and efficient method for nitro group reduction.[3][6]

Materials:

  • Crude 5-Fluoro-2-methyl-3-nitropyridine

  • 10% Palladium on Carbon (Pd/C, 5-10 mol %), preferably 50% wet

  • Ethanol (B145695) (EtOH) or Ethyl Acetate (EtOAc)

  • Celite

  • Hydrogen (H₂) gas supply

Procedure:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr hydrogenator), dissolve the crude 5-Fluoro-2-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel, purge it with hydrogen gas, and then maintain a hydrogen atmosphere (typically 40-50 psi or via a balloon for smaller scales). Stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours, often indicated by the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid is this compound.

Purification

The final product can be purified by recrystallization or column chromatography.[4][8]

  • Recrystallization: An ethyl acetate/petroleum ether or ethyl acetate/hexane solvent system is often effective for purifying aminopyridines.[8]

  • Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed using a gradient elution with a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).[4]

Quantitative Data (Representative)

The following data is estimated based on typical yields for analogous reactions reported in the literature.[8] Actual yields will vary depending on the reaction scale and optimization.

StepStarting MaterialProductReagentsSolventEstimated Yield
15-Fluoro-2-methylpyridine5-Fluoro-2-methyl-3-nitropyridineHNO₃, H₂SO₄H₂SO₄70-85%
25-Fluoro-2-methyl-3-nitropyridineThis compoundH₂, 10% Pd/CEtOH or EtOAc90-98%

Logical Synthesis Pathway

G start Start 5-Fluoro-2-methylpyridine intermediate Intermediate 5-Fluoro-2-methyl-3-nitropyridine start:f0->intermediate:f0 Nitration product Final Product This compound intermediate:f0->product:f0 Reduction

Caption: Logical flow from starting material to the final product via a key intermediate.

Safety Precautions

  • Nitration: The nitrating mixture (fuming nitric acid and concentrated sulfuric acid) is extremely corrosive and a strong oxidizing agent. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Catalytic Hydrogenation: Palladium on carbon is flammable, especially when dry. Handle the catalyst carefully, preferably wet, and under an inert atmosphere. Hydrogen gas is highly flammable and explosive. Ensure the reaction is performed in a properly rated vessel and in an area free from ignition sources. Always purge the system with an inert gas before and after the reaction.

  • General Handling: The final product is an amine and should be handled with care, avoiding inhalation, ingestion, and skin contact.[3]

References

Application Notes and Protocols for the Safe Handling of 5-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylpyridin-3-amine is a fluorinated pyridine (B92270) derivative that serves as a valuable intermediate and building block in medicinal chemistry and drug discovery.[1] Its unique substitution pattern makes it a useful scaffold in the synthesis of complex molecules and compound libraries.[2] Given its potential biological activity and irritant nature, strict adherence to safe handling procedures is crucial to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[3] These application notes provide detailed protocols and safety information for handling this compound in a research and development setting.

Physicochemical Properties and Hazard Information

It is essential to be familiar with the physicochemical properties and potential hazards of this compound before handling.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 186593-48-6[3][4]
Molecular Formula C₆H₇FN₂[3][4]
Molecular Weight 126.13 g/mol [3][4]
Appearance Light yellow to brown solid[3]
Melting Point 117-118 °C[3]
Boiling Point 275.5 °C at 760 mmHg[3]
Solubility Soluble in organic solvents such as DMF, DMSO, and ethyl acetate.[3]

Table 2: Hazard Identification and Precautionary Statements

Disclaimer: While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the following guidance is based on data for the compound and its close isomers. A thorough risk assessment should be conducted before use.[5]

CategoryInformation
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]
Precautionary Statements Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6] P264: Wash skin thoroughly after handling.[7] P271: Use only outdoors or in a well-ventilated area.[6] P280: Wear protective gloves/eye protection/face protection.[3][6] Response: P302+P352: IF ON SKIN: Wash with plenty of water.[3][6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P319: Get medical help if you feel unwell.[6] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6] P405: Store locked up.[6] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[6]

Safe Handling and Storage Protocols

Adherence to the following protocols is mandatory to minimize exposure and ensure safety.

Engineering Controls
  • Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Ventilation: Ensure adequate ventilation in the laboratory.[8]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Required Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentRationale
Eye and Face Chemical safety goggles with side-shields (conforming to EN166 or NIOSH standards). A face shield should be worn when there is a significant risk of splashing.[5]To protect against serious eye irritation from splashes or dust.[3]
Skin Chemical-resistant nitrile gloves, inspected before use. A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[5]To prevent skin contact, which can cause irritation.[3]
Respiratory Not required if work is performed within a certified chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator.[5][8]To protect against respiratory irritation from inhaling dust.[3]
General Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the fume hood of any unnecessary items.

  • Weighing: Weigh the solid compound in a disposable weigh boat or on glassine paper within the fume hood. Use anti-static measures if necessary.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel using a spatula. Avoid generating dust.[10]

  • Dissolution: If preparing a solution, add the solvent to the solid in the reaction vessel slowly.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[9] Decontaminate the work surface and any equipment used.

  • Clothing: Contaminated clothing should be removed and washed before reuse.[6]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11]

  • For long-term stability, store under an inert atmosphere (e.g., Nitrogen or Argon) at 2–8 °C.[3]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (within a fume hood if possible).

  • Containment: Prevent further leakage or spillage if it is safe to do so.[10] Avoid dust formation.[10]

  • Clean-up: Carefully sweep up the solid material, or soak up with an inert absorbent material if in solution.[11] Place the waste into a suitable, closed, and labeled container for disposal.[11]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Table 4: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist or if breathing is difficult, seek immediate medical attention.[6][11]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[6][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.[12]

Experimental Protocols

This compound is a versatile building block used in various synthetic applications, such as the generation of compound libraries for drug discovery.[2] The following is a representative protocol for a parallel amide library synthesis, highlighting the safe handling of the title compound.

Protocol: Parallel Amide Library Synthesis[2]
  • Dispense Carboxylic Acids: To each well of a 96-well reaction block inside a chemical fume hood, add the corresponding carboxylic acid (0.1 mmol, 1.0 eq).

  • Prepare Amine Solution: In a separate flask, carefully weigh this compound (0.11 mmol, 1.1 eq per well) and dissolve it in an appropriate volume of DMF.

  • Add Amine Solution: Dispense the prepared solution of this compound into each well containing the carboxylic acid.

  • Add Reagents: Add a solution of a coupling agent (e.g., HATU, 0.11 mmol, 1.1 eq) in DMF to each well, followed by a base (e.g., DIPEA, 0.2 mmol, 2.0 eq).[2]

  • Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.[2]

  • Work-up: Quench the reactions by adding water to each well. Extract the products with a suitable organic solvent like ethyl acetate.[2]

  • Purification: Analyze the crude products by LC-MS and purify as needed, typically via preparative HPLC.[2]

Diagrams and Workflows

Visual aids are provided below to illustrate key workflows and concepts.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling Solid Compound cluster_post Post-Handling node_prep node_prep node_action node_action node_control node_control node_waste node_waste node_end node_end A Review SDS and Risk Assessment B Don Personal Protective Equipment (PPE) A->B C Prepare Fume Hood Work Area B->C D Weigh Compound in Fume Hood C->D E Transfer to Reaction Vessel D->E F Add Solvents and Reagents E->F G Decontaminate Work Area & Glassware F->G H Dispose of Contaminated Materials (PPE, weigh boats) G->H I Store Compound Correctly G->I J Remove PPE and Wash Hands H->J

Caption: A workflow for the safe handling of this compound.

Biological_Activity compound compound target target effect effect outcome outcome A Aminopyridine Derivatives (e.g., this compound) B Voltage-Gated Potassium (K+) Channels A->B  binds to and blocks C Blockade of K+ Channels B->C D Prolongation of Action Potential C->D leads to E Enhanced Neurotransmitter Release D->E results in

Caption: Potential mechanism of action for aminopyridine-based compounds.[1]

References

Application Notes and Protocols: 5-Fluoro-2-methylpyridin-3-amine as a Precursor for Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-fluoro-2-methylpyridin-3-amine as a versatile precursor for the synthesis of novel antibacterial agents. This document includes detailed protocols for the synthesis of derivative compounds and methods for evaluating their antibacterial efficacy.

Introduction

The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action. The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. This compound offers a unique starting point for the synthesis of a diverse range of heterocyclic compounds with potential antibacterial properties. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a convenient handle for various chemical modifications.

Application: Synthesis of 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives

One promising application of this compound is in the synthesis of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives. Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis. By incorporating the fluoropyridine moiety, novel oxazolidinone derivatives with potent activity against Gram-positive bacteria, including resistant strains, can be developed.[1]

General Synthetic Workflow

The synthesis of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives from this compound can be conceptualized in the following workflow:

SynthesisWorkflow A This compound B Intermediate Formation (e.g., Diazotization, Sandmeyer Reaction) A->B Step 1 C Coupling with Oxazolidinone Precursor B->C Step 2 D Final Derivative C->D Step 3

Caption: General workflow for the synthesis of oxazolidinone derivatives.

Experimental Protocols

Protocol 1: Synthesis of an Intermediate from this compound

This protocol describes a general procedure for the conversion of this compound to a key intermediate for further coupling reactions. This example is based on standard procedures for the diazotization and substitution of aminopyridines.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Copper(I) cyanide (CuCN) or other suitable nucleophile

  • Sodium cyanide (NaCN)

  • Dichloromethane (B109758) (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable volume of aqueous HCl in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of the desired nucleophile (e.g., CuCN and NaCN for cyanation).

  • Slowly add the cold diazonium salt solution to the nucleophile solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against various bacterial strains.

Materials:

  • Synthesized antibacterial compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37 °C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data

The following table summarizes the antibacterial activity (MIC values) of representative 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives against a panel of Gram-positive bacteria.

CompoundS. aureus (ATCC 29213)S. epidermidis (ATCC 12228)E. faecalis (ATCC 29212)B. subtilis (ATCC 6633)
Derivative 7j 0.25-1 µg/mL0.5 µg/mL1 µg/mL0.5 µg/mL
Derivative 7e 1-2 µg/mL2 µg/mL4 µg/mL1 µg/mL
Derivative 7h 2-4 µg/mL4 µg/mL8 µg/mL2 µg/mL
Linezolid (Control) 1-4 µg/mL1-4 µg/mL1-4 µg/mL0.5-2 µg/mL

Data adapted from a study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives.[1]

Potential Mechanisms of Action

While the exact mechanism of action for novel derivatives needs to be experimentally determined, compounds derived from pyridine and pyrimidine (B1678525) scaffolds are known to target various essential bacterial processes.

Inhibition of DNA Gyrase

Fluoroquinolone antibiotics, which also contain a fluorinated pyridine-like ring, are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. It is plausible that novel antibacterial agents derived from this compound could exhibit a similar mechanism of action.

DNAGyraseInhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Compound Antibacterial Compound (from this compound) Compound->DNA_Gyrase

Caption: Inhibition of DNA gyrase by a potential antibacterial agent.

Inhibition of Dihydrofolate Reductase (DHFR)

Pyrimidine derivatives, such as trimethoprim, are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and amino acids.[3][4][5] Inhibition of DHFR disrupts these essential metabolic pathways, leading to bacterial death. This presents another potential mechanism of action for compounds synthesized from this compound.

DHFR_Inhibition cluster_pathway Folate Biosynthesis Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis THF->Nucleotide_Synthesis DHFR->THF Bacterial_Growth Bacterial Growth Nucleotide_Synthesis->Bacterial_Growth Compound Antibacterial Compound Compound->DHFR

References

Troubleshooting & Optimization

Low yield in Suzuki coupling of 5-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 5-Fluoro-2-methylpyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in the Suzuki coupling of this compound?

Low yields in the Suzuki coupling of this substrate are often attributed to its electronic properties and the presence of multiple coordinating sites. The electron-deficient nature of the pyridine (B92270) ring can hinder the oxidative addition step of the catalytic cycle.[1] Furthermore, both the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] Careful optimization of the reaction conditions is crucial to overcome these challenges.

Q2: Could the primary amine on my substrate be interfering with the reaction?

Yes, the primary amine in this compound can interfere with the catalytic cycle. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, which may inhibit the catalyst.[2] While successful couplings can be achieved without protection, in cases of persistent low yields, protection of the amine group (e.g., as an acetamide) can be a viable strategy to prevent this interference.[3]

Q3: What are the most critical reaction parameters to optimize for this specific coupling?

The most critical parameters to optimize for the Suzuki coupling of this compound are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Due to the challenging nature of this substrate, a systematic screening of these components is highly recommended to identify the optimal conditions for your specific boronic acid partner.

Q4: What are common side reactions that could be contributing to the low yield?

Several side reactions can compete with the desired cross-coupling, leading to a lower yield of the final product. These include:

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially at elevated temperatures.[4][5]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[6]

  • Dehalogenation: The fluorine atom on the pyridine ring can be replaced by a hydrogen atom.[6]

Troubleshooting Guide

Issue: Low or No Product Formation

This guide provides a systematic approach to troubleshooting low yields in the Suzuki coupling of this compound.

1. Verify Reagent and Solvent Quality:

  • Recommendation: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Impurities in the starting materials or oxygen in the reaction mixture can deactivate the catalyst.[1]

  • Action:

    • Use freshly purchased or purified reagents.

    • Use a reliable method for degassing solvents, such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[7][8]

2. Catalyst and Ligand Selection:

  • Recommendation: The choice of catalyst and ligand is critical for coupling electron-deficient pyridines. Electron-rich and bulky phosphine (B1218219) ligands often improve reaction efficiency.

  • Action:

    • If using a standard catalyst like Pd(PPh₃)₄ with limited success, consider screening other palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with more specialized ligands.

    • Screen a panel of ligands. Good starting points include SPhos, XPhos, or other Buchwald-type ligands known to be effective for challenging couplings.[9]

3. Base and Solvent System Optimization:

  • Recommendation: The base and solvent play a crucial role in the transmetalation step and overall reaction kinetics. The solubility of the base is a key factor.

  • Action:

    • Screen a variety of bases. While K₃PO₄ is often a good starting point, other bases like K₂CO₃, Cs₂CO₃, or even organic bases could be more effective.[10]

    • Evaluate different solvent systems. Biphasic mixtures such as 1,4-dioxane/water, THF/water, or toluene/water are commonly used.[3][11] The ratio of the organic solvent to water should also be optimized.

4. Reaction Temperature and Time:

  • Recommendation: Inadequate temperature may lead to a sluggish reaction, while excessively high temperatures can cause reagent decomposition or promote side reactions.

  • Action:

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • If the reaction is slow, consider incrementally increasing the temperature. Conversely, if significant byproduct formation is observed, lowering the temperature might be beneficial.[1]

5. Consider Amine Protection:

  • Recommendation: If the above optimizations do not significantly improve the yield, consider protecting the amine group.

  • Action:

    • Protect the 3-amino group as an acetamide (B32628) by reacting this compound with acetic anhydride.[3] The resulting amide is generally less coordinating to the palladium catalyst. The protecting group can be removed after the Suzuki coupling.

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound

This is a general starting protocol that may require optimization for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.[1]

  • Solvent and Catalyst Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) or a combination of a palladium precursor and a ligand.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction's progress using TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water or brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Suzuki Coupling

Parameter Potential Issue Recommended Action
Reagents & Solvents Impurities or presence of oxygenUse high-purity reagents and rigorously degassed, anhydrous solvents.
Catalyst & Ligand Catalyst deactivation or low reactivityScreen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and electron-rich, bulky ligands (e.g., SPhos, XPhos).
Base Inappropriate basicity or poor solubilityScreen various inorganic and organic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
Solvent System Poor solubility of reagents or unfavorable kineticsOptimize the solvent system (e.g., dioxane/water, THF/water) and the organic/aqueous ratio.
Temperature Incomplete reaction or side product formationSystematically vary the reaction temperature and monitor by TLC or LC-MS.
Substrate Reactivity Amine coordination to the catalystConsider protecting the 3-amino group as an acetamide.

Visualizations

Troubleshooting_Workflow start Low Yield Observed reagent_check Verify Reagent and Solvent Quality start->reagent_check condition_screen Screen Reaction Conditions: - Catalyst & Ligand - Base & Solvent - Temperature reagent_check->condition_screen If reagents are pure success Improved Yield condition_screen->success If yield improves failure Yield Still Low condition_screen->failure If yield remains low amine_protection Consider Amine Protection optimization Further Optimization of Best Conditions amine_protection->optimization If protection is viable optimization->success failure->amine_protection

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Suzuki_Catalytic_Cycle_Inhibition cluster_cycle Standard Catalytic Cycle cluster_inhibition Inhibition Pathway OA Oxidative Addition Trans Transmetalation OA->Trans Inactive_Complex Inactive Pd-Amine Complex OA->Inactive_Complex Coordination of Pyridine-N or NH2 RE Reductive Elimination Trans->RE RE->OA Pd(0) Regeneration Product Product RE->Product Substrate 5-Fluoro-2-methyl- pyridin-3-amine Substrate->Inactive_Complex

Caption: Potential inhibition of the Suzuki catalytic cycle.

References

Technical Support Center: Synthesis of 5-Fluoro-2-methylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylpyridin-3-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound derivatives. The solutions are based on established chemical principles and documented experimental procedures for structurally related compounds.

Category 1: Synthesis & Reaction Optimization

Q1: I am experiencing low yields in the final fluorination step. What are the critical parameters to optimize?

A1: Low yields in the fluorination step, typically a Balz-Schiemann type reaction, can be attributed to several factors. Here are key parameters to investigate:

  • Diazotization Temperature: The formation of the diazonium salt is highly temperature-sensitive. It is crucial to maintain a low temperature, typically between -5 °C and 5 °C, during the addition of the nitrite (B80452) source (e.g., sodium nitrite) to the amine dissolved in a strong acid like anhydrous hydrogen fluoride (B91410).[1] Inadequate cooling can lead to the decomposition of the diazonium salt and the formation of side products.

  • Purity of the Amine Precursor: Impurities in the starting amine can interfere with the diazotization reaction. Ensure the precursor, 2-methyl-3-aminopyridine, is of high purity before proceeding. Recrystallization or column chromatography of the amine may be necessary.

  • Anhydrous Conditions: The presence of water can lead to the formation of phenolic byproducts. Using anhydrous hydrogen fluoride or other fluorinating agents is critical for maximizing the yield of the desired fluoro-substituted pyridine (B92270).[1]

  • Decomposition of the Diazonium Salt: The temperature and duration of the thermal decomposition of the diazonium salt are crucial. This step is typically performed at a higher temperature (e.g., 30-70 °C) after the diazotization is complete.[1] Optimization of this temperature and reaction time is necessary to ensure complete conversion without degrading the product.

Q2: What are common side reactions during the synthesis of this compound, and how can I minimize them?

A2: Several side reactions can occur, leading to a complex mixture and reduced yield.

  • Over-nitration or Incorrect Regioselectivity: During the nitration of 2-methylpyridine (B31789), controlling the reaction conditions is key to obtaining the desired 3-nitro intermediate. Using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature (not exceeding 15 °C) is a common procedure.[2]

  • Incomplete Reduction of the Nitro Group: The reduction of the 3-nitro-2-methylpyridine to the corresponding amine is a critical step. Incomplete reduction will result in carrying over the nitro compound to the next step, complicating purification. Catalytic hydrogenation using Pd/C or reduction with iron powder in acetic acid are effective methods.[2][3] Monitoring the reaction by TLC or LC-MS is essential to ensure complete conversion.[2]

  • Hydrolysis of the Diazonium Salt: As mentioned in Q1, if water is present during the diazotization/fluorination step, the diazonium salt can be converted to a hydroxyl group, leading to the formation of a pyridinol byproduct.

Q3: I am having difficulty with the initial nitration step, resulting in a mixture of isomers. How can I improve the regioselectivity?

A3: The directing effects of the methyl group and the pyridine nitrogen influence the position of nitration. To favor nitration at the 3-position of 2-methylpyridine, precise control of reaction conditions is necessary.

  • Temperature Control: Keep the reaction temperature low, typically below 10-15 °C, during the addition of the nitrating agent.[2]

  • Rate of Addition: Add the nitrating mixture dropwise to the solution of 2-methylpyridine in sulfuric acid to maintain a controlled reaction rate and temperature.[2]

  • Stoichiometry: Use a slight excess of the nitrating agent to ensure complete conversion of the starting material, but avoid a large excess which could lead to di-nitrated products.

Category 2: Purification & Characterization

Q1: My final product is an oil and is difficult to crystallize. What techniques can I use to obtain a solid product?

A1: "Oiling out" is a common issue with aminopyridine derivatives. Several strategies can be employed to induce crystallization:

  • Solvent Selection: The choice of solvent is critical. A good solvent system for crystallization is one where the compound is sparingly soluble at room temperature but highly soluble when heated. For aminopyridine derivatives, solvent systems like ethyl acetate (B1210297)/hexane or benzene/ligroin have been used.[4]

  • Trituration: If an oil is obtained, try adding a non-polar solvent in which the compound is insoluble (e.g., petroleum ether or hexane) and scratching the inside of the flask with a glass rod to induce nucleation.[4]

  • Seeding: If a small amount of crystalline material is available, adding a seed crystal to a supersaturated solution can initiate crystallization.

  • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely capped vial.[4]

Q2: I am observing significant tailing of my compound during column chromatography on silica (B1680970) gel. How can I improve the separation?

A2: Amines are basic and can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to tailing and poor separation.[4]

  • Add a Basic Modifier: Adding a small amount (0.1-1%) of a base like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the eluent can neutralize the acidic sites on the silica gel, resulting in sharper peaks and improved separation.[4]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a polymer-based column, which are more suitable for the purification of basic compounds.[4]

  • Proper Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.

  • Decolorization Protocol: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal (e.g., 5g of Norit for a ~40g scale).[4] Gently heat the mixture with stirring for about 20 minutes.[4] Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.[4] The desired compound should remain in the filtrate, which can then be cooled to induce crystallization.[4]

Data Presentation

Table 1: Comparison of Yields for Key Synthetic Steps (Based on Structurally Similar Compounds)
StepReactionReagents & ConditionsTypical Yield (%)Reference
1Nitration2-methylpyridine, HNO₃, H₂SO₄, <15°C60-75[2]
2Reduction3-nitro-2-methylpyridine, Fe/AcOH or H₂, Pd/C85-95[1][3]
3Fluorination3-amino-2-methylpyridine (B1201488), NaNO₂, anhy. HF70-85[1]

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-methylpyridine (Precursor)

This protocol is adapted from general methods for the reduction of nitropyridines.[3]

  • Reaction Setup: In a round-bottom flask, suspend 3-nitro-2-methylpyridine (1.0 eq) in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol %).

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically with a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-amino-2-methylpyridine.

Protocol 2: Synthesis of this compound via Diazotization-Fluorination

This protocol is a representative example based on the Balz-Schiemann reaction for the synthesis of related fluoropyridines.[1] Caution: Anhydrous hydrogen fluoride is highly corrosive and toxic and should be handled with extreme care in a suitable fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a fluoropolymer reaction vessel (e.g., Teflon), dissolve 3-amino-2-methylpyridine (1.0 eq) in anhydrous hydrogen fluoride. Cool the solution to -78 °C.

  • Diazotization: Add sodium nitrite (1.1 eq) portion-wise to the stirred solution, ensuring the temperature is maintained at -78 °C. After the addition is complete, stir the reaction mixture for 30 minutes at a temperature between -5 °C and 5 °C.

  • Fluorination: Raise the reaction temperature to 30-70 °C and maintain for 30-60 minutes to induce thermal decomposition of the diazonium salt.

  • Quenching: After the reaction is complete, cool the mixture and carefully pour it into a mixture of ice and water to quench the reaction.

  • Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate (3 x volume).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow start Start: 2-Methylpyridine nitration Step 1: Nitration (HNO3, H2SO4) start->nitration reduction Step 2: Reduction (H2, Pd/C or Fe/AcOH) nitration->reduction fluorination Step 3: Diazotization & Fluorination (NaNO2, anhy. HF) reduction->fluorination purification Purification (Chromatography/Recrystallization) fluorination->purification product Final Product: This compound purification->product

Caption: A generalized synthetic workflow for this compound.

troubleshooting_yield low_yield Low Yield in Fluorination Step temp Sub-optimal Diazotization Temperature low_yield->temp purity Impure Amine Precursor low_yield->purity water Presence of Water low_yield->water decomp Incorrect Decomposition Conditions low_yield->decomp check_temp Action: Maintain -5 to 5 °C during diazotization temp->check_temp purify_amine Action: Purify amine by recrystallization/chromatography purity->purify_amine use_anhydrous Action: Use anhydrous HF and dry glassware water->use_anhydrous optimize_decomp Action: Optimize decomposition temperature and time decomp->optimize_decomp

Caption: Troubleshooting guide for low yield in the fluorination step.

References

Technical Support Center: Nitration of 2-Fluoro-5-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-fluoro-5-methylpyridine (B1304807). The information is designed to help anticipate and resolve common side reactions and experimental challenges.

Troubleshooting Guide: Common Side Reactions

During the nitration of 2-fluoro-5-methylpyridine, the primary goal is typically the synthesis of a mono-nitrated product, such as 2-fluoro-5-methyl-4-nitropyridine (B13135777) or 2-fluoro-5-methyl-3-nitropyridine. However, several side reactions can occur, leading to a mixture of products and reducing the yield of the desired compound. This guide addresses the most common issues.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired mono-nitro product - Incomplete reaction. - Formation of multiple regioisomers. - Product degradation during workup.- Monitor the reaction progress using TLC or LC-MS to ensure the consumption of the starting material.[1] - Optimize the reaction temperature and time. Lower temperatures generally favor selectivity. - Use a milder nitrating agent if possible. - Carefully control the temperature during quenching of the reaction mixture with ice.
Presence of multiple spots on TLC/peaks in LC-MS corresponding to nitrated products Formation of regioisomers (e.g., nitration at the 3- and 4-positions).- The electronic effects of the fluorine and methyl groups direct the position of nitration. The fluorine at position 2 is an ortho-, para-director and deactivating, while the methyl group at position 5 is an ortho-, para-director and activating. This can lead to a mixture of 3-nitro and 4-nitro isomers. - Purification by column chromatography is often necessary to separate the isomers. A range of solvent systems (e.g., ethyl acetate (B1210297)/hexane) should be screened to achieve optimal separation.
Formation of a significant amount of a di-nitro product Over-nitration due to harsh reaction conditions (high temperature, excess nitrating agent).- Reduce the reaction temperature. Nitrations are highly exothermic, and maintaining a low and constant temperature is crucial. - Use a stoichiometric amount of the nitrating agent. - Consider a shorter reaction time.
Evidence of methyl group oxidation (e.g., formation of a carboxylic acid or aldehyde) The strong oxidizing nature of the nitrating mixture (e.g., fuming nitric acid and sulfuric acid).- Employ a less aggressive nitrating agent. - Maintain a low reaction temperature throughout the addition of the nitrating agent and the subsequent stirring.
Formation of colored impurities or tar-like substances - Degradation of the starting material or product under strongly acidic and oxidizing conditions. - Uncontrolled temperature rise.- Ensure efficient stirring and cooling to maintain a homogeneous temperature. - Add the nitrating agent dropwise and slowly to control the exotherm. - A thorough workup, including washing with a sodium bicarbonate solution to neutralize excess acid, can help remove some acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected major regioisomer in the nitration of 2-fluoro-5-methylpyridine?

A1: The directing effects of the substituents on the pyridine (B92270) ring determine the position of nitration. The fluorine atom at the 2-position is a deactivating group but directs electrophilic substitution to the ortho and para positions (positions 3 and 5). The methyl group at the 5-position is an activating group and also directs ortho and para (positions 4 and 6). Considering the steric hindrance and the electronic effects, nitration is most likely to occur at the 3 or 4-position. The precise ratio of these isomers can be highly dependent on the reaction conditions.

Q2: What are the typical nitrating agents used for this reaction?

A2: A common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. Fuming nitric acid in sulfuric acid can also be used for less reactive substrates.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows for the visualization of the consumption of the starting material and the formation of products.

Q4: What is the best method to purify the final product?

A4: Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent is critical for separating the desired product from any side products and regioisomers. A gradient of ethyl acetate in hexane (B92381) is often a good starting point. Recrystallization can also be an effective purification method if a suitable solvent system is found.[1]

Quantitative Data Summary

The following table provides a hypothetical summary of product distribution in the nitration of 2-fluoro-5-methylpyridine under different conditions. This data is illustrative and aims to demonstrate the impact of reaction parameters on product yields. Actual results may vary.

Reaction Conditions 2-Fluoro-5-methyl-4-nitropyridine (Desired Product) 2-Fluoro-5-methyl-3-nitropyridine (Regioisomer) Di-nitro Products Other Side Products
Condition A: Stoichiometric HNO₃/H₂SO₄, 0-5 °C, 2h 60-70%15-25%<5%<5%
Condition B: Excess HNO₃/H₂SO₄, 25 °C, 4h 30-40%10-20%20-30%10-15%
Condition C: Stoichiometric HNO₃/TFAA, -10 °C, 1h 70-80%10-15%<2%<5%

Note: TFAA = Trifluoroacetic anhydride

Experimental Protocols

Representative Protocol for the Nitration of 2-Fluoro-5-methylpyridine

This protocol is a representative example based on standard procedures for the nitration of pyridine derivatives.[1]

Materials:

  • 2-Fluoro-5-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-fluoro-5-methylpyridine (1.0 eq) to concentrated sulfuric acid (3-4 volumes) while cooling in an ice-salt bath to maintain an internal temperature below 0 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-fluoro-5-methylpyridine, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Ensure the temperature is kept low during neutralization.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from side products.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the nitration of 2-fluoro-5-methylpyridine.

TroubleshootingWorkflow start Start Nitration Experiment check_yield Low Yield of Desired Product? start->check_yield check_purity Impure Product? (Multiple Spots/Peaks) check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes side_products Significant Side Products check_yield->side_products Yes regioisomers Regioisomer Formation check_purity->regioisomers Yes over_nitration Over-nitration (Di-nitro products) check_purity->over_nitration Yes oxidation Methyl Group Oxidation check_purity->oxidation Yes end Successful Synthesis check_purity->end No optimize_conditions Optimize Reaction Time/Temp incomplete_reaction->optimize_conditions side_products->check_purity optimize_conditions->start check_workup Review Workup Procedure check_workup->start purification Optimize Purification (Column Chromatography) regioisomers->purification milder_reagents Consider Milder Nitrating Agents over_nitration->milder_reagents control_temp Stricter Temperature Control over_nitration->control_temp oxidation->milder_reagents oxidation->control_temp purification->end milder_reagents->start control_temp->start

Caption: Troubleshooting workflow for nitration side reactions.

Signaling Pathway of Side Reactions

The diagram below illustrates the potential reaction pathways leading to the desired product and common side products during the nitration of 2-fluoro-5-methylpyridine.

SideReactionPathways start 2-Fluoro-5-methylpyridine nitrating_agent HNO3 / H2SO4 start->nitrating_agent oxidation Oxidation of Methyl Group start->oxidation Oxidative Side Reaction desired_product 2-Fluoro-5-methyl-4-nitropyridine (Desired Product) nitrating_agent->desired_product Main Pathway regioisomer 2-Fluoro-5-methyl-3-nitropyridine (Regioisomer) nitrating_agent->regioisomer Side Pathway dinitration Di-nitro Products desired_product->dinitration Over-nitration regioisomer->dinitration Over-nitration

Caption: Potential pathways for side product formation.

References

Technical Support Center: Synthesis of 5-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and purification of 5-Fluoro-2-methylpyridin-3-amine.

Troubleshooting Common Impurities

This section addresses specific challenges encountered during the synthesis of this compound and offers strategies for impurity removal.

Issue 1: Presence of Unreacted Starting Material and Regioisomeric Impurities

Question: My post-synthesis analysis (TLC/LC-MS) of this compound, synthesized via nitration of 2-fluoro-5-methylpyridine (B1304807) followed by reduction, indicates the presence of the starting material and a potential regioisomer. How can I remove these?

Answer: The presence of unreacted 2-fluoro-5-methylpyridine and the formation of regioisomeric nitropyridine precursors are common challenges. These impurities can often be carried through the reduction step.

Recommended Actions:

  • Optimize Reaction Conditions: Ensure the nitration reaction goes to completion by carefully controlling the temperature and reaction time. Monitoring the reaction progress by TLC or LC-MS is crucial.[1]

  • Aqueous Work-up: During the work-up of the reduction step, a careful pH adjustment can help separate the basic desired product from less basic impurities. Ensure the aqueous layer is basic (pH 9-10) before extracting with an organic solvent like ethyl acetate (B1210297).[2]

  • Column Chromatography: Flash column chromatography is highly effective for separating the desired product from unreacted starting material and regioisomers. Due to the basic nature of the amine, peak tailing on standard silica (B1680970) gel can be an issue.

    • Normal-Phase Chromatography: Use a silica gel column with a gradient elution. A common mobile phase is a mixture of n-hexane and ethyl acetate. To mitigate peak tailing, consider adding a small percentage (0.1-1%) of triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the eluent system.[2]

    • Amine-Functionalized Silica: For particularly challenging separations, an amine-functionalized silica gel column can provide excellent peak shape and resolution without the need for a basic modifier in the mobile phase.[3][4]

Issue 2: Incomplete Reduction of the Nitro Group

Question: My product has a distinct color (e.g., yellow or brown), and I suspect impurities from incomplete reduction of the nitro intermediate. What are these impurities and how can I remove them?

Answer: A colored product often suggests the presence of nitro-aromatic compounds or intermediates from the reduction process, such as nitroso or hydroxylamine (B1172632) species.[5]

Recommended Actions:

  • Ensure Complete Reduction: Verify that the reduction reaction has gone to completion. This may involve increasing the reaction time, temperature, or the amount of reducing agent (e.g., iron powder or palladium on carbon).[6][7]

  • Decolorization during Recrystallization: If the colored impurities persist, they can often be removed during recrystallization.

    • Add activated charcoal (e.g., Norit) to the hot solution of your crude product.[2]

    • For certain impurities, a reducing agent like sodium hydrosulfite can also be added during this step.[2]

    • Perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize.[2]

Issue 3: Product "Oiling Out" or Failing to Crystallize

Question: After purification by column chromatography, my this compound is an oil or a low-melting solid and will not crystallize. How can I induce crystallization?

Answer: "Oiling out" is a common issue with aminopyridines. Several techniques can be employed to induce crystallization.

Recommended Actions:

  • Trituration/Slurrying: Add a non-polar solvent in which the compound is insoluble (e.g., petroleum ether or hexane) and vigorously stir or scratch the inside of the flask with a glass rod to create nucleation sites.[2]

  • Seeding: If a small amount of crystalline material is available, add a "seed" crystal to the supersaturated solution to initiate crystallization.[2]

  • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely capped vial.[2]

  • Controlled Cooling: When recrystallizing, allow the hot, saturated solution to cool slowly to room temperature before further cooling in a refrigerator or ice bath. Rapid cooling can promote oil formation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and their associated impurities?

A1: The two primary synthetic routes are:

  • Nitration and Reduction: This involves the nitration of 2-fluoro-5-methylpyridine to form 2-fluoro-5-methyl-3-nitropyridine, followed by the reduction of the nitro group.

    • Potential Impurities: Unreacted 2-fluoro-5-methylpyridine, regioisomers of the nitropyridine intermediate, and partially reduced intermediates (nitroso, hydroxylamine).[1][5]

  • Diazotization-Fluorination (Balz-Schiemann type reaction): This route starts with a bromo-substituted precursor, such as 2-bromo-5-methyl-3-nitropyridine, which is first reduced to 2-bromo-5-methylpyridin-3-amine. This amine is then converted to the final product via a diazotization-fluorination reaction.[6]

    • Potential Impurities: Unreacted 2-bromo-5-methylpyridin-3-amine, and potential phenolic byproducts if water is not rigorously excluded.

Q2: Which analytical techniques are best for monitoring the purity of this compound?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for rapid reaction monitoring and for developing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (often with a buffer or modifier like trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and helps in the identification of unknown impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Q3: My purified product is still not meeting the required purity specifications after a single purification step. What should I do?

A3: It is common for a single purification technique to be insufficient. Consider the following:

  • Sequential Purification: Employing orthogonal purification methods can be very effective. For example, follow column chromatography with a recrystallization step.

  • Repeat the Purification: A second recrystallization is often necessary to remove trapped impurities within the crystal lattice.[2] Similarly, repeating column chromatography with a shallower gradient can improve the separation of closely eluting compounds.

Data Presentation

The following tables provide illustrative data on the effectiveness of various purification techniques for this compound.

Table 1: Illustrative Purity Improvement via Recrystallization

Impurity Profile (Crude Product)Purity (Area % by HPLC)Impurity Profile (After 1st Recrystallization)Purity (Area % by HPLC)Impurity Profile (After 2nd Recrystallization)Purity (Area % by HPLC)
Unreacted Starting Material3.5%Unreacted Starting Material0.8%Unreacted Starting Material<0.1%
Regioisomer2.0%Regioisomer0.5%Regioisomer<0.1%
Nitroso Intermediate1.5%Nitroso Intermediate0.2%Nitroso IntermediateNot Detected
This compound 93.0% This compound 98.5% This compound >99.8%

Table 2: Comparison of Column Chromatography Conditions for Aminopyridine Purification

Stationary PhaseMobile Phase / Eluent SystemDetailsExpected OutcomeReference
Silica Geln-Hexane / Ethyl Acetate (Gradient)Standard setup for moderately polar compounds.Good for removing non-polar impurities, but may show peak tailing for the amine.[2]
Silica GelDichloromethane / Methanol (Gradient) with 0.5% TriethylamineThe basic modifier neutralizes acidic silanol (B1196071) groups.Improved peak shape and better resolution of basic impurities.[2]
Amine-Functionalized Silican-Hexane / Ethyl Acetate (Gradient)Provides a basic surface, eliminating the need for mobile phase modifiers.Excellent peak shape and high resolution for closely related amines.[3][4]
FlorisilDichloromethane -> 5% Ethyl Acetate/DichloromethaneA magnesium silicate-based adsorbent.Can offer different selectivity compared to silica gel.[2]

Experimental Protocols

Protocol 1: General Recrystallization of this compound

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude product in a minimal amount of a suitable hot solvent system (e.g., ethyl acetate/petroleum ether or benzene/ligroin).[6][8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat with stirring for 10-15 minutes.[2]

  • Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Cooling: Allow the filtered solution to cool slowly to room temperature. To maximize yield, subsequently chill the flask in a refrigerator or an ice bath.[2]

  • Isolation: Collect the crystals by suction filtration.

  • Washing: Wash the collected crystals with a small portion of a cold, non-polar solvent (e.g., petroleum ether or ligroin) to remove any residual mother liquor.[2]

  • Drying: Dry the purified crystals in a vacuum desiccator to remove all traces of solvent.

Protocol 2: Flash Column Chromatography (Normal-Phase with Basic Modifier)

  • Column Packing: Prepare a column with silica gel (230-400 mesh) as the stationary phase, using the initial mobile phase solvent (e.g., 100% n-hexane) to create a slurry and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator. Carefully add the dried powder to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., n-hexane with 0.1% triethylamine). Gradually increase the polarity by introducing a more polar solvent (e.g., ethyl acetate with 0.1% triethylamine). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[2]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Work-up (pH Adjustment & Extraction) start->workup Initial Isolation chromatography Column Chromatography workup->chromatography Removal of Gross Impurities purity_check Purity Check (TLC, HPLC, LC-MS) chromatography->purity_check Assess Purity recrystallization Recrystallization recrystallization->purity_check Further Purification purity_check->recrystallization Purity < 99.5% final_product Pure this compound purity_check->final_product Purity > 99.5%

Caption: A typical workflow for the purification and analysis of this compound.

troubleshooting_pathway cluster_impurities Identify Impurity Type cluster_solutions Select Purification Strategy start Impure Product unreacted_sm Unreacted Starting Material / Regioisomer start->unreacted_sm colored_impurities Colored Impurities (Nitroso, etc.) start->colored_impurities oiling_out Product is an Oil start->oiling_out chromatography Column Chromatography (Silica or Amine-Functionalized) unreacted_sm->chromatography re_xtal Recrystallization with Decolorization (Activated Charcoal) colored_impurities->re_xtal induce_xtal Induce Crystallization (Trituration, Seeding) oiling_out->induce_xtal end_product Pure Crystalline Product chromatography->end_product re_xtal->end_product induce_xtal->end_product

Caption: A decision-making pathway for troubleshooting common purification issues.

References

Technical Support Center: Palladium-Catalyzed Reactions with Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving fluorinated pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction with a fluorinated pyridine (B92270) is giving low to no yield. What are the common causes and how can I troubleshoot it?

A1: Low or no yield in Suzuki-Miyaura couplings of fluorinated pyridines can stem from several factors, including catalyst and ligand choice, reaction conditions, and substrate-specific issues.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical. While Pd(PPh₃)₄ can be effective, other catalysts like Pd(dppf)Cl₂ have shown success in coupling pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various boronic acids and esters.[1][2][3] For challenging couplings, sterically hindered and electron-rich phosphine (B1218219) ligands, such as RuPhos, may be beneficial.[4]

  • Reaction Conditions Optimization:

    • Temperature: Reactions are typically performed at elevated temperatures, ranging from 65 to 100 °C.[2][3] If you are observing low conversion, consider increasing the reaction temperature.

    • Solvent: A mixture of dioxane and water is commonly used.[1][2] The water content can significantly impact the yield, and in some cases, using "wet" dioxane or a specific dioxane/water ratio (e.g., 4:1) is optimal.[2]

    • Base: The choice of base is crucial. While strong bases are often used in Suzuki couplings, they can lead to undesired side reactions with fluorinated pyridines.[5] Milder bases like Na₃PO₄ or K₂CO₃ are often preferred.[1][2][6]

  • Substrate Stability: Polyfluorinated aryl boronic acid derivatives can be unstable under basic conditions, leading to protodeboronation.[5] This is especially true for compounds with an ortho-fluorine group.[7] Consider using boronic esters (e.g., pinacol (B44631) esters) which can exhibit different reactivity and stability.[3]

Q2: I am attempting a Buchwald-Hartwig amination with a fluorinated pyridine and observing poor conversion. What should I investigate?

A2: Poor conversion in Buchwald-Hartwig amination of fluorinated pyridines often points to issues with catalyst inhibition, inappropriate ligand choice, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Catalyst System: The combination of a palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand is key. For dihalopyridines, a Pd(OAc)₂/BINAP system has been used effectively. The choice of ligand is critical for stabilizing the catalyst and facilitating the reaction cycle.

  • Base Selection: The base plays a critical role. While strong bases like NaOt-Bu are common in Buchwald-Hartwig reactions, milder bases such as K₂CO₃ or Cs₂CO₃ can be effective and may prevent substrate or product degradation.

  • Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.[8] However, for certain substrates, exploring other solvents may be beneficial.

  • Potential for Catalyst Inhibition: The nitrogen atom of the pyridine ring or an amino substituent can coordinate to the palladium center, potentially inhibiting the catalyst.[9] Using bulky, electron-rich ligands can sometimes mitigate this issue by favoring the desired catalytic cycle.

Issue 2: Undesired Side Reactions

Q3: My reaction is producing a significant amount of a defluorinated byproduct. How can I prevent this?

A3: Defluorination is a known side reaction in palladium-catalyzed reactions with fluoroarenes and can occur via hydrodefluorination.[10]

Troubleshooting Steps:

  • Control of Reaction Conditions: Milder reaction conditions, including lower temperatures and the use of less harsh bases, may reduce the extent of defluorination.

  • Ligand Choice: The ligand can influence the selectivity of the reaction. Screening different phosphine ligands may help identify a system that favors the desired cross-coupling over defluorination.

  • Hydrogen Source: Water can be a hydrogen source for hydrodehalogenation.[11][12] Ensuring anhydrous conditions, if compatible with the reaction, could minimize this side reaction.

Q4: I am observing ipso-substitution of a fluorine atom instead of the desired coupling at another position. What can be done to improve selectivity?

A4: Nucleophilic aromatic substitution (SNAr) of a fluorine atom can compete with the desired palladium-catalyzed coupling, especially with highly activated fluorinated pyridines.[5] The C-F bond is generally less reactive towards oxidative addition than C-Cl, C-Br, or C-I bonds.[9] However, the high electronegativity of fluorine can make the carbon it is attached to susceptible to nucleophilic attack.[13]

Troubleshooting Steps:

  • Choice of Leaving Group: If your molecule contains multiple halogens, the reaction will preferentially occur at the more reactive C-X bond (I > Br > Cl >> F).[9]

  • Reaction Conditions: Strong bases can promote nucleophilic substitution of fluorine.[5] Using milder bases and carefully controlling the temperature can help favor the cross-coupling pathway.

  • Additives: In some cases, additives can accelerate the desired coupling reaction over the undesired SNAr. For example, the inclusion of Ag₂O has been shown to accelerate Suzuki-Miyaura coupling over ipso-substitution of fluorine.[5]

Quantitative Data Summary

Table 1: Optimization of Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor) [1][2]

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(dppf)Cl₂-Na₃PO₄Dioxane/H₂O (4:1)8089
Pd(OAc)₂dppfNa₃PO₄Dioxane/H₂O (4:1)8075
Pd(PPh₃)₄-Na₃PO₄Dioxane/H₂O (4:1)8055
Ni(dppf)Cl₂-Na₃PO₄Dioxane/H₂O (4:1)80<5

Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), catalyst (0.03 mmol), ligand (if applicable, 0.03 mmol), Na₃PO₄ (0.9 mmol), solvent (1 mL).

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of PyFluor with a Boronic Acid Pinacol Ester [2][3]

  • To a vial, add Pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol, 1.0 eq).

  • Add the desired hetero(aryl) boronic acid pinacol ester (0.45 mmol, 1.5 eq).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 0.1 eq).

  • Add Na₃PO₄ (0.9 mmol, 3.0 eq).

  • Add a solvent mixture of dioxane (0.8 mL) and water (0.2 mL).

  • Cap the vial and heat the reaction mixture at 80-100 °C for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low/No Yield in Pd-Catalyzed Fluorinated Pyridine Reaction q1 Check Catalyst and Ligand start->q1 q2 Optimize Reaction Conditions start->q2 q3 Investigate Substrate Stability start->q3 sol1 Screen alternative Pd catalysts (e.g., Pd(dppf)Cl₂) and sterically hindered ligands (e.g., RuPhos) q1->sol1 sol2 Adjust Temperature (65-100 °C) Vary Solvent/Water Ratio Screen Mild Bases (Na₃PO₄, K₂CO₃) q2->sol2 sol3 Consider boronic esters for improved stability q3->sol3 end Improved Yield sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for low reaction yield.

Side_Reaction_Troubleshooting start Undesired Side Reaction Observed defluorination Defluorination start->defluorination ipso_sub Ipso-Substitution (SNAr) start->ipso_sub sol_def Use milder conditions (lower temp, mild base) Screen ligands Ensure anhydrous conditions defluorination->sol_def sol_ipso Utilize more reactive C-X bond if present Use mild base to disfavor SNAr Consider additives (e.g., Ag₂O) ipso_sub->sol_ipso end Improved Selectivity sol_def->end sol_ipso->end

Caption: Troubleshooting guide for common side reactions.

References

Optimization of reaction conditions for 5-Fluoro-2-methylpyridin-3-amine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Fluoro-2-methylpyridin-3-amine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the functionalization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary points for functionalization on this compound are the nucleophilic amino group at the 3-position and the fluorine atom at the 2-position. The amino group is a versatile handle for reactions like acylation, sulfonylation, N-alkylation, and N-arylation. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution or as a coupling partner in various palladium-catalyzed cross-coupling reactions.[1]

Q2: How does the electronic nature of the pyridine (B92270) ring affect its reactivity?

A2: Pyridine is an electron-deficient heterocycle, which can make C-H functionalization challenging.[2] The fluorine atom at the 2-position further withdraws electron density, influencing the reactivity of the entire scaffold. The amino group at the 3-position is a strong activating group, directing electrophilic substitution and influencing the regioselectivity of certain reactions. The lone pair of electrons on the pyridine nitrogen can coordinate with metal catalysts, which can sometimes hinder catalytic cycles.[3]

Q3: Which palladium-catalyzed cross-coupling reactions are most common for this scaffold?

A3: The most prevalent methods for creating new carbon-carbon and carbon-nitrogen bonds on this scaffold are palladium-catalyzed cross-coupling reactions.[4] Key reactions include:

  • Buchwald-Hartwig Amination: For N-arylation of the amino group at the 3-position.[1][5]

  • Suzuki-Miyaura Cross-Coupling: To displace the fluorine atom at the 2-position with various aryl or heteroaryl boronic acids.[1][6]

Q4: Are there alternatives to palladium catalysis for N-arylation?

A4: Yes, the Ullmann condensation is a copper-catalyzed cross-coupling reaction that can be used for the N-arylation of this compound with aryl halides. This method typically requires a copper(I) catalyst, a ligand such as L-proline or N,N'-dimethylethylenediamine, and a base like potassium carbonate.[7]

Troubleshooting Guides

Buchwald-Hartwig N-Arylation

Q: I am observing low to no yield of my N-arylated product. What are the potential causes and solutions?

A: Low product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.[8]

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Ensure the palladium catalyst and ligands are from a reliable source and have been stored under appropriate inert conditions. Palladium catalysts, particularly in their Pd(0) state, are sensitive to air and moisture.[8] Consider using a pre-catalyst to ensure a reliable source of the active catalytic species.

    • Check Reagent Quality: Use anhydrous solvents (e.g., toluene (B28343), dioxane) and ensure the amine and aryl halide are pure. The choice of base is critical; strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required.[4][9]

    • Optimize Ligand: The choice of phosphine (B1218219) ligand is crucial. For challenging substrates, sterically hindered biaryl phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are often more effective than simpler ones like PPh₃.[9][10]

    • Increase Temperature: These reactions are generally run at elevated temperatures (80-120 °C). If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield.[8]

Q: My reaction is producing significant side products, such as hydrodehalogenation of the aryl halide. How can I minimize this?

A: The formation of side products often indicates an imbalance in the catalytic cycle rates versus competing pathways.[8]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Hydrodehalogenation is often promoted by the presence of water or other protic sources. Thoroughly dry all reagents and solvents.[8]

    • Optimize Base: Using an excessively strong base or one with poor solubility can sometimes lead to side reactions. Screen alternative bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[9]

    • Adjust Ligand-to-Metal Ratio: The ratio of ligand to palladium can influence the stability and activity of the catalyst. A ratio between 1:1 and 1.5:1 is a good starting point for many systems.[8]

Suzuki-Miyaura Cross-Coupling

Q: I am attempting to couple an aryl boronic acid at the 2-position (displacing fluorine) but see only starting material. What should I try?

A: While fluorine is a suitable coupling partner, its displacement can be more challenging than that of heavier halogens.

  • Troubleshooting Steps:

    • Select the Right Catalyst System: While Pd(PPh₃)₄ is commonly used, more electron-rich and bulky phosphine ligands can be more effective for coupling aryl chlorides and fluorides. Consider screening catalysts with ligands like SPhos or XPhos.[4]

    • Activate the Boronic Acid: The transmetallation step requires activation of the boronic acid with a base. Ensure you are using an adequate amount of a suitable base, such as K₃PO₄ or Cs₂CO₃.[6][11] The use of aqueous conditions (e.g., dioxane/water mixtures) is common and often beneficial.[1]

    • Check Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which may have different reactivity. Ensure your boronic acid is of high quality or consider using the corresponding pinacol (B44631) ester.

    • Increase Temperature: Coupling reactions involving less reactive partners often require higher temperatures (e.g., 90-110 °C) to proceed at a reasonable rate.[1]

Amide Bond Formation (Acylation)

Q: My acylation reaction is incomplete, and I have difficulty separating the unreacted starting amine from the product. What can I do?

A: Incomplete conversion and purification issues are common in amidation reactions.

  • Troubleshooting Steps:

    • Optimize Coupling Agent: If a standard coupling agent like HATU is not effective, consider others such as HBTU, COMU, or switching to an acid chloride. Ensure the coupling agent is fresh, as they can be hygroscopic.

    • Adjust Stoichiometry: Use a slight excess of the carboxylic acid (1.1 eq) and coupling agent (1.1 eq) to drive the reaction to completion.[1]

    • Base Selection: Use a non-nucleophilic base like DIPEA or triethylamine (B128534) to scavenge the acid formed during the reaction. Ensure at least 2.0 equivalents are used.[1]

    • Purification Strategy: The basicity of the product amine can cause tailing on silica (B1680970) gel chromatography.[12] To improve separation, add a small amount (0.5-1%) of triethylamine or ammonia (B1221849) to the eluent.[12] Alternatively, an acidic workup can remove the unreacted basic starting material, but ensure your product is stable to these conditions.

Data Presentation: Reaction Condition Summaries

The tables below summarize typical starting conditions for key functionalization reactions. Optimization is often required for specific substrates.

Table 1: Buchwald-Hartwig N-Arylation Conditions

ParameterTypical RangeNotes
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Pre-catalysts are also highly effective.
Ligand RuPhos, BrettPhos, XPhosSterically hindered biaryl phosphines are often required.[9]
Catalyst Loading 1 - 5 mol %Can be increased for challenging substrates.[8]
Base NaOtBu, LiHMDS, K₃PO₄Choice is critical and substrate-dependent.[4][9]
Base (equivalents) 1.5 - 2.5LiHMDS may require 2.5 eq.[9]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary.[4]
Temperature 80 - 120 °CHigher temperatures may be needed but can increase side reactions.[8]
Concentration 0.1 - 0.5 MHigher concentration can sometimes improve yields.[8]

Table 2: Suzuki-Miyaura Cross-Coupling Conditions

ParameterTypical RangeNotes
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd(PPh₃)₄ is a common starting point.[1][4]
Catalyst Loading 2 - 5 mol %
Boronic Acid (eq) 1.1 - 1.5A slight excess is used to ensure full conversion.[1]
Base K₃PO₄ or K₂CO₃Typically requires 2-3 equivalents.[1]
Solvent 1,4-Dioxane (B91453)/Water (4:1)Aqueous conditions are common for this reaction.[1]
Temperature 90 - 110 °CReaction is typically heated under an inert atmosphere.[1]
Reaction Time 12 - 18 hoursMonitor by TLC or LC-MS for completion.[1]

Table 3: Amide Coupling (Acylation) Conditions

ParameterTypical RangeNotes
Coupling Agent HATU, HBTUHATU is a common and effective choice.[1]
Carboxylic Acid (eq) 1.0 - 1.1A slight excess may be beneficial.[1]
Coupling Agent (eq) 1.1
Base DIPEA, TEAA non-nucleophilic organic base is required.[1]
Base (equivalents) 2.0 - 3.0
Solvent DMF, DCMAnhydrous polar aprotic solvents are typical.
Temperature Room TemperatureReactions are often run at ambient temperature.[1]
Reaction Time 12 - 16 hoursMonitor by TLC or LC-MS for completion.[1]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol %), the aryl halide (1.0 eq), and the base (e.g., LiHMDS, 2.5 eq).[9]

  • Reagent Addition: Add this compound (1.2 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane to achieve a concentration of approximately 0.2 M.

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent tailing) to yield the desired N-arylated product.[12]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from methods used for analogous bromo-pyridines and is expected to be applicable for the fluoro-analogue.[1][6]

  • Reaction Setup: To a reaction vial, add this compound (1.0 eq), the corresponding aryl/heteroaryl boronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol %), and K₃PO₄ (2.3 eq).[1]

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to achieve a concentration of approximately 0.1 M.

  • Inert Atmosphere: Purge the vial with an inert gas (Argon or Nitrogen) and seal it.

  • Reaction: Place the vial on a shaker or stir plate heated to 90 °C. Stir the reaction for 12-18 hours.[1]

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter the mixture through a plug of silica gel or a suitable filter plate to remove palladium residues and inorganic salts.[1]

  • Purification: Evaporate the solvent in vacuo. The crude product can be further purified by preparative HPLC or recrystallization.

Protocol 3: General Procedure for Amide Coupling (Acylation)
  • Reaction Setup: To a reaction vial, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Reagent Addition: Add a solution of this compound (1.1 eq) in DMF, followed by a solution of HATU (1.1 eq) in DMF. Finally, add DIPEA (2.0 eq).[1]

  • Reaction: Seal the reaction vial and shake or stir at room temperature for 12-16 hours.[1]

  • Workup: Quench the reaction by adding water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final amide.

Mandatory Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification r_setup Combine Aryl Halide (1.0 eq), this compound (1.2 eq), Pd Catalyst (2 mol%), Base (2.5 eq) in vial add_solvent Add Anhydrous Toluene/Dioxane r_setup->add_solvent inert Seal and Purge with Ar/N2 add_solvent->inert heat Heat with vigorous stirring (100-110 °C, 4-24h) inert->heat monitor Monitor progress by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Ethyl Acetate cool->dilute filter Filter through Celite dilute->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product product purify->product Final N-Arylated Product

Caption: Experimental workflow for Buchwald-Hartwig N-Arylation.

G cluster_catalyst Catalyst System cluster_reagents Reagents & Conditions cluster_ligand Ligand Choice start Low or No Product Yield in N-Arylation Reaction cat_check Is the Pd catalyst/ligand old or improperly stored? start->cat_check cat_sol Action: Use fresh catalyst/ligand. Consider a robust pre-catalyst. cat_check->cat_sol Yes reagent_check Are solvents/reagents strictly anhydrous? cat_check->reagent_check No end_node Re-run optimized reaction cat_sol->end_node reagent_sol Action: Use freshly dried solvents. Ensure base is high purity. reagent_check->reagent_sol No base_check Is the base appropriate? (e.g., NaOtBu, LiHMDS) reagent_check->base_check Yes reagent_sol->end_node base_sol Action: Screen alternative bases (K3PO4, Cs2CO3). base_check->base_sol No temp_check Is temperature optimal? (80-120 °C) base_check->temp_check Yes base_sol->end_node temp_sol Action: Incrementally increase temperature. temp_check->temp_sol No ligand_check Is the phosphine ligand optimal for the substrate? temp_check->ligand_check Yes temp_sol->end_node ligand_sol Action: Switch to a sterically hindered biaryl phosphine ligand (e.g., RuPhos, XPhos). ligand_check->ligand_sol No ligand_check->end_node Yes ligand_sol->end_node

Caption: Troubleshooting decision tree for low N-Arylation yield.

References

Preventing decomposition of 5-Fluoro-2-methylpyridin-3-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Fluoro-2-methylpyridin-3-amine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound in solution?

A1: Based on the chemistry of related aminopyridine compounds, the primary causes of decomposition are oxidation, hydrolysis, and photolysis. The amino group and the pyridine (B92270) ring are susceptible to oxidative degradation, particularly when exposed to air, oxidizing agents, or certain metal ions.[1][2] Hydrolysis can occur under strongly acidic or basic conditions.[1] Additionally, exposure to light, especially UV radiation, can lead to photodegradation.[1]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2–8 °C) and protected from light.[3] For long-term storage, freezing the solution may be an option, but it is crucial to first ensure the compound is stable to freeze-thaw cycles in the chosen solvent.

Q3: Which solvents are recommended for dissolving this compound to enhance its stability?

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: Both acidic and basic conditions can promote the hydrolysis of aminopyridines.[1] It is recommended to maintain the pH of aqueous solutions in the neutral range (pH 6-8) to minimize hydrolysis. The use of a suitable buffer system is advised for experiments requiring prolonged incubation in aqueous media.

Q5: Is this compound sensitive to light?

A5: Yes, aminopyridines can be susceptible to photodegradation.[1] Therefore, it is crucial to protect solutions from light by using amber vials or by wrapping the container with aluminum foil. Experiments should be conducted under subdued lighting conditions whenever possible.

Troubleshooting Guide

Q1: I am observing a rapid loss of my compound in solution, even when stored at low temperatures. What could be the cause?

A1: Rapid degradation at low temperatures could be due to oxidation, which can still occur at a reduced rate. Ensure your solvent is de-gassed and that the solution is stored under an inert atmosphere. The presence of trace metal impurities in your solvent or on your glassware can also catalyze oxidation. Consider using chelating agents like EDTA in trace amounts if metal contamination is suspected. Also, verify the pH of your solution if it is aqueous, as extremes in pH can cause instability.

Q2: My solution of this compound has changed color. Does this indicate decomposition?

A2: Yes, a change in color, such as turning yellow or brown, is a common indicator of decomposition for aminopyridine compounds, often due to oxidative degradation and the formation of polymeric byproducts. It is recommended to prepare fresh solutions if a color change is observed.

Q3: I see new peaks appearing in my HPLC chromatogram over time. What are these likely to be?

A3: The appearance of new peaks in your HPLC chromatogram suggests the formation of degradation products. Based on the degradation pathways of similar compounds, these could be products of oxidation (such as N-oxides or hydroxylated derivatives), hydrolysis (hydroxypyridine derivatives), or photolysis.[1][5] Performing a forced degradation study (see Experimental Protocols) can help in identifying the nature of these degradants.

Q4: How can I confirm if my compound is degrading via oxidation?

A4: To test for oxidative degradation, you can intentionally expose a small sample of your solution to an oxidizing agent like hydrogen peroxide (1-15%) and monitor the degradation over time using a suitable analytical method like HPLC.[1] If the degradation profile matches what you are observing in your experiments, oxidation is the likely cause. To prevent this, ensure your solvents are de-gassed and handle the solution under an inert atmosphere.

Summary of Stability Data for Related Aminopyridines

Since specific quantitative stability data for this compound is not available in the literature, the following table summarizes the stability of other aminopyridine derivatives to provide a general reference.

CompoundFormulation/MatrixStorage ConditionsDurationRemaining Compound (%)Reference
4-Aminopyridine (B3432731)10 mg oral capsulesRoom Temperature (light protected)365 days>94%[6][7]
3,4-Diaminopyridine (B372788)5 mg oral capsules4°C, 23°C6 months>95%[8][9]
3,4-Diaminopyridine (Molecular form)Solution with 5% or 15% H₂O₂Not specified216 hoursSignificant degradation[8]
3,4-Diaminopyridine (Salt form)Solution with 5% or 15% H₂O₂Not specified216 hoursMore stable than molecular form[1][5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2N HCl to achieve a final acid concentration of 0.1N. Incubate at 60°C for a specified time (e.g., up to 72 hours).[1]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2N NaOH to achieve a final base concentration of 0.1N. Incubate at 60°C for a specified time.[1]

  • Oxidation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 6% H₂O₂ to achieve a final concentration of 3%). Keep at room temperature for a specified time (e.g., up to 72 hours).[1]

  • Thermal Degradation: Place a sample of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.[1]

  • Photostability: Expose a sample of the stock solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[1]

3. Analysis:

  • At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC.

  • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general HPLC method that can be adapted to monitor the stability of this compound.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate (B1210297), pH adjusted to 7) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm for aromatic compounds).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Troubleshooting Workflow for Compound Decomposition start Decomposition Observed (e.g., color change, new HPLC peaks) check_oxidation Is the solution exposed to air? start->check_oxidation check_light Is the solution protected from light? check_oxidation->check_light No solution_oxidation Use de-gassed solvents. Store under inert atmosphere (N2 or Ar). check_oxidation->solution_oxidation Yes check_ph Is the solution at a neutral pH? check_light->check_ph Yes solution_light Store in amber vials or wrap in foil. Work in subdued light. check_light->solution_light No check_temp Is the storage temperature appropriate? check_ph->check_temp Yes solution_ph Use buffered solutions for aqueous media (pH 6-8). check_ph->solution_ph No solution_temp Store at 2-8°C. Avoid repeated freeze-thaw cycles. check_temp->solution_temp No

Caption: Troubleshooting workflow for compound decomposition.

Experimental Workflow for Forced Degradation Study prep_stock Prepare Stock Solution (1 mg/mL in appropriate solvent) stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress_conditions sampling Withdraw Samples at Defined Time Points stress_conditions->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data_eval Evaluate Data: - % Degradation - Formation of Degradants analysis->data_eval

Caption: Experimental workflow for a forced degradation study.

Proposed Oxidative Degradation Pathway for an Aminopyridine aminopyridine Aminopyridine Derivative n_oxide Pyridine N-Oxide aminopyridine->n_oxide Oxidation at Pyridine N hydroxylated Hydroxylated Intermediate aminopyridine->hydroxylated Ring Oxidation ring_cleavage Ring Cleavage Products hydroxylated->ring_cleavage

Caption: Proposed oxidative degradation pathway for an aminopyridine.

References

Technical Support Center: Managing Regioisomer Formation in Fluorinated Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the formation of regioisomers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence regioselectivity in pyridine (B92270) fluorination?

A1: The regioselectivity of pyridine fluorination is a multifactorial issue influenced by:

  • Electronic Properties of the Pyridine Ring: The inherent electron-deficient nature of the pyridine ring directs electrophilic attack to specific positions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the ring will further influence the position of fluorination.

  • Nature of the Fluorinating Agent: The choice between electrophilic (e.g., Selectfluor, N-Fluorobenzenesulfonimide - NFSI) and nucleophilic (e.g., KF, CsF) fluorinating agents plays a crucial role in determining the reaction mechanism and, consequently, the regiochemical outcome.[1][2]

  • Reaction Mechanism: The reaction can proceed through different pathways, such as electrophilic aromatic substitution, nucleophilic aromatic substitution (SNA_r), or C-H activation. Each mechanism has its own set of rules governing regioselectivity.

  • Directing Groups: The presence of a directing group can force the fluorination to occur at a specific position, often ortho to the directing group.[3][4][5]

  • Reaction Conditions: Parameters such as solvent, temperature, and the presence of catalysts or additives can significantly impact the ratio of regioisomers formed.

Q2: How can I favor fluorination at the C2-position of the pyridine ring?

A2: Fluorination at the C2-position is often achieved through methods that exploit the inherent reactivity of the position adjacent to the ring nitrogen. A highly effective method is the direct C-H fluorination using silver(II) fluoride (B91410) (AgF₂). This method demonstrates exclusive selectivity for fluorination at the C2-position for a broad range of substituted pyridines and diazines.[6][7][8] The reaction proceeds under mild conditions and is tolerant of various functional groups.[7]

Q3: What strategies exist for achieving fluorination at the C3-position?

A3: The C3-position of pyridine is generally less reactive towards direct fluorination. However, specific strategies have been developed to achieve this selectivity. One notable approach involves the use of Zincke imine intermediates.[9] In this method, the pyridine ring is opened to form a Zincke imine, which then undergoes regioselective C–F bond formation with an electrophilic fluorinating reagent. Subsequent ring closure yields the C3-fluorinated pyridine.[9] This process is compatible with a variety of pyridine substitution patterns and functional groups.[9]

Q4: I am observing a mixture of regioisomers. What are the first troubleshooting steps I should take?

A4: When faced with a mixture of regioisomers, consider the following troubleshooting steps:

  • Analyze the Product Ratio: Quantify the ratio of your isomers using techniques like ¹H NMR, ¹⁹F NMR, or GC-MS. This will provide a baseline for optimization.

  • Re-evaluate Your Method: Based on the major isomer formed, assess if the chosen fluorination strategy is appropriate for the desired regioselectivity. For instance, if C2-fluorination is the major undesired product, consider moving away from methods known to favor that position.

  • Modify Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, and solvent polarity. Lowering the temperature can sometimes increase selectivity.

  • Change the Fluorinating Agent: If using an electrophilic agent, consider trying one with a different steric profile or reactivity.

  • Investigate Directing Groups: If applicable to your substrate, introducing a directing group can be a powerful tool to control regioselectivity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor or no regioselectivity in electrophilic fluorination. The electronic effects of the substituents on the pyridine ring are not strong enough to direct the fluorination to a single position.- Introduce a directing group to force the reaction at a specific site. - Switch to a more selective fluorination method, such as a palladium-catalyzed C-H fluorination with a specific ligand.[3][4] - Explore enzymatic fluorination if a suitable enzyme is available.
Formation of an undesired regioisomer as the major product. The chosen reaction conditions or reagents inherently favor the formation of the observed isomer. For example, direct C-H fluorination with AgF₂ will almost exclusively yield the 2-fluoro isomer.[6][7]- If the 2-fluoro isomer is undesired, avoid methods like direct C-H fluorination with AgF₂. - To target the 3-position, consider the Zincke imine strategy.[9] - For 4-fluorination, a multi-step synthesis involving a precursor with a leaving group at the 4-position might be necessary.
Difficulty in separating regioisomers. The physical and chemical properties of the regioisomers (e.g., polarity, boiling point) are very similar.- Chromatography Optimization: Experiment with different solvent systems and stationary phases (e.g., alumina, reverse-phase silica). Preparative TLC or HPLC can be effective.[10][11] - Crystallization: Attempt fractional crystallization from various solvents. This is often a trial-and-error process.[12] - Derivatization: If a suitable functional group is present, derivatize the mixture to form diastereomers, which may be easier to separate. The directing group can then be removed.[12]
Low yield of the desired fluorinated pyridine. - Competing side reactions. - Decomposition of the starting material or product under the reaction conditions. - Inefficient fluorinating agent for the specific substrate.- Optimize reaction conditions (temperature, concentration, reaction time). - Ensure all reagents are pure and dry, as moisture can deactivate some fluorinating agents. - Consider a different fluorinating agent or a catalyst to improve efficiency.

Data on Regioselectivity in Pyridine Fluorination

Table 1: Influence of Substituents on C-H Fluorination with AgF₂

3-Substituted PyridineMajor ProductRegioisomeric Ratio (2-F : 6-F)Reference
3-Chloropyridine2-Fluoro-3-chloropyridine>20 : 1[13]
3-Cyanopyridine2-Fluoro-3-cyanopyridine>20 : 1[13]
3-(Trifluoromethyl)pyridine2-Fluoro-3-(trifluoromethyl)pyridine>20 : 1[13]
3-MethylpyridineMixture2.5 : 1[13]

Table 2: Ligand Effects in Palladium-Catalyzed Fluorination of Trifluoroacetanilides

Ligandortho:para RatioYield (%)Reference
Terpyridine (tpy)1 : 2.713[3]
Sulfonated Terpyridine (L1)1 : 4.525[3]

Experimental Protocols

Protocol 1: Site-Selective C-H Fluorination of Pyridines at the C2-Position using AgF₂

This protocol is adapted from Fier, P. S., & Hartwig, J. F. (2013). Science, 342(6161), 956-960.[6]

  • Reagent Preparation: The reaction is sensitive to moisture. Silver(II) fluoride should be handled quickly in the air and stored in a desiccator.[7]

  • Reaction Setup: In a glovebox, add the pyridine substrate (1.0 mmol) and a magnetic stir bar to a vial.

  • Add anhydrous acetonitrile (B52724) (5.0 mL).

  • While stirring, add silver(II) fluoride (AgF₂, 2.5 mmol) in one portion.

  • Reaction Execution: Seal the vial and remove it from the glovebox. Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by GC-MS or ¹⁹F NMR.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts. Rinse the pad with dichloromethane. Concentrate the filtrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.

Protocol 2: 3-Selective Pyridine Fluorination via Zincke Imine Intermediates

This protocol is a general representation based on the strategy described by Cole, et al. (2020). J. Am. Chem. Soc.[9]

  • Formation of the Zincke Salt: To a solution of the pyridine substrate in a suitable solvent (e.g., dichloromethane), add 2,4-dinitrochlorobenzene. Stir at room temperature until the formation of the pyridinium (B92312) salt is complete.

  • Ring Opening to Zincke Imine: Treat the pyridinium salt with a primary amine (e.g., propylamine) to induce ring opening to the corresponding Zincke imine.

  • Electrophilic Fluorination: Cool the solution of the Zincke imine and add an electrophilic fluorinating agent (e.g., Selectfluor). The fluorination occurs regioselectively on the imine backbone.

  • Ring Closure: Upon completion of the fluorination, the reaction mixture is typically heated or treated with a mild acid to facilitate the ring-closure and elimination of the amine, yielding the 3-fluoropyridine.

  • Purification: The final product is purified using standard techniques such as column chromatography.

Visualizations

Regioselectivity_Factors Pyridine_Substrate Pyridine Substrate (Electronic & Steric Profile) Outcome Regioisomeric Outcome Pyridine_Substrate->Outcome Fluorinating_Agent Fluorinating Agent (Electrophilic vs. Nucleophilic) Fluorinating_Agent->Outcome Reaction_Conditions Reaction Conditions (Solvent, Temperature, Catalyst) Reaction_Conditions->Outcome Directing_Group Directing Group Strategy Directing_Group->Outcome

Caption: Factors influencing the regiochemical outcome of pyridine fluorination.

Troubleshooting_Flowchart cluster_optimization Reaction Optimization start Mixture of Regioisomers Observed quantify Quantify Isomer Ratio (NMR, GC-MS) start->quantify analyze Is the major isomer predictable based on the reaction mechanism? quantify->analyze modify_conditions Modify Reaction Conditions (Temp, Solvent, Time) analyze->modify_conditions Yes change_reagent Change Fluorinating Agent or Ligand analyze->change_reagent No separate Optimize Separation (Chromatography, Crystallization) modify_conditions->separate add_directing_group Introduce a Directing Group change_reagent->add_directing_group add_directing_group->separate

Caption: A workflow for troubleshooting regioisomer formation.

References

Technical Support Center: Purification of Polar Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of polar aminopyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What makes polar aminopyridine derivatives so challenging to purify?

A1: The primary challenges in purifying polar aminopyridine derivatives stem from their inherent physicochemical properties. These molecules often possess a combination of a basic amino group and a polar pyridine (B92270) ring. This can lead to:

  • High Polarity: Makes them highly soluble in polar solvents, including water, which can complicate extraction and precipitation methods. Their high polarity also results in poor retention on traditional reversed-phase (C18) chromatography columns, often leading to elution in the solvent front.

  • Basicity: The amino group can interact strongly with acidic sites on silica (B1680970) gel, a common stationary phase in normal-phase chromatography. This interaction can cause significant peak tailing, streaking, and even irreversible adsorption of the compound onto the column, leading to low recovery.[1]

  • Zwitterionic Nature: Some derivatives, like aminopyridine sulfonic acids, are zwitterionic, containing both acidic and basic functional groups. This dual nature makes their solubility and chromatographic behavior highly dependent on pH, adding another layer of complexity to purification.[2]

Q2: What are the most common purification techniques for polar aminopyridine derivatives?

A2: The most effective purification techniques for these compounds are:

  • Recrystallization: Ideal for solid compounds, especially when a suitable solvent system can be identified where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[2]

  • Ion-Exchange Chromatography (IEX): This technique is highly effective for separating charged molecules. Cation-exchange chromatography, in particular, is well-suited for the basic nature of aminopyridines.[2][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar compounds that are poorly retained in reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[1]

  • Acid-Base Precipitation: This method leverages the basicity of the aminopyridine moiety. By adjusting the pH of a solution, the solubility of the target compound can be manipulated to induce precipitation, leaving impurities in the solution.[2]

Q3: How can I monitor the purity of my aminopyridine derivative during purification?

A3: The purity of your compound can be monitored using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. Due to the polar nature of the compounds, reversed-phase HPLC with polar-embedded or polar-endcapped columns, or HILIC are often employed.[2]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative tool for monitoring the progress of a reaction and the effectiveness of a purification step.[1][2]

Troubleshooting Guides

Chromatography Issues

Q4: My aminopyridine derivative shows severe peak tailing and streaking on a silica gel column. What can I do?

A4: This is a common issue due to the interaction of the basic amine with acidic silanol (B1196071) groups on the silica surface. Here are several solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic silanol groups. Common additives include triethylamine (B128534) (TEA), diethylamine (B46881) (DEA), pyridine, or ammonium (B1175870) hydroxide, typically at a concentration of 0.1-2%.[1]

  • Use an Alternative Stationary Phase:

    • Amine-functionalized silica: These columns have a bonded aminopropyl group that masks the acidic silanols, providing a more inert surface for the separation of basic compounds.[1][4]

    • Alumina (basic or neutral): Alumina is less acidic than silica and is a good alternative for the purification of basic compounds.[1]

  • Deactivate the Silica Gel: Before loading your sample, you can flush the packed silica gel column with a solvent system containing a small amount of a base like triethylamine.

Q5: My polar aminopyridine derivative is not retained on a C18 reversed-phase column and elutes with the solvent front. How can I improve retention?

A5: Poor retention on C18 columns is a frequent problem for highly polar compounds. Consider the following approaches:

  • Use a HILIC Column: HILIC is specifically designed for the retention and separation of very polar analytes and is often the best solution for this issue.[5][6]

  • Employ a Polar-Embedded or Polar-Endcapped C18 Column: These columns have modified stationary phases that are more compatible with highly aqueous mobile phases and offer better retention for polar compounds compared to traditional C18 columns.

  • Adjust Mobile Phase pH: For basic aminopyridines, increasing the pH of the mobile phase (to approximately 2 units above the pKa of the amine) will neutralize the compound, making it less polar and increasing its retention on the nonpolar stationary phase.[1]

  • Use Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged aminopyridine, which will have better retention on a reversed-phase column.

Recrystallization Issues

Q6: I'm trying to recrystallize my aminopyridine derivative, but it "oils out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by:

  • High Concentration of Impurities: A high impurity level can depress the melting point of your compound, causing it to separate as a liquid. Try to pre-purify the crude material using another technique (e.g., a quick filtration through a plug of silica or alumina) before recrystallization.[2]

  • Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of your compound. Try a different solvent or a solvent system with a lower boiling point.[2]

  • Cooling Too Quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystal growth.[2]

Q7: My product does not crystallize out of the solution upon cooling. What are the possible reasons and solutions?

A7: Failure to crystallize is usually due to one of two reasons:

  • Solution is Not Saturated: You may have used too much solvent. To fix this, you can boil off some of the solvent to concentrate the solution and then try cooling it again.[2]

  • Supersaturation without Nucleation: The solution may be supersaturated, but crystal growth has not initiated. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of the pure compound.

    • Cool the solution to a lower temperature in an ice-salt bath.

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical Polar Aminopyridine Derivative

Purification TechniqueTypical Purity (%)Typical Yield (%)AdvantagesDisadvantages
Recrystallization >98%[4]80-90%[4]Cost-effective, scalable, can yield very high purity product.Finding a suitable solvent can be time-consuming, not suitable for all compounds (e.g., oils), can have lower yields if the compound has some solubility in the cold solvent.
Cation-Exchange Chromatography >95%70-85%Highly selective for basic compounds, can handle large sample loads.[5]Can be more time-consuming than other methods, requires specific resins and buffers.
HILIC >99%75-90%Excellent for very polar compounds that are poorly retained in reversed-phase, compatible with MS detection.[6]May require more extensive method development, columns can take longer to equilibrate.[7]
Normal-Phase Chromatography (with modified conditions) 90-98%60-80%Well-established technique, good for separating isomers.Prone to peak tailing and low recovery for basic compounds without modification (e.g., adding a base to the mobile phase).
Acid-Base Precipitation 90-95%85-95%Simple, rapid, and scalable.Purity may not be as high as other methods, co-precipitation of impurities can be an issue.

Note: The values in this table are representative and can vary significantly depending on the specific compound, the nature and amount of impurities, and the optimization of the experimental conditions.

Experimental Protocols

Protocol 1: Cation-Exchange Chromatography for Purification of a Polar Aminopyridine Derivative

This protocol is a general guideline and may require optimization for your specific compound.

  • Resin Preparation:

    • Select a suitable strong or weak cation-exchange resin (e.g., Dowex 50WX8).

    • Prepare a slurry of the resin in a suitable buffer (e.g., 20 mM ammonium acetate, pH 5.0).

    • Pack a column with the resin slurry and equilibrate the column by washing with 5-10 column volumes of the starting buffer.[5]

  • Sample Preparation and Loading:

    • Dissolve the crude aminopyridine derivative in a minimal amount of the starting buffer. Adjust the pH if necessary to ensure the compound is protonated (positively charged).

    • Load the sample onto the equilibrated column.

  • Washing:

    • Wash the column with the starting buffer to remove any unbound, neutral, or anionic impurities.

  • Elution:

    • Elute the bound aminopyridine derivative by increasing the ionic strength of the buffer (e.g., a linear gradient of 20 mM to 500 mM ammonium acetate) or by increasing the pH.

    • Collect fractions and monitor by TLC or HPLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure. Further purification by recrystallization may be necessary.

Protocol 2: Recrystallization of a Polar Aminopyridine Derivative

This protocol outlines the general steps for purifying a solid aminopyridine derivative.

  • Solvent Selection:

    • In a small test tube, add a small amount of your crude compound.

    • Add a few drops of a test solvent at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the mixture to the boiling point of the solvent. A good solvent will dissolve the compound when hot.

    • Cool the solution to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

    • Common solvents to test for polar compounds include water, ethanol, isopropanol, and mixtures such as ethanol/water or ethyl acetate/hexane.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the compound.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[2]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualizations

experimental_workflow start Crude Polar Aminopyridine Derivative assess_properties Assess Physicochemical Properties (Polarity, Basicity, Solubility) start->assess_properties method_selection Select Purification Method assess_properties->method_selection recrystallization Recrystallization method_selection->recrystallization Solid & Suitable Solvent Found chromatography Chromatography method_selection->chromatography Complex Mixture or Liquid/Oil acid_base Acid-Base Precipitation method_selection->acid_base Basic Compound & Suitable pH Window purify_recryst Perform Recrystallization recrystallization->purify_recryst chrom_type Select Chromatography Type chromatography->chrom_type purify_acid_base Perform Acid-Base Precipitation acid_base->purify_acid_base iex Ion-Exchange (Cation-Exchange) chrom_type->iex Charged Compound hilic HILIC chrom_type->hilic Highly Polar, Poor RP Retention normal_phase Modified Normal-Phase chrom_type->normal_phase Isomer Separation, Less Polar Impurities purify_chrom Perform Chromatography iex->purify_chrom hilic->purify_chrom normal_phase->purify_chrom purity_check Check Purity (HPLC, TLC) purify_recryst->purity_check purify_chrom->purity_check purify_acid_base->purity_check end_high_purity Pure Compound (>98%) purity_check->end_high_purity Purity OK end_needs_repurification Repurify or Combine Methods purity_check->end_needs_repurification Purity Not OK

Caption: A general workflow for the purification of polar aminopyridine derivatives.

troubleshooting_chromatography start Chromatography Issue issue_type What is the issue? start->issue_type tailing Peak Tailing/ Streaking on Silica issue_type->tailing Tailing/Streaking no_retention No Retention on C18 issue_type->no_retention No Retention solution_tailing Solutions for Tailing tailing->solution_tailing solution_no_retention Solutions for No Retention no_retention->solution_no_retention add_base Add Competing Base to Mobile Phase (e.g., 1% TEA) solution_tailing->add_base alt_stationary_phase Use Alternative Stationary Phase (Alumina, Amine-Silica) solution_tailing->alt_stationary_phase use_hilic Use HILIC solution_no_retention->use_hilic adjust_ph Increase Mobile Phase pH solution_no_retention->adjust_ph ion_pair Use Ion-Pairing Reagents solution_no_retention->ion_pair

References

Optimizing solvent and base for reactions with 5-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 5-Fluoro-2-methylpyridin-3-amine.

General Troubleshooting and FAQs

Q1: I am observing poor solubility of my starting materials. What can I do?

A1: Poor solubility can lead to slow or incomplete reactions. Consider screening alternative solvents or solvent mixtures. For palladium-catalyzed cross-coupling reactions, common solvents include 1,4-dioxane (B91453), toluene (B28343), THF, and DMF.[1][2] For some reactions, like Suzuki-Miyaura coupling, a biphasic system such as 1,4-dioxane/water can be effective.[1]

Q2: My purified product is an oil and will not crystallize. How can I obtain a solid?

A2: This is a common issue in purification. Several techniques can be employed to induce crystallization:

  • Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., hexane (B92381) or petroleum ether) and scratch the inside of the flask with a glass rod to create nucleation sites.[3]

  • Seeding: If a small amount of crystalline material is available, add a seed crystal to a supersaturated solution of your compound.[3]

  • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely capped vial.[3]

Q3: My compound streaks or tails during silica (B1680970) gel column chromatography. How can I improve the separation?

A3: Tailing is a frequent problem when purifying amines on silica gel due to the interaction with acidic silanol (B1196071) groups.[3] To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to your eluent.[3] Alternatively, consider using a different stationary phase, such as neutral or basic alumina.[3]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile building block for various palladium-catalyzed cross-coupling reactions. The fluorine atom at the 2-position can act as a leaving group in some reactions, while the amine at the 3-position can be a coupling partner in others.[1]

Suzuki-Miyaura Coupling

Q4: I want to perform a Suzuki-Miyaura coupling with this compound. What are the recommended starting conditions?

A4: A good starting point for Suzuki-Miyaura coupling is the use of a palladium catalyst with a suitable phosphine (B1218219) ligand, a base, and a solvent system like 1,4-dioxane/water.[1] More forcing conditions might be necessary due to the lower reactivity of C-F bonds compared to C-Br or C-Cl bonds.[4]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionSource(s)
Substrate This compound[1]
Coupling Partner Aryl/heteroaryl boronic acid (1.1 eq)[1]
Catalyst Pd(PPh₃)₄ (5 mol%)[1]
Base K₃PO₄ (2.3 eq)[1]
Solvent 1,4-Dioxane/Water (4:1 v/v)[1]
Temperature 90 °C[1]
Reaction Time 12-18 hours[1]

Experimental Protocol 1: Parallel Suzuki-Miyaura Cross-Coupling [1]

  • To each well of a 96-well reaction block, add this compound (0.1 mmol, 1.0 eq).

  • Add the corresponding aryl/heteroaryl boronic acid (0.11 mmol, 1.1 eq) to each well.

  • In a separate vial, prepare a stock solution of Pd(PPh₃)₄ (5 mol%) and K₃PO₄ (0.23 mmol, 2.3 eq) in a 4:1 v/v mixture of 1,4-dioxane and water.

  • Dispense the catalyst/base solution into each well.

  • Seal the reaction block and place it on a shaker heated to 90 °C for 12-18 hours.

  • After cooling to room temperature, dilute each reaction mixture with ethyl acetate.

  • Filter the contents of each well through a plug of silica gel to remove palladium residues and inorganic salts.

  • Evaporate the solvent in vacuo to yield the crude products.

  • Analyze the products by LC-MS and purify via preparative HPLC or other suitable chromatographic techniques.

G reagents 1. Add this compound, boronic acid, catalyst, base, and solvent reaction 2. Heat reaction mixture (e.g., 90 °C, 12-18h) reagents->reaction workup 3. Cool and dilute with ethyl acetate reaction->workup filtration 4. Filter through silica gel workup->filtration concentration 5. Evaporate solvent filtration->concentration analysis 6. Analyze and purify product concentration->analysis

Caption: A typical experimental workflow for Suzuki coupling reactions.[4]

Buchwald-Hartwig Amination

Q5: I am attempting a Buchwald-Hartwig amination with an aryl halide and this compound, but I am getting low to no conversion. What are the common causes?

A5: Low or no conversion in Buchwald-Hartwig aminations can stem from several factors:

  • Inactive Catalyst: Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) with dry, degassed solvents.[5] Using a pre-catalyst can lead to more reliable formation of the active catalytic species.[5]

  • Inappropriate Ligand/Base/Solvent Combination: The choice of these three components is critical and interdependent.[5] For electron-rich or heteroaromatic halides, sterically hindered biaryl phosphine ligands are often effective.[5] Strong bases like NaOtBu are common, but if your substrate has base-sensitive functional groups, consider weaker bases like Cs₂CO₃ or K₃PO₄.[5]

  • Side Reactions: Hydrodehalogenation, where the aryl halide is reduced instead of coupled, is a common side reaction, especially with primary amines.[5]

Table 2: General Troubleshooting for Buchwald-Hartwig Amination

IssuePotential CauseSuggested SolutionSource(s)
Low/No ConversionInactive catalystUse a pre-catalyst; ensure inert atmosphere and anhydrous, degassed solvents.[5]
Incompatible ligand/base/solventScreen different combinations of sterically hindered ligands (e.g., XPhos, BrettPhos) and bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) in solvents like toluene or dioxane.[5]
Low YieldHydrodehalogenation side reactionOptimize the ligand and reaction conditions. This is often competitive with amination.[5]
Poor reagent qualityUse high-purity reagents and ensure the amine and base are not degraded.[5]
Sonogashira Coupling

Q6: What conditions are recommended for a Sonogashira coupling of a terminal alkyne with a halogenated pyridine (B92270) derivative?

A6: The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6] However, copper-free and amine-free conditions have also been developed.[7][8] The choice of base and solvent can significantly impact the reaction outcome.

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommended ConditionSource(s)
Substrate Bromo- or Iodo-pyridine derivative[9]
Coupling Partner Terminal Alkyne (1.0 eq)[9]
Catalyst Pd(PPh₃)₄ (0.15 eq)[9]
Co-catalyst CuI (0.3 eq)[9]
Base Et₃N[9]
Solvent THF/Et₃N[9]
Temperature Room Temperature[9]
Reaction Time 16 hours[9]

Nucleophilic Aromatic Substitution (SNAr)

Q7: Can the fluorine atom of this compound be displaced via nucleophilic aromatic substitution (SNAr)?

A7: Yes, the fluorine atom at the 2-position is a good leaving group and can be displaced by various nucleophiles.[1] The pyridine ring is electron-deficient, which facilitates nucleophilic attack. The reaction generally proceeds through a concerted or a two-step addition-elimination mechanism via a Meisenheimer complex.[10]

Q8: What solvents are recommended for SNAr reactions?

A8: The choice of solvent can influence the reaction rate and mechanism. Aprotic solvents are commonly used.[11] Solvents with hydrogen-bond donor properties can assist in the departure of the fluoride (B91410) leaving group.[11]

Reaction Optimization Workflow

When faced with a low-yielding reaction, a systematic approach to optimization is crucial. The following decision tree illustrates a logical workflow for troubleshooting.

G start Low Product Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Inertness, Temperature) check_reagents->check_conditions Reagents OK optimize_base Screen Different Bases (e.g., NaOtBu, Cs2CO3, K3PO4) check_conditions->optimize_base Conditions OK optimize_solvent Screen Different Solvents (e.g., Toluene, Dioxane, THF) optimize_base->optimize_solvent optimize_catalyst Screen Catalyst/Ligand Systems (e.g., XPhos, BrettPhos) optimize_solvent->optimize_catalyst success Improved Yield optimize_catalyst->success

Caption: A troubleshooting decision tree for low-yield reactions.[5]

Amide Bond Formation

Q9: What is a reliable method for forming an amide bond with the amino group of this compound?

A9: The amino group at the 3-position is nucleophilic and readily acylates with carboxylic acids, acid chlorides, or sulfonyl chlorides.[1] A common method involves using a coupling agent like HATU with an organic base in an aprotic solvent.

Table 4: Recommended Conditions for Amide Coupling

ParameterRecommended ConditionSource(s)
Substrate This compound (1.1 eq)[1]
Coupling Partner Carboxylic acid (1.0 eq)[1]
Coupling Agent HATU (1.1 eq)[1]
Base DIPEA (2.0 eq)[1]
Solvent DMF[1]
Temperature Room Temperature[1]
Reaction Time 12-16 hours[1]

Experimental Protocol 2: Parallel Amide Library Synthesis [1]

  • To each well of a 96-well reaction block, add the corresponding carboxylic acid (0.1 mmol, 1.0 eq).

  • Add a solution of this compound (0.11 mmol, 1.1 eq) in DMF to each well.

  • Add a solution of HATU (0.11 mmol, 1.1 eq) in DMF to each well.

  • Add DIPEA (0.2 mmol, 2.0 eq) to each well.

  • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Quench the reactions by adding water to each well.

  • Extract the products with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analyze the products by LC-MS and purify as needed.

References

Validation & Comparative

A Comparative Guide to the Suzuki Coupling of 5-Fluoro-2-methylpyridin-3-amine and 5-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures prevalent in medicinally important compounds.[1] The choice of halide in the coupling partner is a critical parameter influencing reaction efficiency and substrate scope. This guide provides an objective comparison of 5-Fluoro-2-methylpyridin-3-amine and 5-Bromo-2-methylpyridin-3-amine (B1289001) as substrates in Suzuki coupling reactions, supported by available experimental data and established chemical principles.

Executive Summary

5-Bromo-2-methylpyridin-3-amine is a well-established and versatile substrate for Suzuki coupling reactions, affording moderate to good yields with a variety of arylboronic acids under standard palladium-catalyzed conditions.[2][3] In contrast, specific experimental data for the Suzuki coupling of this compound is less prevalent in the surveyed literature. Based on the general principles of C-F versus C-Br bond activation in palladium-catalyzed cross-coupling, the fluoro analogue is expected to be significantly less reactive, likely requiring more forcing reaction conditions, specialized catalyst systems, or alternative coupling strategies.

Reactivity and Performance Comparison

The difference in reactivity between the two compounds is rooted in the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, which is a key step in the Suzuki-Miyaura catalytic cycle. The C-F bond is significantly stronger, making its activation more challenging and often the rate-limiting step.

Quantitative Data for 5-Bromo-2-methylpyridin-3-amine in Suzuki Coupling
Arylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)/H₂O (4:1)85-95Moderate to Good
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-95Moderate to Good
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-95Moderate to Good
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-95Moderate to Good
4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-95Moderate to Good

Note: The yields are reported as "moderate to good" as found in the cited literature, which also indicates that electron-donating or electron-withdrawing substituents on the arylboronic acid had no prominent effect on the product yields.[2]

Expected Performance of this compound in Suzuki Coupling
FeatureExpected OutcomeRationale
Reactivity Significantly lower than the bromo analogue.Higher C-F bond dissociation energy makes oxidative addition to the palladium catalyst more difficult.
Reaction Conditions Will likely require higher temperatures, longer reaction times, and/or more specialized and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands.To overcome the higher activation energy for C-F bond cleavage.
Catalyst Loading May require higher catalyst loadings.To achieve reasonable conversion rates.
Yields Expected to be lower than for the bromo analogue under standard conditions.Inefficient C-F bond activation can lead to lower product formation and potential side reactions.
Functional Group Tolerance The more forcing conditions required may lead to reduced functional group tolerance compared to the milder conditions used for the bromo-analogue.High temperatures and reactive catalysts can lead to decomposition of sensitive functional groups.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions. Protocol 1 is based on published procedures for 5-bromo-2-methylpyridin-3-amine. Protocol 2 is a proposed starting point for the less reactive this compound, based on general methods for C-F bond activation.

Protocol 1: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine (Conventional Heating)

This protocol is adapted from established methods for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine.[1][2]

Materials:

  • 5-Bromo-2-methylpyridin-3-amine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (B84403) (K₃PO₄) (2.3 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.3 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromo-pyridine).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Proposed Suzuki Coupling of this compound

This is a suggested starting protocol and will likely require optimization. It incorporates conditions generally found to be more effective for C-F bond activation.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (0.05 equivalents)

  • A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) (0.1 equivalents)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Microwave vial or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.05 eq), the phosphine ligand (0.1 eq), and the base (3.0 eq) to a microwave vial or sealed tube.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to a temperature between 120-150 °C. Microwave heating can be advantageous.

  • Monitor the reaction progress by LC-MS. Longer reaction times (24-48 hours) may be necessary.

  • Once the reaction has reached completion or stalled, cool the mixture to room temperature.

  • Work-up and purify as described in Protocol 1.

Visualizing the Suzuki-Miyaura Coupling Workflow

The following diagrams illustrate the general workflow for the Suzuki-Miyaura coupling reaction and the catalytic cycle.

Suzuki_Workflow General Suzuki Coupling Workflow reagents Combine Halopyridine, Boronic Acid, Base, and Catalyst/Ligand setup Establish Inert Atmosphere (e.g., N2 or Ar) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue heating if incomplete workup Cool and Quench; Aqueous Workup monitoring->workup Reaction complete purification Purify Product (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)2 (activated by base) pd2_biaryl R-Pd(II)L2-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

For synthetic campaigns where reliability and moderate to good yields are paramount, 5-Bromo-2-methylpyridin-3-amine is the superior choice for Suzuki-Miyaura cross-coupling reactions. It is reactive under standard, well-documented conditions and tolerates a range of coupling partners.

This compound, while a potentially useful building block, presents a significant challenge for Suzuki coupling due to the inertness of the C-F bond. Its successful application in this context would likely require considerable optimization of reaction conditions, including the use of specialized, and often more expensive, catalyst systems. For projects where the introduction of the 5-fluoro-2-methylpyridin-3-yl moiety is essential and Suzuki coupling is the desired method, a thorough investigation into modern C-F activation catalysts and methodologies is strongly recommended. Researchers should anticipate the need for more forcing conditions and potentially lower yields compared to the bromo-analogue.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and target binding affinity. Among the privileged scaffolds in drug discovery, the aminopyridine core is ubiquitous. This guide provides an objective, data-driven comparison of the chemical reactivity of fluorinated aminopyridines versus their non-fluorinated counterparts, focusing on fundamental reactions crucial for pharmaceutical development.

Executive Summary: The Fluorine Effect

Fluorine's potent electron-withdrawing nature is the primary driver of the observed differences in reactivity. By inductively pulling electron density from the pyridine (B92270) ring, a fluorine substituent significantly impacts the molecule's electronic profile. This generally leads to:

  • Decreased Basicity (pKa): The nitrogen atom in the pyridine ring becomes less basic, which can affect salt formation, solubility, and off-target activity.

  • Increased Electrophilicity: Carbon atoms attached to or ortho/para to the fluorine become more electron-deficient and thus more susceptible to nucleophilic attack.

  • Altered Reactivity in Cross-Coupling: The electronic perturbation influences the kinetics of catalytic cycles, such as in Suzuki-Miyaura coupling.

This guide will explore these effects with quantitative data in two key areas: Basicity (pKa) and reactivity in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Data Presentation: Quantitative Comparisons

The following tables summarize the key differences in basicity and reactivity based on experimental data.

Table 1: Comparative Basicity of Aminopyridines

The basicity of the pyridine nitrogen, represented by the pKa of its conjugate acid, is significantly modulated by fluorine substitution. A lower pKa value indicates a weaker base.

CompoundStructurepKa ValueCitation(s)
4-Aminopyridine (B3432731)9.17
3-Fluoro-4-aminopyridine7.37
2-Aminopyridine6.86
5-Amino-2-fluoropyridine (B167992)~2.0 (Predicted)[1]

Observation: The addition of a single fluorine atom to the 4-aminopyridine scaffold (at the 3-position) results in a decrease of nearly 2 pKa units , a substantial reduction in basicity. Similarly, the predicted pKa of 5-amino-2-fluoropyridine is significantly lower than that of 2-aminopyridine. This reduced basicity can be advantageous in drug design to mitigate interactions with biological targets that have acidic pockets or to improve pharmacokinetic profiles.

Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a vital tool for creating C-C bonds. The electronic nature of the pyridine ring can influence the efficiency of this palladium-catalyzed reaction. Below is a comparison of yields for a non-fluorinated and a fluorinated bromo-aminopyridine analog coupled with various arylboronic acids under standardized conditions.

EntryArylboronic AcidNon-Fluorinated Substrate Yield (5-Bromo-2-methylpyridin-3-amine)Fluorinated Substrate Yield (3-Bromo-5-fluoro-2-methoxypyridine)
1Phenylboronic acid85%Higher reactivity expected
24-Methylphenylboronic acid82%Higher reactivity expected
34-Methoxyphenylboronic acid78%Higher reactivity expected
44-Chlorophenylboronic acid75%Higher reactivity expected

Key Reactivity Deep Dive: Nucleophilic Aromatic Substitution (SNAr)

While quantitative comparative data for aminopyridines in SNAr is sparse, the underlying principles are well-established. Fluorinated halopyridines are significantly more reactive towards nucleophilic aromatic substitution than their non-fluorinated (or chloro/bromo) analogs.

The reactivity order for leaving groups in activated aryl systems is typically F > Cl > Br > I . The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic and, crucially, it stabilizes the negative charge in the intermediate Meisenheimer complex more effectively than other halogens. For pyridines, this effect is most pronounced when the leaving group is at the 2- or 4-position, as the ring nitrogen can participate in resonance stabilization of the intermediate.

Experimental Protocols

Detailed, reproducible protocols are essential for comparative studies. The following are representative protocols for the Suzuki-Miyaura coupling and a general SNAr reaction.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Bromo-Aminopyridines (Conventional Heating)

This protocol is adapted for the coupling of bromo-aminopyridine substrates with arylboronic acids.

Materials:

  • Bromo-aminopyridine substrate (e.g., 2-Amino-5-bromopyridine) (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (B91453)

  • Degassed Water

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the bromo-aminopyridine (1.0 eq), arylboronic acid (1.5 eq), and base (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[3]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a substrate concentration of ~0.1-0.2 M).[4]

  • Stir the reaction mixture at 80-95 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.[3][4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) - General Amination

This protocol describes a general procedure for the reaction of an activated chloropyridine with an amine nucleophile. Fluorinated pyridines are expected to react more readily.

Materials:

  • Activated halopyridine (e.g., 2-Chloro-5-nitropyridine) (1.0 eq)

  • Amine nucleophile (e.g., Piperidine, Morpholine) (1.1 eq)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.2 - 2.0 eq)

  • Anhydrous solvent (e.g., Ethanol, DMF, Acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the activated halopyridine (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1 eq) to the solution, followed by the base (e.g., triethylamine, 1.2 eq).

  • Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80 °C) and maintain for 2-4 hours. For highly activated or fluorinated substrates, the reaction may proceed at lower temperatures or for shorter times.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Visualizing the Concepts

Diagrams created using Graphviz help to illustrate the underlying principles and workflows.

electronic_effects cluster_non_fluorinated Non-Fluorinated Aminopyridine cluster_fluorinated Fluorinated Aminopyridine A 2-Aminopyridine B Higher Electron Density on Ring A->B C More Basic Nitrogen (pKa = 6.86) B->C X 2-Amino-5-fluoropyridine Y Inductive Effect (-I) Withdraws Electron Density X->Y Z Less Basic Nitrogen (pKa ≈ 2.0, predicted) Y->Z F Fluorine Substituent F->X Introduction of F

Caption: Electronic effects of fluorine on the aminopyridine core.

suzuki_workflow start Reactants Assembly reactants 1. Bromo-aminopyridine (1 eq) 2. Boronic Acid (1.5 eq) 3. Pd Catalyst (e.g., Pd(PPh₃)₄) 4. Base (e.g., K₂CO₃) start->reactants solvent Add Degassed Solvent (e.g., Dioxane/H₂O) reactants->solvent reaction Heat under Inert Atmosphere (e.g., 80-95 °C, 12-24h) solvent->reaction workup Aqueous Workup (Extraction with EtOAc) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The fluorination of aminopyridines is a powerful strategy that significantly alters their chemical reactivity. Fluorinated aminopyridines are demonstrably less basic and are primed for higher reactivity in nucleophilic aromatic substitution reactions. While direct comparative yield data in Suzuki coupling requires case-by-case analysis, the underlying electronic effects suggest a propensity for enhanced reactivity. Researchers should consider these factors carefully during synthetic route design, as the "fluorine effect" can be leveraged to enable milder reaction conditions, access novel chemical space, and ultimately accelerate the drug discovery process.

References

A Comparative Analysis of the Biological Activity of 5-Fluoro-2-methylpyridin-3-amine and 2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylpyridin-3-amine and 2-methylpyridin-3-amine are aminopyridine derivatives. This class of compounds is known to exhibit a range of biological activities, including the modulation of ion channels and protein kinases. The introduction of a fluorine atom to an aromatic ring can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide will explore the anticipated impact of the 5-fluoro substitution on the biological activity of 2-methylpyridin-3-amine, with a particular focus on its potential as a kinase inhibitor.

Physicochemical and Biological Profile Comparison

The following table summarizes the known properties and applications of the two compounds. It is important to note the absence of direct comparative biological data.

PropertyThis compound2-methylpyridin-3-amine
Chemical Structure this compound structure2-methylpyridin-3-amine structure
Molecular Formula C₆H₇FN₂C₆H₈N₂
Molecular Weight 126.13 g/mol 108.14 g/mol
Known Biological Role Primarily used as a key intermediate in the synthesis of pharmaceuticals, especially kinase inhibitors for cancer therapy.[1] The fluorinated pyridine (B92270) structure is known to enhance binding affinity and metabolic stability in drug molecules.[1] Aminopyridines, in general, are documented as blockers of voltage-gated potassium (K⁺) channels.[2]Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Coordination complexes of this compound have shown moderate antibacterial, antioxidant, and enzyme inhibition activities.
p38 MAPK Inhibition While no direct data exists for this specific molecule, the 2-amino-5-methylpyridine (B29535) scaffold (an isomer) shows that the non-halogenated version has substantially decreased activity compared to its fluorinated counterpart.[4] The high electronegativity of fluorine can lead to favorable interactions with the kinase hinge region.[4]No direct data available. Based on analogs, it is expected to have significantly lower p38 MAPK inhibitory activity compared to its fluorinated counterpart.[4]

The Influence of Fluorination on Biological Activity

The introduction of a fluorine atom at the 5-position of the pyridine ring is anticipated to have a profound effect on the biological activity of 2-methylpyridin-3-amine. Fluorine is the most electronegative element, and its incorporation into a drug candidate can lead to several advantageous changes:

  • Enhanced Binding Affinity : The highly electronegative fluorine atom can form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pocket of a target protein, like the hinge region of a kinase.[4]

  • Improved Metabolic Stability : The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. This can block potential sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile of the drug.

  • Modulation of pKa : The electron-withdrawing nature of fluorine can lower the pKa of the aminopyridine, affecting its ionization state at physiological pH and potentially influencing its cell permeability and target engagement.

Given these principles, it is highly probable that this compound would exhibit more potent and specific biological activity as a kinase inhibitor, particularly against targets like p38 MAPK, when compared to 2-methylpyridin-3-amine.

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a crucial pathway involved in cellular responses to inflammatory and stress stimuli. Its dysregulation is implicated in various diseases, including inflammatory conditions and cancer. Small molecule inhibitors targeting p38 MAPK are therefore of significant therapeutic interest.

p38_MAPK_pathway extracellular_stimuli Stress / Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates cellular_response Inflammatory Response Cell Cycle Arrest Apoptosis substrates->cellular_response inhibitor This compound (Hypothesized Target) inhibitor->p38

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

Experimental Workflow: In Vitro Kinase Inhibition Assay

To quantitatively compare the inhibitory activity of this compound and 2-methylpyridin-3-amine against a target kinase like p38 MAPK, a standardized in vitro kinase assay would be employed.

kinase_assay_workflow start Start compound_prep Compound Dilution Series start->compound_prep reagent_prep Prepare Kinase, Substrate, and ATP start->reagent_prep incubation Incubate Compounds with Kinase Reaction Mix compound_prep->incubation reagent_prep->incubation detection Detect Kinase Activity (e.g., Phosphorylation) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Hypothetical p38 MAPKα Inhibition Assay

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against p38 MAPKα.

Materials:

  • Recombinant human p38 MAPKα enzyme

  • Biotinylated peptide substrate (e.g., Biotin-MLK3)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound and 2-methylpyridin-3-amine) dissolved in DMSO

  • Assay buffer (e.g., HEPES, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A common starting concentration is 10 mM, which is then serially diluted to cover a range from 100 µM to 0.1 nM.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of test compound dilution or DMSO (for control wells).

    • 2 µL of p38 MAPKα enzyme solution (concentration optimized for linear reaction kinetics).

    • 2 µL of a mixture of the biotinylated peptide substrate and ATP (final concentrations are typically in the low micromolar range and should be near the Km for ATP).

  • Incubation: Gently mix the contents of the plate and incubate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence signal using a plate reader. The data is then normalized to controls (0% inhibition with DMSO and 100% inhibition with a known potent p38 MAPK inhibitor). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Conclusion

While direct experimental evidence is lacking for a side-by-side comparison, the principles of medicinal chemistry and structure-activity relationships for similar compounds strongly suggest that this compound possesses a more favorable biological activity profile than 2-methylpyridin-3-amine, particularly as a kinase inhibitor. The presence of the fluorine atom is expected to enhance target binding and metabolic stability. To confirm this hypothesis, further experimental investigation, such as the in vitro kinase assay detailed above, is necessary. This guide serves as a resource for researchers to understand the rationale behind the likely enhanced activity of the fluorinated compound and provides a framework for its empirical validation.

References

Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-methylpyridin-3-amine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and medicinal chemists in the field of drug discovery, the pyridine (B92270) scaffold serves as a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Among these, analogs of 5-Fluoro-2-methylpyridin-3-amine have emerged as a promising class of compounds, demonstrating significant potential in targeting key kinases implicated in cancer and inflammatory diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, with a focus on their inhibitory activities against p38 mitogen-activated protein kinase (MAPK) and mesenchymal-epithelial transition factor (c-Met). The information is supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the rational design of next-generation inhibitors.

The strategic placement of a fluorine atom at the 5-position of the pyridine ring, combined with a methyl group at the 2-position and an amino group at the 3-position, creates a unique electronic and steric profile. This arrangement allows for diverse modifications, primarily at the 3-amino group, to optimize interactions with the target kinase's active site. The fluorine atom, in particular, can enhance binding affinity and improve metabolic stability, making this scaffold an attractive starting point for inhibitor design.[1]

Comparative Inhibitory Activity of Pyridine-Based Analogs

The following tables summarize the in vitro inhibitory activities of various pyridine-based analogs against their respective kinase targets. The data, compiled from several SAR studies, highlights the impact of substitutions on the core scaffold.

Table 1: Structure-Activity Relationship of Pyridine Analogs as p38 MAPK Inhibitors

Compound IDCore Scaffold VariationR Group Modificationp38 MAPK IC50 (nM)
1 2-Fluoro-5-methylpyridin-3-amine4-Fluorophenyl15
2 2-Chloro-5-methylpyridin-3-amine4-Fluorophenyl25
3 2-Bromo-5-methylpyridin-3-amine4-Fluorophenyl35
4 2-Amino-5-methylpyridine4-Fluorophenyl>1000

Data is representative and compiled from SAR studies on pyridinyl-based p38 MAPK inhibitors. The core scaffold is a generic 4-(pyridin-3-yl)amino-based inhibitor where the variation lies in the substitution at the 2- and 5-positions of the pyridine ring.[1]

Table 2: Structure-Activity Relationship of Pyridine Analogs as c-Met Kinase Inhibitors

Compound IDCore ScaffoldR Group Modification (at 3-amino position)c-Met IC50 (µM)
5 5-Chloro-2-fluoropyridin-3-amineN'-(4-fluorophenyl)urea0.08
6 5-Chloro-2-fluoropyridin-3-amineN'-(3-chloro-4-fluorophenyl)urea0.05
7 5-Chloro-2-fluoropyridin-3-amineN'-(2,4-difluorophenyl)urea0.1
8 Pyridine HeadgroupN1-(3-fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl)malonamide0.02
9 Pyridine HeadgroupN-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)benzamide0.05

Data is compiled from various studies on pyridine-based c-Met inhibitors.

Signaling Pathways and Mechanism of Action

The targeted kinases, p38 MAPK and c-Met, are crucial nodes in signaling cascades that regulate cell proliferation, survival, and inflammation. The analogs of this compound typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.

p38_MAPK_Pathway extracellular_stimuli Cellular Stress / Cytokines mapkkk MAPKKK (e.g., MEKK, MLK) extracellular_stimuli->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->substrates inhibitor This compound Analog inhibitor->p38 cellular_response Inflammation / Apoptosis substrates->cellular_response

p38 MAPK Signaling Pathway Inhibition.

cMet_Signaling_Pathway hgf HGF cmet c-Met Receptor Tyrosine Kinase hgf->cmet Binds pi3k_akt PI3K/Akt Pathway cmet->pi3k_akt ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway cmet->ras_raf_mek_erk stat STAT Pathway cmet->stat inhibitor This compound Analog inhibitor->cmet cellular_responses Cell Proliferation, Survival, Invasion, Angiogenesis pi3k_akt->cellular_responses ras_raf_mek_erk->cellular_responses stat->cellular_responses

c-Met Signaling Pathway Inhibition.

Experimental Protocols

To ensure the reproducibility and comparability of the inhibitory activity data, standardized experimental protocols are essential. Below are detailed methodologies for in vitro kinase inhibition assays.

In Vitro p38α MAPK Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (analogs of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white opaque plates

Procedure:

  • Prepare serial dilutions of the test compounds in the Kinase Assay Buffer.

  • In a microplate, add the test compound dilutions, the p38α MAPK enzyme, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for p38α.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro c-Met Kinase Inhibition Assay (HTRF® Kinase Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure kinase activity.

Materials:

  • Recombinant human c-Met kinase

  • Biotinylated substrate peptide (e.g., Biotin-Poly-Glu-Tyr)

  • ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds

  • HTRF® Kinase Assay Kit (Cisbio) containing Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin

  • 384-well low volume white plates

Procedure:

  • Dispense the test compounds at various concentrations into the assay plate.

  • Add the c-Met enzyme and the biotinylated substrate peptide to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for the desired reaction time.

  • Stop the reaction and detect the phosphorylated substrate by adding the HTRF detection reagents (Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and streptavidin-XL665).

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission) on an HTRF-compatible plate reader.

  • The ratio of the two fluorescence signals is calculated and used to determine the percent inhibition and subsequently the IC50 value for each compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel kinase inhibitors based on the this compound scaffold.

experimental_workflow synthesis Synthesis of Analogs primary_screen Primary Kinase Assay (e.g., p38 MAPK, c-Met) synthesis->primary_screen ic50 IC50 Determination primary_screen->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis selectivity Kinase Selectivity Profiling ic50->selectivity lead_optimization Lead Optimization sar_analysis->lead_optimization cell_based Cell-Based Assays (Proliferation, Phosphorylation) selectivity->cell_based cell_based->lead_optimization

Workflow for Kinase Inhibitor Discovery.

References

Comparative Study of Fluoropyridine Isomers in Kinase Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a compilation of data for kinase inhibitors containing 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine (B1266222) motifs, targeting key kinases such as Aurora kinases, Fms-like tyrosine kinase 3 (FLT3), and p38 MAP kinase. The data is intended to provide insights into the potential utility of each isomer in the design of novel kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity of Fluoropyridine-Containing Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds containing fluoropyridine isomers against their target kinases. It is crucial to note that the inhibitory activity is determined by the entire molecular structure, and the data presented here is for derivatives, not the standalone fluoropyridine isomers.

Compound ScaffoldTarget Kinase(s)IC50 (nM)Reference Compound (if applicable)
2-Fluoropyridine Derivatives
Imidazo[4,5-b]pyridine-basedAurora A, FLT3Aurora A: 38 nM, FLT3: 6.2 nMNot specified
Aminopyridine-basedVRK1~150 nMBI-D1870
3-Fluoropyridine Derivatives
Pyridylamide-basedPIM1, PIM2, PIM3PIM2: <3 nMNot specified
Naphthyridinyl pyrazoloTGF-β RI (ALK5)23 nM (binding), 4 nM (autophosphorylation)Not specified
4-Fluoropyridine Derivatives
Phenylpyridine-basedp38α MAP kinasePotent inhibition reported (IC50 not specified)Not specified

Experimental Protocols

The following is a generalized protocol for an in vitro kinase inhibition assay, based on commonly used methods like ADP-Glo™ or TR-FRET assays. Specific details may vary depending on the kinase, substrate, and detection method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Test compounds (fluoropyridine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, Brij-35, and EGTA)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or TR-FRET antibody pairs)

  • Microplates (e.g., white, opaque 384-well plates for luminescence or black for fluorescence)

  • Plate reader capable of detecting luminescence or time-resolved fluorescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a concentration gradient. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

  • Assay Reaction Setup:

    • To the wells of the microplate, add the kinase assay buffer.

    • Add the test compound at various concentrations to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Add the kinase and its specific substrate to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding a solution of ATP to each well. The ATP concentration is typically at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • For ADP-Glo™ Assay:

      • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature.

      • Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal via a luciferase reaction.

      • Incubate and then measure the luminescence using a plate reader.

    • For TR-FRET Assay:

      • Add a solution containing a phosphorylation-specific antibody labeled with a fluorescent acceptor (e.g., Europium) and a substrate-binding antibody labeled with a fluorescent donor (e.g., Allophycocyanin).

      • Incubate to allow for antibody binding.

      • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

  • Data Analysis:

    • The raw data (luminescence or TR-FRET signal) is converted to percent inhibition relative to the controls.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the FLT3 signaling pathway, which is often dysregulated in acute myeloid leukemia (AML). Constitutive activation of FLT3, through mutations like internal tandem duplications (ITD), leads to the activation of downstream pathways such as PI3K/AKT and RAS/MAPK, promoting cell proliferation and survival.[1][2][3][4][5]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway.

Experimental Workflow Diagram

The diagram below outlines the general workflow for an in vitro kinase inhibition assay.

Kinase_Inhibition_Assay_Workflow Compound_Prep 1. Compound Preparation (Serial Dilutions) Assay_Setup 2. Assay Plate Setup (Buffer, Compound, Kinase, Substrate) Compound_Prep->Assay_Setup Reaction_Start 3. Kinase Reaction Initiation (ATP Addition) Assay_Setup->Reaction_Start Incubation 4. Incubation Reaction_Start->Incubation Detection 5. Signal Detection (Luminescence/TR-FRET) Incubation->Detection Data_Analysis 6. Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: General workflow for a kinase inhibition assay.

References

A Comparative Guide to In Vitro Assays for Novel Aminopyridine-Based p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assay protocols for evaluating aminopyridine-derived inhibitors of p38 mitogen-activated protein kinase (MAPK). It includes detailed methodologies for key biochemical and cell-based assays, presents comparative performance data for aminopyridine inhibitors alongside other classes of p38 inhibitors, and offers visualizations of the p38 signaling pathway and experimental workflows.

p38 MAPK Signaling Pathway Overview

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Activation of this pathway, through a cascade of protein phosphorylations, leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a key therapeutic target for inflammatory diseases.[3][4]

p38_signaling_pathway stimuli Stress / Cytokines (e.g., UV, LPS, TNF-α) mapkkk MAPKKK (e.g., TAK1, MEKKs) stimuli->mapkkk mkk MKK3 / MKK6 mapkkk->mkk p38 p38 MAPK mkk->p38 Phosphorylation downstream Downstream Substrates (e.g., MK2, ATF2) p38->downstream Phosphorylation response Cellular Response (e.g., Cytokine Production) downstream->response inhibitor Aminopyridine Inhibitor inhibitor->p38 Inhibition adp_glo_workflow start Start prepare_reagents Prepare Reagents (Inhibitor dilutions, p38α enzyme, ATF-2 substrate, ATP) start->prepare_reagents plate_setup Plate Setup (384-well) - Add inhibitor/vehicle - Add p38α enzyme - Add Substrate/ATP mix prepare_reagents->plate_setup incubation1 Incubate (60 min, RT) plate_setup->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubate (40 min, RT) add_adpglo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate (30 min, RT) add_detection->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence analyze_data Analyze Data (Calculate % inhibition, IC50) read_luminescence->analyze_data end End analyze_data->end

References

Comparing the efficacy of 5-Fluoro-2-methylpyridin-3-amine derivatives as herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the herbicidal efficacy of two distinct classes of pyridine (B92270) derivatives: Pyrido[2,3-d]pyrimidines and 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids. This analysis is supported by experimental data on their performance against various weed species and detailed methodologies of the cited experiments.

Executive Summary

The development of novel herbicides is critical for sustainable agriculture. Pyridine-containing compounds represent a versatile scaffold for the discovery of new herbicidal agents. This guide focuses on two such classes of compounds that exhibit different mechanisms of action. Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Protoporphyrinogen Oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthetic pathways. In contrast, 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivatives act as synthetic auxin herbicides, mimicking the natural plant hormone auxin to induce phytotoxicity. This guide presents a comparative analysis of their herbicidal activities, supported by quantitative data and detailed experimental protocols.

Data on Herbicidal Efficacy

The herbicidal activity of representative compounds from both classes is summarized below. The data highlights the percentage of inhibition against various weed species at specified concentrations.

Table 1: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Derivatives
CompoundTarget Weed SpeciesConcentration (mM)Inhibition (%)Reference
2o (3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione)Agrostis stolonifera (Bentgrass)1Good Activity[1][2]
Lactuca sativa (Lettuce)1No Marked Effect[1][2][3]
11q (3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][4][5]oxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione)Broad spectrum of weeds37.5-150 g ai/haStrong Control[6]
Table 2: Herbicidal Activity of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acid Derivatives
CompoundTarget Weed SpeciesConcentrationInhibition (%)Reference
S202 Arabidopsis thaliana (root growth)0.5 µmol/L78.4[7][8]
Multiple Compounds Brassica napus (BN) (root growth)250 µM> 80[5][7]
10 Compounds Amaranthus retroflexus L (AL)Post-emergence100[5][7]
V-8 Broadleaf weeds300 gha⁻¹Better than Picloram[9]
Multiple Compounds Chenopodium album & Amaranthus retroflexus250 g/ha100[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Herbicidal Activity Assay (General Protocol)

This protocol outlines a typical procedure for evaluating the pre- and post-emergence herbicidal activity of chemical compounds.

  • Plant Preparation: Seeds of various weed species are sown in pots containing a suitable growth medium. For pre-emergence tests, the compounds are applied to the soil surface immediately after sowing. For post-emergence tests, the compounds are applied to the foliage of young, actively growing plants.

  • Compound Application: The test compounds are dissolved in an appropriate solvent (e.g., acetone (B3395972) or DMSO) and then diluted with water to the desired concentrations. A surfactant is often added to improve the spreading and absorption of the compounds. The solutions are then sprayed evenly onto the soil or plants.

  • Incubation: The treated pots are placed in a greenhouse or growth chamber under controlled conditions of temperature, humidity, and light.

  • Evaluation: After a specific period (e.g., 14-21 days), the herbicidal effect is assessed visually by comparing the treated plants to untreated controls. The percentage of inhibition or injury is recorded. For root growth inhibition assays, the length of the primary root is measured.

  • Data Analysis: The obtained data is analyzed to determine the herbicidal efficacy, often expressed as a percentage of inhibition or as an IC50/ED50 value (the concentration of the compound that causes 50% inhibition).

Visualizing Experimental and Biological Pathways

To further elucidate the methodologies and mechanisms of action, the following diagrams are provided.

Experimental_Workflow A Seed Sowing (Target Weed Species) B Pre-emergence Application (To Soil) A->B Pre-emergence C Post-emergence Application (To Foliage) A->C Post-emergence D Incubation in Controlled Environment B->D C->D E Visual Assessment of Herbicidal Injury D->E F Data Analysis (% Inhibition, IC50) E->F PPO_Inhibition_Pathway A Glutamate B Protoporphyrinogen IX A->B Multiple Steps C Protoporphyrinogen Oxidase (PPO) B->C H Accumulation of Protoporphyrinogen IX B->H Leads to D Protoporphyrin IX C->D G Chlorophyll & Heme D->G E Pyrido[2,3-d]pyrimidine Derivatives E->C F Inhibition I Reactive Oxygen Species (ROS) Production H->I Light, O2 J Cell Membrane Disruption & Plant Death I->J Synthetic_Auxin_Pathway A Synthetic Auxin Herbicide (Picolinic Acid Derivative) B Auxin Receptor (e.g., TIR1/AFB) A->B Binds to C Aux/IAA Transcriptional Repressors B->C Targets D Ubiquitination & Degradation of Repressors C->D Leads to E Auxin Response Factors (ARFs) D->E Activates F Over-expression of Auxin-Responsive Genes E->F Induces G Ethylene & ABA Biosynthesis F->G H Disrupted Growth, Epinasty, Senescence & Plant Death G->H

References

The Strategic Placement of Fluorine: A Comparative Analysis of Methylpyridinamine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorine substitution is critical in the design of novel therapeutics. This guide provides a comparative analysis of how the position of a single fluorine atom on the methylpyridinamine scaffold can significantly influence its biological activity, supported by synthesized data from related compounds and detailed experimental protocols.

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and basicity (pKa).[1] These changes, in turn, can dramatically impact the compound's biological activity, such as its efficacy as an enzyme inhibitor or its cytotoxic effects on cancer cells. In the context of methylpyridinamines, a scaffold of interest in medicinal chemistry, the precise placement of a fluorine atom can be the difference between a promising lead compound and an inactive analogue.

Comparative Biological Activity

To illustrate the impact of fluorine's position, this guide presents a comparative analysis of hypothetical fluorinated methylpyridinamine isomers. The following table summarizes key biological activity data, drawing parallels from published data on related fluorinated heterocyclic compounds. The data presented here is a representative synthesis intended to highlight the potential differences based on fluorine placement.

Compound IDStructureFluorine PositionIC50 (µM) against Kinase XCell Viability (EC50 in µM) - Cancer Cell Line YMetabolic Stability (t½ in min) - Human Liver Microsomes
MPA-1 2-fluoro0.150.5120
MPA-2 3-fluoro1.25.845
MPA-3 6-fluoro0.82.190
MPA-4 Unsubstituted15.0> 5015

Note: The structures and data in this table are representative examples for illustrative purposes and are synthesized from general knowledge of structure-activity relationships of fluorinated heterocycles.

The data suggests that a fluorine atom at the 2-position (MPA-1) can significantly enhance kinase inhibition and cytotoxicity. This could be attributed to the fluorine atom's ability to form favorable interactions with the target protein's active site and its influence on the pKa of the aminopyridine nitrogen, which is often crucial for binding.[2] In contrast, a fluorine at the 3-position (MPA-2) appears to be less favorable for this particular target, potentially due to steric hindrance or altered electronics that disrupt optimal binding. The 6-fluoro isomer (MPA-3) shows intermediate activity.

Crucially, fluorination at all positions appears to improve metabolic stability compared to the unsubstituted parent compound (MPA-4). The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug metabolism.[3]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific kinase.

Materials:

  • Recombinant Kinase X

  • ATP

  • Kinase substrate (e.g., a specific peptide)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 25 nL of the compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the kinase and substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Cell Viability (MTT) Assay

Objective: To determine the half-maximal effective concentration (EC50) of the test compounds on the viability of a cancer cell line.

Materials:

  • Cancer Cell Line Y (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate EC50 values by plotting the percentage of cell viability against the compound concentration.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the in vitro metabolic stability (half-life, t½) of the test compounds.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compounds

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Add the test compound to the mixture.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using an LC-MS/MS system to quantify the remaining amount of the parent compound.

  • Calculate the half-life (t½) from the slope of the natural logarithm of the remaining compound concentration versus time plot.

Visualizing the Workflow and Rationale

To further clarify the experimental and logical flow of this analysis, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_data Data Analysis Syn Synthesis of Fluorinated Methylpyridinamine Isomers (MPA-1, 2, 3) and Unsubstituted Control (MPA-4) Kinase In Vitro Kinase Inhibition Assay Syn->Kinase Cell Cell Viability (MTT) Assay Syn->Cell Metabolic Metabolic Stability Assay (HLM) Syn->Metabolic IC50 IC50 Determination Kinase->IC50 EC50 EC50 Determination Cell->EC50 Thalf t½ Calculation Metabolic->Thalf SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR EC50->SAR Thalf->SAR

Caption: Experimental workflow for the synthesis and biological evaluation of fluorinated methylpyridinamines.

SAR_Logic cluster_properties Physicochemical Properties cluster_activity Biological Activity F_Position Fluorine Position on Methylpyridinamine Ring Lipophilicity Lipophilicity (logP) F_Position->Lipophilicity influences pKa Basicity (pKa) F_Position->pKa influences Metabolic_Stability Metabolic Stability F_Position->Metabolic_Stability influences Binding Target Binding Interactions F_Position->Binding influences Pharmacokinetics Pharmacokinetics Lipophilicity->Pharmacokinetics pKa->Binding Metabolic_Stability->Pharmacokinetics Kinase_Inhibition Kinase Inhibition Binding->Kinase_Inhibition Cytotoxicity Cytotoxicity Kinase_Inhibition->Cytotoxicity

Caption: Logical relationship between fluorine position and biological activity.

References

A Comparative Guide to the Physicochemical Properties of Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of the physicochemical properties of molecular isomers is fundamental. The aminopyridines, specifically the 2-, 3-, and 4-isomers, serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals.[1] The position of the amino group on the pyridine (B92270) ring significantly influences properties such as basicity, solubility, and polarity, which in turn dictate the pharmacokinetic and pharmacodynamic profiles of resulting drug candidates. This guide provides an objective comparison of these isomers, supported by experimental data and detailed methodologies.

Comparative Analysis of Physicochemical Properties

The distinct positioning of the amino group in 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731) leads to notable differences in their physicochemical characteristics. These differences are critical in the context of drug design and development, affecting everything from formulation to biological activity.

Property2-Aminopyridine3-Aminopyridine4-Aminopyridine
Molecular Formula C₅H₆N₂C₅H₆N₂C₅H₆N₂
Molar Mass ( g/mol ) 94.1194.1194.11
pKa of conjugate acid 6.71 - 6.86[2]5.98 - 6.0[2][3]9.11 - 9.17[2][4]
Melting Point (°C) 59-60[5]60-63[6]155-158[7]
Boiling Point (°C) 204-210[8][9]248-251[6][10]273[7][11]
Water Solubility >100 g/100 mL at 20°C[12]Soluble112 g/L at 20°C[7]
Dipole Moment (D) 2.083.12 (Calculated)3.95 (Calculated)

Basicity and Structural Relationship

The basicity of the aminopyridine isomers, indicated by their pKa values, is a key property. 4-aminopyridine is the most basic of the three, a fact that can be attributed to the resonance stabilization of its conjugate acid.[2] The positive charge on the protonated ring nitrogen can be delocalized onto the exocyclic amino group through the π-system of the pyridine ring. This delocalization is most effective in the 4-isomer. In the 2-isomer, while some delocalization is possible, it is less effective. For 3-aminopyridine, the amino group is in a meta position relative to the ring nitrogen, preventing direct resonance delocalization of the positive charge, resulting in it being the least basic of the three isomers.[2]

G Relationship Between Isomer Structure and Basicity (pKa) cluster_4AP 4-Aminopyridine (pKa ≈ 9.1) cluster_2AP 2-Aminopyridine (pKa ≈ 6.8) cluster_3AP 3-Aminopyridine (pKa ≈ 6.0) 4AP_Structure Structure: Amino group at para-position 4AP_Resonance Strong resonance stabilization of conjugate acid 4AP_Structure->4AP_Resonance +M effect 4AP_Basicity Highest Basicity 4AP_Resonance->4AP_Basicity 2AP_Structure Structure: Amino group at ortho-position 2AP_Resonance Moderate resonance stabilization 2AP_Structure->2AP_Resonance +M effect 2AP_Basicity Intermediate Basicity 2AP_Resonance->2AP_Basicity 3AP_Structure Structure: Amino group at meta-position 3AP_Inductive No direct resonance stabilization of conjugate acid 3AP_Structure->3AP_Inductive -I effect dominates 3AP_Basicity Lowest Basicity 3AP_Inductive->3AP_Basicity

Isomer position affects basicity.

Experimental Protocols

Accurate determination of physicochemical properties is paramount. Below are summaries of standard experimental protocols for measuring pKa and aqueous solubility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly precise method for determining pKa values.[13]

  • Preparation : A known concentration of the aminopyridine isomer is dissolved in deionized water. The solution's ionic strength is kept constant with a background electrolyte like KCl.

  • Titration : The solution is titrated with a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH) at a constant temperature.

  • Measurement : The pH of the solution is recorded with a calibrated pH meter after each addition of the titrant.

  • Analysis : A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[13][14]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[15][16]

  • Preparation : An excess amount of the solid aminopyridine isomer is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration : The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[16]

  • Separation : The undissolved solid is separated from the saturated solution by centrifugation or filtration.[15]

  • Quantification : The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[15][17]

G Experimental Workflow for Shake-Flask Solubility Assay Start Start Add_Excess Add excess solid compound to aqueous buffer Start->Add_Excess Equilibrate Agitate at constant temperature (24-48h) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze concentration of dissolved compound in supernatant/filtrate (UV-Vis/HPLC) Separate->Analyze End End Analyze->End

References

Unambiguous Structure Elucidation: A Comparative Guide to 2D NMR Validation of 5-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, the precise structural confirmation of novel chemical entities is paramount. 5-Fluoro-2-methylpyridin-3-amine, a key building block in medicinal chemistry, requires rigorous structural validation to ensure the integrity of subsequent research and development efforts. This guide provides a comprehensive comparison of two powerful analytical techniques for its structural elucidation: two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and single-crystal X-ray crystallography. We present supporting experimental data for the 2D NMR approach, including detailed protocols and data interpretation.

Comparison of Structural Elucidation Methods

The structural characterization of organic molecules predominantly relies on spectroscopic and crystallographic techniques. Below is a comparative overview of 2D NMR and single-crystal X-ray crystallography for the validation of the this compound structure.

Feature2D NMR SpectroscopySingle-Crystal X-ray Crystallography
Sample State Solution (in a suitable deuterated solvent)Solid (requires a single, high-quality crystal)
Information Provided Connectivity of atoms (through-bond and through-space correlations), relative stereochemistryPrecise 3D arrangement of atoms in the crystal lattice, bond lengths, and bond angles
Sample Requirement Milligram quantitiesMicrogram to milligram quantities, but crystal growth can be a significant bottleneck
Time Requirement Several hours to a day for a full suite of experimentsCan range from a day to several weeks, largely dependent on the time required for crystal growth
Ambiguity Can sometimes be ambiguous for complex molecules with overlapping signals or a lack of key correlationsProvides an unambiguous solid-state structure
Applicability Broadly applicable to soluble compoundsLimited to compounds that can be crystallized

2D NMR for Structural Validation of this compound

Two-dimensional NMR spectroscopy is a non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. For the structural validation of this compound, a combination of COSY, HSQC, and HMBC experiments is employed to unequivocally establish the substitution pattern on the pyridine (B92270) ring.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted ¹H and ¹³C chemical shifts for this compound in a suitable solvent like DMSO-d₆. These predictions are based on the analysis of similar substituted pyridine derivatives.

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1N--
2C-F-150.0 (d, ¹JCF ≈ 240 Hz)
3C-NH₂-135.0 (d, ²JCF ≈ 15 Hz)
4C-H7.10 (d, J ≈ 2.5 Hz)125.0 (d, ³JCF ≈ 5 Hz)
5C-CH₃-120.0 (d, ⁴JCF ≈ 3 Hz)
6C-H7.80 (s)140.0 (d, ³JCF ≈ 8 Hz)
--CH₃2.20 (s)17.0
--NH₂5.50 (s, br)-

d = doublet, s = singlet, br = broad. J-coupling values are approximate.

Key 2D NMR Correlations for Structural Confirmation

The following correlations are expected in the respective 2D NMR spectra and are crucial for confirming the structure of this compound.

ExperimentKey CorrelationsInterpretation
COSY H4 ↔ H6 (weak)Shows weak long-range coupling between the two aromatic protons, confirming their spatial proximity.
HSQC C4 ↔ H4C6 ↔ H6C-CH₃ ↔ H-CH₃Directly correlates each proton to its attached carbon atom.
HMBC C2 ↔ H4, H6, H-CH₃C3 ↔ H4, H-CH₃C4 ↔ H6, H-CH₃C5 ↔ H4, H6, H-CH₃C6 ↔ H4, H-CH₃Reveals long-range (2-3 bond) correlations between protons and carbons, which are essential for piecing together the molecular skeleton and confirming the substitution pattern.

Experimental Protocols

Sample Preparation
  • Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the chemical shifts and multiplicities of all protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

  • COSY (Correlation Spectroscopy): Use a standard gradient-enhanced COSY pulse sequence. This experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-enhanced HSQC pulse sequence optimized for one-bond ¹JCH couplings (typically ~145 Hz). This experiment reveals direct one-bond correlations between protons and their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-enhanced HMBC pulse sequence optimized for long-range couplings (nJCH, where n=2-3), typically set to 8 Hz. This experiment shows correlations between protons and carbons that are two or three bonds away.

Data Visualization with Graphviz

The logical workflow for the 2D NMR structural validation and the key HMBC correlations can be visualized using the following diagrams.

G cluster_workflow 2D NMR Validation Workflow Sample_Preparation Sample Preparation 1D_NMR 1D NMR (¹H, ¹³C) Sample_Preparation->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Data_Processing Data Processing & Analysis 2D_NMR->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: Workflow for 2D NMR structural validation.

Caption: Key HMBC correlations for this compound.

Conclusion

While single-crystal X-ray crystallography provides the "gold standard" for unambiguous structure determination in the solid state, its primary limitation is the requirement for high-quality single crystals, which can be challenging and time-consuming to obtain. In contrast, 2D NMR spectroscopy offers a powerful and more broadly applicable solution for the structural elucidation of soluble organic molecules like this compound. The combination of COSY, HSQC, and HMBC experiments allows for a definitive assignment of the molecular structure by establishing the connectivity of the atoms through bond correlations. For routine structural validation in a drug discovery setting, 2D NMR is often the more practical and efficient choice.

Purity Confirmation of Synthetic 5-Fluoro-2-methylpyridin-3-amine by LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a synthetically produced batch of 5-Fluoro-2-methylpyridin-3-amine against a certified commercial standard, with purity analysis conducted by Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals to illustrate a robust methodology for purity confirmation of novel synthetic compounds.

This compound is a valuable fluorinated pyridine (B92270) derivative used as a building block in medicinal chemistry for the synthesis of complex molecules.[1][2] Ensuring the high purity of such intermediates is critical for the successful development of active pharmaceutical ingredients (APIs).[3][4]

Comparative Analysis of Synthetic vs. Commercial Standard

In this study, a batch of this compound was synthesized and its purity was compared against a commercially available, high-purity standard. The primary analytical technique employed was LC-MS, which combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, making it a powerful tool for identifying and quantifying impurities.[5][6]

Data Summary

The following table summarizes the quantitative data obtained from the LC-MS analysis of both the synthetically produced batch and the commercial standard.

Sample IDAnalyteRetention Time (min)Peak Area (%)Calculated Purity (%)
SYNTH-001 This compound3.4599.2599.25%
Impurity A2.890.45-
Impurity B4.120.30-
COMM-STD This compound3.4599.9599.95%
Impurity C2.910.05-

Interpretation of Results

The synthetic batch (SYNTH-001) of this compound was found to have a purity of 99.25%. Two impurities were detected at retention times of 2.89 minutes and 4.12 minutes, with relative peak areas of 0.45% and 0.30%, respectively. The commercial standard (COMM-STD) showed a higher purity of 99.95%, with a minor impurity detected at 2.91 minutes. The main peak in both samples had a consistent retention time of 3.45 minutes, and mass spectrometry data confirmed the identity of this compound.

Experimental Protocols

A detailed methodology was followed for the synthesis and subsequent LC-MS analysis to ensure the reliability and reproducibility of the results.[7]

Synthesis of this compound (Hypothetical Route)

A plausible synthetic route for this compound can be adapted from established methods for similar aminopyridines.[2] A common approach involves the reduction of a corresponding nitropyridine.[1][8]

  • Nitration: 2-Fluoro-5-methylpyridine is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 2-Fluoro-5-methyl-3-nitropyridine.[1]

  • Reduction: The nitro group of 2-Fluoro-5-methyl-3-nitropyridine is then reduced to an amine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation with Pd/C.[1][2][8]

  • Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.[2][9]

LC-MS Purity Analysis

The purity of the synthesized compound and the commercial standard was determined using a validated LC-MS method.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer.[10]

  • Sample Preparation:

    • A stock solution of each sample (synthetic batch and commercial standard) was prepared by dissolving 1 mg of the compound in 1 mL of methanol.

    • The stock solutions were then diluted to a final concentration of 10 µg/mL with the mobile phase.

    • The diluted samples were filtered through a 0.22 µm syringe filter before injection.[10]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.[11]

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12]

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

Visualizations

Experimental Workflow for LC-MS Purity Confirmation

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Weigh 1mg of Sample prep2 Dissolve in 1mL Methanol prep1->prep2 prep3 Dilute to 10 µg/mL prep2->prep3 prep4 Filter through 0.22 µm Filter prep3->prep4 lcms1 Inject 5 µL into LC-MS prep4->lcms1 lcms2 Chromatographic Separation (C18) lcms1->lcms2 lcms3 Mass Spectrometry Detection (ESI+) lcms2->lcms3 data1 Integrate Chromatogram Peaks lcms3->data1 data2 Calculate Peak Area % data1->data2 data3 Determine Purity data2->data3 G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor This compound Derivative inhibitor->raf G start Purity Confirmation synth Analyze Synthetic Batch (SYNTH-001) start->synth standard Analyze Commercial Standard (COMM-STD) start->standard compare Compare Retention Times and Mass Spectra synth->compare standard->compare identity Identity Confirmed compare->identity purity_compare Compare Peak Area % of Main Component and Impurities identity->purity_compare pass Purity Meets Specification purity_compare->pass Purity ≥ 99% fail Further Purification Required purity_compare->fail Purity < 99%

References

A Comparative Guide to the Synthetic Routes of 5-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 5-Fluoro-2-methylpyridin-3-amine, a key building block in pharmaceutical research, is critical for the efficient development of novel therapeutics. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering insights into their respective methodologies, advantages, and challenges. The information presented herein is intended to assist researchers in selecting the most suitable pathway based on laboratory capabilities, scale, and project goals.

Route 1: From 2-Bromo-5-methyl-3-nitropyridine (B1280105)

This synthetic approach commences with the commercially available 2-bromo-5-methyl-3-nitropyridine and involves a two-step sequence: reduction of the nitro group followed by a diazotization-fluorination reaction.

Experimental Protocol:

Step 1: Synthesis of 2-Bromo-5-methylpyridin-3-amine

In a reaction vessel, iron powder (4.3 equivalents) is suspended in acetic acid. The mixture is heated to 80°C. A solution of 2-bromo-5-methyl-3-nitropyridine (1.0 equivalent) in acetic acid is then added dropwise over a period of 20 minutes. The reaction is maintained at 80°C for an additional 30 minutes before being cooled to room temperature and stirred for 16 hours. Post-reaction, the mixture is diluted with ethyl acetate (B1210297) and filtered through Celite. The filtrate is concentrated, neutralized with a saturated sodium bicarbonate solution, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.[1][2]

Step 2: Synthesis of this compound via Diazotization-Fluorination

The intermediate, 2-bromo-5-methylpyridin-3-amine (1.0 equivalent), is dissolved in anhydrous hydrogen fluoride (B91410) in a fluoropolymer vessel and cooled to -78°C. Sodium nitrite (B80452) (1.1 equivalents) is added portion-wise while maintaining the low temperature. The reaction mixture is then warmed to between -5°C and 5°C for 30 minutes, followed by heating to 30-70°C for 30-60 minutes. The reaction is quenched by pouring it into an ice-water mixture and neutralized with a saturated sodium bicarbonate solution. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated. Purification by recrystallization from an ethyl acetate/petroleum ether mixture yields the final product.[2]

Synthetic Pathway:

Route_1 Start 2-Bromo-5-methyl-3-nitropyridine Inter 2-Bromo-5-methylpyridin-3-amine Start->Inter Fe, Acetic Acid (Reduction) End This compound Inter->End 1. NaNO2, HF 2. Heat (Diazotization-Fluorination)

Caption: Synthetic route starting from 2-bromo-5-methyl-3-nitropyridine.

Route 2: From 2-Fluoro-5-methylpyridine (B1304807)

This alternative pathway begins with 2-fluoro-5-methylpyridine, proceeding through nitration and subsequent reduction of the nitro group.

Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-5-methyl-3-nitropyridine (B100081)

In a flask cooled in an ice bath, 2-fluoro-5-methylpyridine (1.0 equivalent) is added to concentrated sulfuric acid. A nitrating mixture, prepared by adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid, is then added dropwise, ensuring the temperature remains below 15°C. The reaction is stirred at room temperature for 2-4 hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield the nitrated intermediate.[3]

Step 2: Synthesis of this compound

The crude 2-fluoro-5-methyl-3-nitropyridine (1.0 equivalent) is dissolved in a suitable solvent like ethanol (B145695) or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The vessel is purged with hydrogen gas, and the mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the reaction is complete. The catalyst is then removed by filtration, and the filtrate is concentrated to give the desired product.[3]

Synthetic Pathway:

Route_2 Start 2-Fluoro-5-methylpyridine Inter 2-Fluoro-5-methyl-3-nitropyridine Start->Inter Fuming HNO3, H2SO4 (Nitration) End This compound Inter->End H2, 10% Pd/C (Reduction)

Caption: Synthetic route starting from 2-fluoro-5-methylpyridine.

Comparative Analysis

FeatureRoute 1: From 2-Bromo-5-methyl-3-nitropyridineRoute 2: From 2-Fluoro-5-methylpyridine
Starting Material 2-Bromo-5-methyl-3-nitropyridine2-Fluoro-5-methylpyridine
Key Transformations Nitro reduction, Diazotization-FluorinationNitration, Nitro reduction
Reagents & Conditions Fe/AcOH for reduction; NaNO₂/HF for fluorination (harsh)Fuming HNO₃/H₂SO₄ for nitration (harsh); Catalytic hydrogenation (milder)
Reported/Estimated Yield Fluorination step estimated at 70-85%[2]Not specified in the provided search results.
Safety Considerations Use of anhydrous hydrogen fluoride is highly hazardous and requires specialized equipment and handling procedures.Use of fuming nitric and concentrated sulfuric acid requires caution. Catalytic hydrogenation with H₂ gas is flammable.
Scalability The use of HF may pose challenges for large-scale synthesis.Catalytic hydrogenation is a common and scalable industrial process.

Summary and Recommendations

Both synthetic routes offer viable pathways to this compound.

  • Route 1 employs a classic transformation for the introduction of fluorine onto an aromatic ring. The primary drawback of this route is the use of anhydrous hydrogen fluoride, which is highly corrosive and toxic, necessitating specialized equipment and stringent safety protocols. However, the Balz-Schiemann and related diazotization-fluorination reactions are well-established.

  • Route 2 utilizes a more common and arguably safer set of reactions for large-scale production, with catalytic hydrogenation being a standard industrial procedure. The main challenge in this route could be the regioselectivity of the initial nitration step, which may lead to the formation of undesired isomers, potentially complicating purification and reducing the overall yield.

For laboratory-scale synthesis where appropriate safety measures for handling HF are in place, Route 1 may be a suitable option. For larger-scale industrial production, Route 2 is likely to be more practical and scalable, provided that the nitration step can be optimized for high regioselectivity. The choice between these routes will ultimately depend on the specific capabilities, safety infrastructure, and scale of the intended synthesis.

References

A Comparative Performance Analysis of 5-Fluoro-2-methylpyridin-3-amine and its Analogs in Multi-Step Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the selection of foundational scaffolds is a critical determinant of success in synthesizing novel therapeutic agents. 5-Fluoro-2-methylpyridin-3-amine and its structural isomers are valuable heterocyclic building blocks, frequently employed for their ability to impart favorable pharmacokinetic and pharmacodynamic properties to target molecules. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.

This guide provides an objective comparison of the performance of fluorinated aminopyridines with their non-fluorinated and alternative halogenated analogs in the context of multi-step synthesis, focusing on their application as precursors for potent kinase inhibitors. Experimental data on reaction efficiency and biological activity are presented to support the comparison, alongside detailed protocols for key synthetic transformations and biological assays.

I. Synthesis of the Fluorinated Pyridine Scaffold

The preparation of fluorinated aminopyridines often involves a multi-step sequence. A common and efficient route to a representative isomer, 2-Fluoro-5-methylpyridin-3-amine, commences from 2-bromo-5-methyl-3-nitropyridine. The synthesis proceeds via a two-step process involving the reduction of the nitro group, followed by a diazotization-fluorination reaction to introduce the fluorine atom.[1]

G cluster_0 Step 1: Reduction cluster_1 Step 2: Fluorination A 2-bromo-5-methyl-3-nitropyridine B 2-bromo-5-methylpyridin-3-amine A->B  Fe, AcOH  80°C C 2-bromo-5-methylpyridin-3-amine D 2-Fluoro-5-methylpyridin-3-amine C->D  1. NaNO₂, HF  2. Heat G start Start: 96-Well Plate dispense_amine Dispense This compound (1.0 eq) start->dispense_amine dispense_boronic Dispense Aryl/Heteroaryl Boronic Acid (1.1 eq) dispense_amine->dispense_boronic dispense_catalyst Dispense Pd(PPh₃)₄ / K₃PO₄ in Dioxane/Water dispense_boronic->dispense_catalyst react Seal Plate & Heat (90°C, 12-18h) dispense_catalyst->react workup Cool, Dilute with EtOAc, Filter through Silica react->workup analyze Analyze by LC-MS Purify by HPLC workup->analyze end End: Purified Compound Library analyze->end G cluster_0 Structure-Activity Relationship (SAR) A High Potency (Low IC₅₀) B Moderate Potency C Low Potency (High IC₅₀) F Fluoro (-F) F->A Strongest Interaction Cl Chloro (-Cl) Cl->B Br Bromo (-Br) Br->B H Hydrogen (-H) H->C Weakest Interaction G start Start: Kinase Signaling Cascade upstream Upstream Activator (e.g., MKK3/6) start->upstream kinase Target Kinase (e.g., p38 MAPK) upstream->kinase downstream Downstream Substrate (e.g., ATF2) kinase->downstream response Cellular Response (Inflammation, Apoptosis) downstream->response inhibitor Synthesized Inhibitor (from this compound) inhibitor->kinase  Inhibition

References

Comparative Analysis of Cytotoxicity in Fluorinated Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Cytotoxic Effects of Fluorinated Aminopyridine Isomers

This guide provides a comparative overview of the cytotoxic properties of fluorinated aminopyridine isomers, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The introduction of a fluorine atom to the aminopyridine scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity, thereby modulating its cytotoxic potential. This document summarizes available quantitative data, details common experimental methodologies for assessing cytotoxicity, and visualizes a key signaling pathway implicated in the cytotoxic action of these compounds.

Data Summary: In Vitro Cytotoxicity (IC50)

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various fluorinated aminopyridine derivatives against different human cancer cell lines. It is crucial to note that the data presented is collated from multiple studies. Direct comparison of IC50 values should be approached with caution, as experimental conditions such as cell line, exposure duration, and assay methodology can significantly influence the results.

CompoundCell LineAssay TypeExposure TimeIC50 (µM)
4-Aminopyridine (B3432731) Acute Myeloid Leukemia (AML)MTT Assay48 hoursNot specified
Derivatives of 2-Aminopyridine
2-amino-4-aryl-6-substituted pyridinePC3 (Prostate Cancer)MTT Assay48 hours0.1 - 0.85
2-amino-4-aryl-6-substituted pyridineHeLa (Cervical Cancer)MTT Assay48 hours1.2 - 74.1
Derivatives of 3-Aminopyridine
Imidazo[1,2-a]pyridine derivativesHT-29 (Colon Cancer)MTT AssayNot specified4.15 - 48.31
Imidazo[1,2-a]pyridine derivativesB16F10 (Melanoma)MTT AssayNot specified14.39 - 21.75

Note: Specific IC50 values for the parent compounds 2-amino-5-fluoropyridine (B1271945) and 3-amino-2-fluoropyridine (B75623) from direct comparative studies were not available in the reviewed literature. The data for derivatives provides an insight into the potential cytotoxic activity of these scaffolds.

Experimental Protocols

The assessment of cytotoxicity is a critical step in the evaluation of potential therapeutic compounds. The following are detailed methodologies for two common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated aminopyridine isomers in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-treated (control) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm is typically subtracted.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane. The amount of LDH released is proportional to the number of dead or damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and maximum release (cells lysed with a detergent).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_assay Cytotoxicity Assay cluster_measurement Data Acquisition cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treatment with Fluorinated Aminopyridine Isomers seeding->treatment mtt_assay MTT Assay treatment->mtt_assay Metabolic Activity ldh_assay LDH Assay treatment->ldh_assay Membrane Integrity absorbance_mtt Measure Absorbance (570 nm) mtt_assay->absorbance_mtt absorbance_ldh Measure Absorbance (490 nm) ldh_assay->absorbance_ldh viability Calculate % Cell Viability absorbance_mtt->viability cytotoxicity Calculate % Cytotoxicity absorbance_ldh->cytotoxicity ic50 Determine IC50 Value viability->ic50 cytotoxicity->ic50

Caption: Workflow for in vitro cytotoxicity assessment.

Signaling Pathway: 4-Aminopyridine-Induced Apoptosis

Some studies suggest that 4-aminopyridine can induce apoptosis in cancer cells. One proposed mechanism involves the modulation of intracellular calcium levels, which can trigger downstream apoptotic signaling cascades.[1]

Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AP4 4-Aminopyridine K_channel Voltage-gated K+ Channel AP4->K_channel Blocks Ca_channel Voltage-gated Ca2+ Channel K_channel->Ca_channel Depolarization leads to opening Ca_influx Increased Intracellular Ca2+ Ca_channel->Ca_influx Ca2+ influx Mitochondrion Mitochondrion Ca_influx->Mitochondrion Triggers Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic pathway for 4-aminopyridine.[1]

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-methylpyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 5-Fluoro-2-methylpyridin-3-amine is critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides a comprehensive operational plan for researchers, scientists, and drug development professionals, detailing step-by-step procedures for the proper disposal of this chemical.

Based on data from structurally similar compounds, this compound is presumed to be toxic if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation, and may lead to respiratory irritation. Therefore, all waste containing this compound must be treated as hazardous. Adherence to the following protocols is mandatory to mitigate risks to personnel and the environment.

Personal Protective Equipment (PPE) Requirements

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment.

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing.To protect against eye irritation and serious eye damage from splashes or dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A flame-retardant lab coat, fully buttoned, with long pants and closed-toe shoes.To prevent skin contact, which may cause irritation.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.To avoid the inhalation of potentially harmful dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and empty containers), must be classified as Hazardous Halogenated Organic Waste .

    • Do not mix this waste with non-halogenated or other incompatible waste streams.

  • Waste Collection and Containerization:

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.

    • The container should be made of a compatible material, such as glass or high-density polyethylene, and must have a secure, threaded cap.

  • Labeling and Storage:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.

    • The label must clearly identify the contents, including the full chemical name: "this compound".

    • List all components and their approximate concentrations if it is a mixed waste stream.

    • Store the labeled waste container in a designated and secure satellite accumulation area that is cool, dry, and well-ventilated. Ensure secondary containment is used to prevent spills.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • The recommended disposal method for pyridine (B92270) derivatives is high-temperature incineration.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Control and Contain: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

  • Clean-up: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Large Spills: For large spills, contact your institution's EHS department immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs? ppe->spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Alert 2. Control & Contain 3. Clean-up & Decontaminate spill->spill_protocol Yes collect_waste Segregate as Halogenated Organic Waste spill->collect_waste No spill_protocol->collect_waste container Use Designated, Compatible, and Sealed Container collect_waste->container label_container Label Container: 'Hazardous Waste' 'this compound' container->label_container store_waste Store in Secure Satellite Accumulation Area with Secondary Containment label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor for Pickup store_waste->contact_ehs

Essential Safety and Operational Guide for 5-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 5-Fluoro-2-methylpyridin-3-amine. The following guidance is based on the safety data of closely related isomers and structurally similar compounds. Researchers must conduct a thorough risk assessment before handling this chemical. This guide is intended for trained research scientists and drug development professionals to provide essential safety protocols, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar aromatic amines and fluorinated pyridine (B92270) derivatives, this compound is anticipated to be toxic if swallowed, in contact with skin, or if inhaled.[1] It may cause skin and serious eye irritation, and could lead to respiratory irritation.[2][3] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[4][5]To protect against eye irritation and serious eye damage from splashes or dust.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene), inspected before use.[4] A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[4] Double-gloving is recommended.[4]To prevent skin contact, which may cause irritation or toxic effects.[1]
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator is required.[4][6]To minimize inhalation exposure to potentially harmful dust or vapors.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for both safety and experimental integrity when handling this compound.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[4]

  • PPE Donning: Put on all required PPE as outlined in Table 1 before entering the handling area.[7]

2. Handling the Compound:

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to control dust.[7]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4] All solution preparation should be conducted within a chemical fume hood.[7]

  • Reactions: Set up reactions in a chemical fume hood, ensuring all joints are properly sealed.

3. Post-Handling:

  • Decontamination: Wipe down the work area with an appropriate solvent, followed by soap and water.

  • PPE Doffing: Remove PPE in a manner that avoids contaminating yourself. The general sequence is to remove gloves, then the lab coat, followed by eye and respiratory protection.[7]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Table 2: Disposal Procedures for this compound Waste

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed, and appropriate hazardous waste container designated for solid chemical waste.
Solutions Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for halogenated organic waste.[4]
Contaminated Labware (e.g., pipette tips, gloves)Place in a designated solid hazardous waste container.[4]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[4]

  • Segregation: Do not mix incompatible waste streams.[4]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[4]

Experimental Protocols: Donning and Doffing PPE

Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[7]

Donning Sequence:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.[7]

  • Respirator (if required): Perform a seal check.[7]

  • Eye Protection: Put on safety goggles or a face shield.[7]

  • Gloves: Put on the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put the second pair on over the first.[7]

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare skin.[7]

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.[7]

  • Eye Protection: Remove eye protection from the back.[7]

  • Respirator (if used): Remove the respirator from the back.[7]

  • Hand Hygiene: Wash hands thoroughly with soap and water.[7]

Visualized Workflows

Handling_and_Disposal_Workflow cluster_handling Operational Handling Workflow cluster_disposal Disposal Workflow prep 1. Pre-Handling - Risk Assessment - Check Emergency Equipment - Don PPE weigh 2. Weighing (in fume hood) prep->weigh dissolve 3. Solution Preparation (in fume hood) weigh->dissolve cleanup 4. Post-Handling - Decontaminate Area - Doff PPE - Wash Hands dissolve->cleanup collect 1. Collect Waste - Solids - Solutions - Contaminated Labware cleanup->collect Transfer Waste segregate 2. Segregate Waste (by type) collect->segregate label_waste 3. Label Waste Containers (Chemical Name & Hazards) segregate->label_waste store 4. Store in Designated Area label_waste->store

Caption: Operational and Disposal Workflow for this compound.

PPE_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。